Unifiram
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S/c14-10-1-4-12(5-2-10)20(18,19)15-7-8-16-11(9-15)3-6-13(16)17/h1-2,4-5,11H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRTZFZAFBIBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432024 | |
| Record name | UNIFIRAM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272786-64-8 | |
| Record name | 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272786-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Unifiram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272786648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNIFIRAM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UNIFIRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4024LN29G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unifiram's Mechanism of Action on AMPA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unifiram (DM-232) is a potent, experimental nootropic agent that has demonstrated significant cognitive-enhancing effects in preclinical studies. Its primary mechanism of action is believed to be the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key component of fast excitatory synaptic transmission in the central nervous system. This technical guide provides an in-depth analysis of this compound's interaction with AMPA receptors, summarizing the available quantitative data, detailing relevant experimental methodologies, and illustrating the implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction to this compound
This compound is a piperazine-derived compound structurally related to the ampakine class of nootropics.[1][2] It has garnered considerable interest for its high potency, reported to be several orders of magnitude greater than that of piracetam.[3] Preclinical evidence suggests that this compound possesses anti-amnesic and cognition-enhancing properties, which are attributed to its modulation of glutamatergic and cholinergic neurotransmission.[2][3][4] A central aspect of its pharmacological profile is its effect on AMPA receptors, which are critical for synaptic plasticity, learning, and memory.[1][5]
Core Mechanism of Action: AMPA Receptor Modulation
This compound is proposed to act as a positive allosteric modulator (PAM) of AMPA receptors.[6] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous agonist, glutamate (B1630785).[6] This modulation typically results in an increased ion flux through the receptor channel, thereby potentiating excitatory postsynaptic potentials (EPSPs).
The primary evidence for this compound's action on AMPA receptors comes from electrophysiological studies in native brain tissue. In rat hippocampal slices, this compound has been shown to increase the amplitude of field excitatory postsynaptic potentials (fEPSPs) in a concentration-dependent manner.[3][4] This effect is indicative of an enhancement of synaptic transmission. Furthermore, the anti-amnesic effects of this compound are reversed by the AMPA receptor antagonist NBQX, providing further evidence for the involvement of this receptor system in its mechanism of action.[1][2]
An important, yet unresolved, aspect of this compound's pharmacology is its activity at recombinant AMPA receptors. One report indicates that while this compound potentiates AMPA currents in native hippocampal neurons, it failed to show a similar effect on recombinant GluA1/GluA2 receptors.[7] This discrepancy suggests that this compound's modulatory action may depend on specific AMPA receptor subunit compositions not present in the tested recombinant receptors, the presence of auxiliary subunits (e.g., TARPs), or other factors present in the native synaptic environment.
Quantitative Data on this compound's Effect on AMPA Receptors
The available quantitative data for this compound's direct action on AMPA receptors is limited but points towards high potency.
| Parameter | Value | Preparation | Reference |
| EC50 (AMPA Current Potentiation) | 27 ± 6 nM | Rat Hippocampal CA1 Slices | [7] |
Note: Further quantitative studies are required to determine the percentage of current potentiation, effects on receptor kinetics (desensitization and deactivation), and subunit selectivity of this compound.
Key Experimental Protocols
The following sections describe representative protocols for the key in vitro and in vivo experiments used to characterize the effects of this compound on AMPA receptor function and related neurochemistry.
Electrophysiology: Field Excitatory Postsynaptic Potential (fEPSP) Recording
This technique is used to measure the strength of synaptic transmission in a population of neurons within a brain slice.
Objective: To assess the effect of this compound on excitatory synaptic transmission in the hippocampus.
Methodology:
-
Slice Preparation: Transverse hippocampal slices (300-400 µm) are prepared from the brains of rodents (e.g., rats or mice) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Incubation: Slices are allowed to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature or slightly elevated temperature (e.g., 32°C) for at least one hour.
-
Recording Setup: A slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: A stable baseline of fEPSPs is established by delivering electrical stimuli at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.
-
This compound Application: this compound is bath-applied at various concentrations, and the changes in the fEPSP slope and amplitude are recorded.
-
Data Analysis: The magnitude of the fEPSP is quantified by measuring the initial slope of the potential. The effect of this compound is expressed as the percentage change from the baseline recording.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique allows for the detailed study of ion channel properties in a single neuron.
Objective: To directly measure the potentiation of AMPA receptor-mediated currents by this compound.
Methodology:
-
Cell Preparation: Hippocampal slices are prepared as described for fEPSP recordings, or cultured neurons are used.
-
Recording Setup: A neuron (e.g., a CA1 pyramidal neuron) is visualized under a microscope. A glass micropipette filled with an internal solution is carefully brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal). The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Current Isolation: The neuron is voltage-clamped at a holding potential of -70 mV. Pharmacological agents are added to the aCSF to block other currents, such as NMDA receptor currents (e.g., with AP5) and GABAA receptor currents (e.g., with picrotoxin).
-
AMPA Current Evocation: AMPA receptor-mediated currents are evoked by local application of glutamate or an AMPA receptor agonist (e.g., AMPA itself) using a fast perfusion system.
-
This compound Application: After establishing a stable baseline of evoked AMPA currents, this compound is co-applied with the agonist to determine its modulatory effect on the current amplitude and kinetics.
-
Data Analysis: The peak amplitude, rise time, and decay kinetics of the AMPA currents are analyzed before and after the application of this compound.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters in the brain of a freely moving animal.
Objective: To determine the effect of this compound on acetylcholine (B1216132) release in a specific brain region (e.g., the prefrontal cortex or hippocampus).
Methodology:
-
Probe Implantation: A microdialysis probe is stereotactically implanted into the target brain region of an anesthetized rodent. The animal is allowed to recover from surgery.
-
Perfusion and Equilibration: On the day of the experiment, the probe is perfused with aCSF at a slow, constant rate. The system is allowed to equilibrate for 1-2 hours.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular acetylcholine levels.
-
This compound Administration: this compound is administered systemically (e.g., via intraperitoneal injection), and dialysate collection continues.
-
Sample Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).
-
Data Analysis: Acetylcholine levels post-drug administration are expressed as a percentage of the baseline levels.
Signaling Pathways Downstream of AMPA Receptor Modulation
The potentiation of AMPA receptors by this compound is expected to trigger downstream signaling cascades that are crucial for synaptic plasticity, such as Long-Term Potentiation (LTP). While the specific pathways activated by this compound have not been fully elucidated, studies on the closely related compound, Sthis compound (B1682719), and the known mechanisms of AMPA receptor-dependent plasticity provide a strong basis for a proposed signaling model.[1][3][5]
Upon potentiation by this compound, increased Ca2+ influx through Ca2+-permeable AMPA receptors (or subsequent activation of NMDA receptors) can lead to the activation of several key protein kinases:
-
Ca2+/calmodulin-dependent protein kinase II (CaMKII): A critical enzyme in LTP, CaMKII can phosphorylate AMPA receptor subunits (e.g., GluA1 at Ser-831), which can increase their single-channel conductance and promote their insertion into the postsynaptic membrane.[5][8] Studies on Sthis compound have shown that it can increase the phosphorylation of CaMKII.[1]
-
Protein Kinase C (PKC): Also implicated in LTP, PKC can phosphorylate AMPA receptor subunits and other synaptic proteins, contributing to the enhancement of synaptic strength.[5][8] Sthis compound has been demonstrated to increase PKC phosphorylation.[1]
-
Protein Kinase A (PKA): PKA can phosphorylate the GluA1 subunit of AMPA receptors at Ser-845, a modification that is also involved in regulating receptor trafficking and function.[5][8]
The activation of these kinases can lead to the trafficking and insertion of additional AMPA receptors into the postsynaptic density, a key mechanism for the expression of LTP.[8]
The increased excitatory tone resulting from AMPA receptor potentiation may also indirectly lead to an increase in the firing rate of cholinergic neurons, culminating in enhanced acetylcholine release in cortical and hippocampal areas. This dual effect on both glutamatergic and cholinergic systems likely contributes to this compound's pro-cognitive effects.
Conclusion
This compound is a potent nootropic compound that exerts its effects primarily through the positive allosteric modulation of AMPA receptors. The available evidence, though limited, indicates that it enhances excitatory synaptic transmission with high potency. The downstream consequences of this modulation likely involve the activation of key protein kinases such as CaMKII and PKC, leading to synaptic plasticity and an indirect enhancement of cholinergic neurotransmission.
Further research is necessary to fully characterize this compound's pharmacological profile, including its effects on different AMPA receptor subunit combinations, its precise binding site, and the full spectrum of its downstream signaling effects. The methodologies and information presented in this guide provide a framework for future investigations into this promising cognitive enhancer.
References
- 1. Novel nootropic drug sthis compound improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Recording and Kinetic Analyses for Single AMPA Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. Novel nootropic drug sthis compound enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Unifiram (DM-232)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unifiram (developmental code name DM-232) is a potent nootropic agent that has demonstrated significant cognitive-enhancing effects in preclinical studies. Structurally related to the piracetam (B1677957) family of drugs, this compound exhibits a much higher potency, showing anti-amnesic and cognitive-restorative properties at doses several orders of magnitude lower than piracetam.[1][2] Its mechanism of action is believed to involve the modulation of glutamatergic neurotransmission, particularly through the potentiation of AMPA and NMDA receptor-mediated signaling pathways, and an increase in acetylcholine (B1216132) release in the cerebral cortex.[1][3][4] This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical and physical properties, and detailed protocols for key experimental assays used in its evaluation. Additionally, it visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology and preclinical assessment.
Chemical Properties and Data
This compound, with the IUPAC name 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, is a chiral molecule containing a 1,4-diazabicyclo[4.3.0]nonan-9-one scaffold.[5][6] The (R)-(+)-enantiomer has been shown to be the more active isomer.[7]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from commercial suppliers and database entries, experimentally determined values for properties such as melting point, pKa, and logP are not extensively reported in peer-reviewed literature.
| Property | Value | Source |
| IUPAC Name | 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | PubChem[2] |
| Molecular Formula | C₁₃H₁₅FN₂O₃S | PubChem[2] |
| Molecular Weight | 298.34 g/mol | PubChem[2] |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | Not reported in literature | - |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 1 mg/mLDMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL | Commercial Suppliers |
| pKa | Not reported in literature | - |
| logP | Not reported in literature | - |
Spectroscopic Data
The primary analytical techniques for the characterization of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR): Raw NMR spectroscopic data for this compound is available, which can be used for the structural assignment of the molecule. The specific chemical shifts will be dependent on the solvent used for analysis.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this compound. The theoretical exact mass is a key parameter for this analysis.
| Spectroscopic Data | Value |
| ¹H NMR | Data available in public repositories |
| ¹³C NMR | Data available in public repositories |
| Theoretical Exact Mass | 298.07874168 Da |
Synthesis of this compound
While the seminal paper describing the 1,4-diazabicyclo[4.3.0]nonan-9-one series does not provide a detailed step-by-step protocol for this compound (compound 7 in the publication), the general synthetic approach can be inferred.[1][6] An enantioselective synthesis has also been described, utilizing chiral precursors.[7]
Proposed Synthesis Protocol (Racemic)
This proposed protocol is based on the general synthesis of 4-substituted 1,4-diazabicyclo[4.3.0]nonan-9-ones.
Workflow for the Proposed Synthesis of this compound
Caption: Proposed two-step synthesis workflow for racemic this compound.
Step 1: Synthesis of the 1,4-diazabicyclo[4.3.0]nonan-9-one core.
-
This step likely involves the condensation of a suitable pyrrolidinone derivative with a protected ethylenediamine (B42938) equivalent, followed by cyclization. The specific starting materials and conditions would be analogous to those used for other compounds in the series described by Manetti et al. (2000).
Step 2: Sulfonylation of the bicyclic core.
-
Dissolve the 1,4-diazabicyclo[4.3.0]nonan-9-one intermediate in a suitable aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of 4-fluorobenzenesulfonyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Enantioselective Synthesis
An enantioselective synthesis has been reported, starting from either (S)- or (R)-5-(hydroxymethyl)-2-pyrrolidinone as chiral precursors.[7] This approach allows for the specific synthesis of the more potent (R)-(+)-Unifiram. The synthetic scheme would involve the elaboration of the chiral starting material to form the bicyclic system, followed by sulfonylation as described above.
Mechanism of Action and Signaling Pathways
This compound is thought to exert its nootropic effects primarily through the modulation of the glutamatergic system, which is crucial for synaptic plasticity, learning, and memory. The proposed mechanism involves the potentiation of both AMPA and NMDA receptor function, leading to a cascade of downstream signaling events that strengthen synaptic connections.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling cascade for this compound's cognitive-enhancing effects.
This pathway illustrates that this compound enhances the activity of AMPA and NMDA receptors. The activation of NMDA receptors leads to an influx of calcium ions (Ca²⁺), which in turn activates downstream kinases such as Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC). These kinases then phosphorylate AMPA receptors, promoting their trafficking and insertion into the postsynaptic membrane. This increase in synaptic AMPA receptors is a key mechanism underlying Long-Term Potentiation (LTP), a cellular model of learning and memory. Additionally, this compound has been shown to increase the release of acetylcholine, another neurotransmitter vital for cognitive function.[4]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound.
In Vivo Behavioral Assays
This test assesses the effect of a substance on learning and memory. Animals learn to avoid an environment where they previously received an aversive stimulus.
Workflow for the Passive Avoidance Test
Caption: Experimental workflow for the passive avoidance test.
Protocol:
-
Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electrical shock.
-
Training (Day 1):
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a set time before the training session (e.g., 20 minutes for i.p., 30 minutes for p.o.).
-
Place the mouse in the light compartment.
-
When the mouse enters the dark compartment, deliver a brief, mild foot shock (e.g., 0.3 mA for 1 second).
-
The latency to enter the dark compartment is recorded.
-
-
Testing (Day 2):
-
24 hours after the training session, place the mouse back in the light compartment.
-
Measure the latency for the mouse to enter the dark compartment (step-through latency). No shock is delivered during the testing phase.
-
A significantly longer step-through latency in the this compound-treated group compared to a control group (e.g., a group with scopolamine-induced amnesia) indicates an anti-amnesic or memory-enhancing effect.
-
This test evaluates spatial learning and memory. Rats must learn the location of a hidden platform in a pool of opaque water, using distal visual cues.
Protocol:
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A small platform is hidden just below the water's surface in one quadrant.
-
Acquisition Phase (e.g., 4-5 days):
-
Administer this compound or vehicle at a set time before each day's trials.
-
Each day consists of several trials where the rat is placed in the pool from different starting positions and must find the hidden platform.
-
The time taken to find the platform (escape latency) is recorded for each trial.
-
If the rat does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
A significantly greater amount of time spent in the target quadrant by the this compound-treated group indicates enhanced spatial memory.
-
In Vitro Electrophysiology
This technique is used to measure the effect of this compound on synaptic transmission in brain slices.
Protocol for Field Excitatory Postsynaptic Potential (fEPSP) Recording:
-
Slice Preparation: Prepare acute hippocampal slices (e.g., 350-400 µm thick) from a rodent brain and maintain them in artificial cerebrospinal fluid (ACSF).
-
Recording Setup: Place a slice in a recording chamber perfused with oxygenated ACSF. Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Elicit fEPSPs by delivering electrical pulses through the stimulating electrode. Record a stable baseline of fEPSP responses for at least 20-30 minutes.
-
This compound Application: Bath-apply this compound at the desired concentration.
-
Data Analysis: Measure the amplitude or slope of the fEPSPs before and after the application of this compound. A significant and sustained increase in the fEPSP amplitude/slope indicates a potentiation of synaptic transmission.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
In Vivo Efficacy in Passive Avoidance Test
| Amnesic Agent | This compound Dose (i.p.) | Effect | Reference |
| Scopolamine (1.5 mg/kg) | 0.001 - 1 mg/kg | Reversal of amnesia | [1] |
| Mecamylamine (20 mg/kg) | 0.01 - 0.1 mg/kg | Reversal of amnesia | [1] |
| Baclofen (2 mg/kg) | 0.01 - 0.1 mg/kg | Reversal of amnesia | [1] |
| Clonidine (0.125 mg/kg) | 0.01 - 0.1 mg/kg | Reversal of amnesia | [1] |
| NBQX (30 mg/kg) | 0.1 mg/kg | Reversal of amnesia |
In Vitro Potency
| Assay | Parameter | Value | Reference |
| fEPSP in rat hippocampal slices | EC₅₀ | 27 nM | [8] |
| Acetylcholine Release (rat cerebral cortex) | - | Increased | [4] |
Conclusion
This compound is a highly potent nootropic compound with a compelling preclinical profile. Its ability to enhance cognitive function, at least in part, through the modulation of glutamatergic and cholinergic systems makes it a significant molecule of interest for the development of treatments for cognitive disorders. The information provided in this technical guide, including the proposed synthesis, detailed experimental protocols, and elucidated signaling pathways, serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and neuroscience who are investigating this compound and related compounds. Further research is warranted to fully characterize its pharmacokinetic profile, long-term safety, and potential therapeutic applications in humans.
References
- 1. Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis and preliminary pharmacological evaluation of the enantiomers of this compound (DM232), a potent cognition-enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of AMG 232, a novel orally bioavailable inhibitor of the MDM2-p53 interaction, in rats, dogs and monkeys: in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unifiram: A Technical Guide to its Discovery, Preclinical Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unifiram (developmental code name DM-232) is a potent experimental nootropic agent that has demonstrated significant cognitive-enhancing effects in preclinical studies. Structurally related to the racetam family of drugs, this compound exhibits a potency several orders of magnitude greater than Piracetam. Its primary mechanism of action is believed to involve the positive modulation of AMPA receptors, leading to enhanced synaptic transmission and plasticity. Additionally, this compound has been shown to increase acetylcholine (B1216132) release in the cerebral cortex. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of this compound, with a focus on its pharmacological profile, mechanism of action, and the experimental methodologies used in its evaluation. All quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. The hypothesized signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this promising cognitive enhancer.
Discovery and Development History
This compound was developed by the research group of F. Gualtieri at the University of Florence in the early 2000s as part of a program aimed at discovering more potent piracetam-like nootropics.[1][2][3] The research led to the identification of this compound (DM-232) and a related compound, Sthis compound (DM-235), both of which demonstrated significantly higher potency than existing racetams.[1][2] this compound has two enantiomers, with the dextro form being the more active isomer.[4] Despite its promising preclinical profile, formal human studies with this compound have not been conducted, and it is not patented.[4]
Synthesis
The synthesis of this compound has been described in the scientific literature, including an enantioselective synthesis method.[5][6] A general synthetic approach involves the use of (S)- and (R)-5-(hydroxymethyl)-2-pyrrolidinone as chiral precursors to produce the respective enantiomers of this compound.[5][6]
Below is a generalized workflow for the synthesis of this compound.
Pharmacological Profile and Mechanism of Action
This compound's primary mechanism of action is the positive modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system.[7] It has been shown to increase the amplitude of field excitatory postsynaptic potentials (fEPSPs) in the rat hippocampal CA1 region with an EC50 of 27 ± 6 nM.[8][9] While this compound does not appear to bind directly to the AMPA receptor as a positive allosteric modulator, it is thought to indirectly activate these receptors, possibly through a downstream signaling cascade.[4] This is supported by findings that this compound can prevent the amnesia induced by the AMPA receptor antagonist NBQX.[10]
In addition to its effects on AMPA receptors, this compound has been demonstrated to increase the release of acetylcholine (ACh) in the rat cerebral cortex.[9][11] This cholinergic activity likely contributes to its pro-cognitive effects.
While the precise downstream signaling cascade of this compound is not fully elucidated, studies on the structurally similar compound Sthis compound suggest a potential involvement of the N-methyl-D-aspartate (NMDA) receptor. Sthis compound is thought to stimulate the glycine-binding site of the NMDA receptor, leading to the activation of protein kinase Cα (PKCα) and calcium/calmodulin-dependent protein kinase II (CaMKII).[8] It is plausible that this compound may share a similar mechanism.
Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway for this compound, integrating its known effects on AMPA receptors and acetylcholine release with potential downstream mechanisms suggested by related compounds.
References
- 1. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Enantioselective synthesis and preliminary pharmacological evaluation of the enantiomers of this compound (DM232), a potent cognition-enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Unifiram's Impact on Long-Term Potentiation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unifiram, a potent piperazine-derived nootropic agent, has garnered significant interest for its cognitive-enhancing properties. This document provides an in-depth technical overview of the molecular mechanisms underlying this compound's effects on long-term potentiation (LTP), a cellular correlate of learning and memory. Drawing upon available preclinical data, this whitepaper details the signaling pathways modulated by this compound, presents quantitative data on its electrophysiological and biochemical effects, and outlines the experimental protocols used in these investigations. The central hypothesis is that this compound enhances LTP through the positive modulation of glutamatergic neurotransmission, specifically by targeting the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, leading to the activation of downstream protein kinases and the subsequent phosphorylation of critical synaptic proteins.
Introduction
Long-term potentiation (LTP) is a form of synaptic plasticity characterized by a persistent strengthening of synapses following high-frequency stimulation.[1] This process is widely considered to be one of the major cellular mechanisms underlying learning and memory.[1] The modulation of LTP is a key strategy in the development of cognitive-enhancing drugs. This compound (DM-232) and its close analog, Sthis compound (DM-235), are experimental nootropics that have demonstrated potent pro-cognitive effects in animal models.[2][3] Structurally related to the racetam class of drugs, this compound exhibits significantly greater potency.[2][4] This whitepaper will synthesize the current understanding of this compound's mechanism of action with a specific focus on its role in the enhancement of LTP.
Signaling Pathways
The prevailing evidence suggests that this compound enhances LTP by initiating a cascade of molecular events at the postsynaptic terminal. The proposed signaling pathway begins with the allosteric modulation of the NMDA receptor and culminates in the enhanced function and trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
This compound's Interaction with the NMDA Receptor
This compound is believed to act as a positive allosteric modulator at the glycine-binding site of the NMDA receptor.[5][6] The binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, is required for the opening of the NMDA receptor channel.[7] By enhancing the action of the co-agonist, this compound facilitates the influx of Ca²⁺ into the postsynaptic neuron upon glutamate binding and membrane depolarization. This initial influx of calcium is a critical trigger for the induction of LTP.
Figure 1: this compound's initial interaction with the NMDA receptor.
Downstream Kinase Activation
The rise in intracellular Ca²⁺ concentration activates several key protein kinases. The two primary kinases implicated in the this compound-mediated enhancement of LTP are Protein Kinase Cα (PKCα) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[5][6] The activation of PKCα appears to be dependent on Src kinase, another downstream effector of NMDA receptor activation.[6]
Figure 2: Downstream activation of protein kinases following Ca²⁺ influx.
Phosphorylation of Synaptic Proteins
Activated PKCα and CaMKII phosphorylate specific subunits of both NMDA and AMPA receptors, which is a crucial step in the expression of LTP.[5][6] Specifically, PKCα phosphorylates the NR1 subunit of the NMDA receptor at the Ser-896 residue, while CaMKII phosphorylates the GluR1 subunit of the AMPA receptor at the Ser-831 residue.[5] This phosphorylation enhances the function of existing receptors and promotes the trafficking and insertion of new AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.
Figure 3: Phosphorylation of NMDA and AMPA receptor subunits.
Quantitative Data
The following tables summarize the quantitative findings from preclinical studies on Sthis compound, a close analog of this compound. It is important to note that direct quantitative data for this compound is limited in the publicly available literature; however, the data for Sthis compound provides valuable insights into the potential effects of this compound.
Table 1: Effect of Sthis compound on Long-Term Potentiation in Mouse Hippocampal Slices
| Concentration | fEPSP Slope (% of Baseline) | Significance |
| Vehicle | Data not available | - |
| 1 nM | Data not available | Not specified |
| 10 nM | Significantly enhanced | p < 0.05 |
| 100 nM | Significantly enhanced | p < 0.05 |
| 1000 nM | Data not available | Not specified |
Data derived from qualitative descriptions in Moriguchi et al. (2013). The study reported a bell-shaped dose-response curve with a peak effect at 10 nM.
Table 2: Effect of Sthis compound on Protein Phosphorylation in Olfactory Bulbectomized (OBX) Mice
| Protein | Phosphorylation Site | Effect of Sthis compound Treatment in OBX Mice |
| CaMKIIα | Thr-286 | Restored to levels of control mice |
| GluR1 | Ser-831 | Restored to levels of control mice |
| PKCα | Ser-657 | Restored to levels of control mice |
| NR1 | Ser-896 | Restored to levels of control mice |
Data derived from qualitative descriptions in Moriguchi et al. (2013). The study indicates a restoration to control levels, but specific fold-changes are not provided.
Experimental Protocols
The following sections outline the general methodologies employed in the studies investigating the effects of this compound and its analogs on LTP.
Electrophysiology
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Hippocampal Slice Preparation:
-
Mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
The hippocampus is dissected out and transverse slices (typically 400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber with oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
ACSF Composition (typical): 124 mM NaCl, 4.4 mM KCl, 2.0 mM CaCl₂, 1.0 mM MgSO₄, 1.0 mM NaH₂PO₄, 26.2 mM NaHCO₃, and 10.0 mM D-glucose, bubbled with 95% O₂/5% CO₂.
-
LTP Induction and Recording:
-
A stimulating electrode is placed in the Schaffer collateral-commissural pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region.
-
Baseline field excitatory postsynaptic potentials (fEPSPs) are recorded at a low frequency (e.g., 0.033 Hz).
-
LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).
-
fEPSPs are then recorded for at least 60 minutes post-HFS to measure the potentiation.
-
This compound or Sthis compound is bath-applied at various concentrations before HFS.
-
Figure 4: General workflow for electrophysiological experiments.
Western Blotting
-
Sample Preparation:
-
Hippocampal slices are treated with this compound/Sthis compound and/or subjected to LTP-inducing stimuli.
-
Slices are then homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a solution such as 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-CaMKIIα (Thr-286), anti-CaMKIIα, anti-phospho-GluR1 (Ser-831), etc.).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels.
-
Figure 5: General workflow for Western blotting experiments.
Conclusion
The available evidence strongly suggests that this compound and its analog Sthis compound enhance long-term potentiation by acting as positive allosteric modulators of the NMDA receptor's glycine-binding site. This initial action triggers a downstream signaling cascade involving Src kinase, PKCα, and CaMKII, leading to the phosphorylation of NMDA and AMPA receptor subunits. This ultimately results in a strengthening of synaptic transmission. While the qualitative aspects of this mechanism are becoming clearer, further research is required to provide more detailed quantitative data on the effects of this compound itself and to fully elucidate the nuances of its interaction with the molecular machinery of synaptic plasticity. The information presented in this whitepaper provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound for cognitive disorders.
References
- 1. Epileptiform activity influences theta-burst induced LTP in the adult hippocampus: a role for synaptic lipid raft disruption in early metaplasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slow Presynaptic and Fast Postsynaptic Components of Compound Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nootropic drug: Topics by Science.gov [science.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC [pmc.ncbi.nlm.nih.gov]
Unifiram: A Technical Review of its Cognitive Enhancement Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unifiram (developmental code name DM-232) is a potent, experimental nootropic agent that has garnered significant interest for its cognitive-enhancing effects demonstrated in preclinical studies. Structurally related to the racetam family of drugs, this compound exhibits a significantly higher potency, reportedly up to a thousand times greater than piracetam.[1] This document provides an in-depth technical guide to the existing scientific literature on this compound, focusing on its mechanism of action, quantitative data from key behavioral studies, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Mechanism of Action
This compound's cognitive-enhancing effects are primarily attributed to its modulation of the glutamatergic system, specifically acting as a positive allosteric modulator of AMPA receptors.[2][3] This modulation enhances synaptic plasticity, a fundamental process for learning and memory.[2] Additionally, this compound has been shown to increase the release of acetylcholine (B1216132) in the cerebral cortex, a neurotransmitter crucial for attention and cognitive processing.[4][5]
While the direct binding site of this compound is not fully elucidated, it is hypothesized to indirectly activate AMPA receptors, leading to a cascade of downstream signaling events.[3] Studies on the closely related compound, sthis compound (B1682719), suggest the involvement of CaMKII (Ca2+/calmodulin-dependent protein kinase II) and PKC (protein kinase C) activation in its nootropic effects.[6] This signaling pathway is believed to be a key contributor to the enhancement of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
Signaling Pathways
The proposed signaling pathway for this compound, based on studies of the structurally and functionally similar compound sthis compound, involves the potentiation of NMDA receptor function, which in turn activates CaMKII and PKC. This cascade leads to the phosphorylation of AMPA receptors, enhancing their activity and promoting synaptic plasticity.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the cognitive-enhancing effects of this compound.
Table 1: Effects of this compound in Animal Models of Amnesia (Passive Avoidance Test)
| Amnesic Agent | This compound Dose (mg/kg, i.p.) | Animal Model | Outcome | Reference |
| Scopolamine | 0.001 | Mouse | Reversal of amnesia | [7] |
| Mecamylamine | 0.1 | Mouse | Reversal of amnesia | [7] |
| Baclofen | 0.1 | Mouse | Reversal of amnesia | [7] |
| Clonidine | 0.1 | Mouse | Reversal of amnesia | [7] |
| NBQX | 0.1 | Mouse | Reversal of amnesia | [7] |
Table 2: Effects of this compound in Spatial Memory Task (Morris Water Maze)
| Treatment | This compound Dose (mg/kg, i.p.) | Animal Model | Outcome | Reference |
| Scopolamine-induced amnesia | 0.1 | Rat | Prevention of amnesia | [4] |
| This compound alone | 0.1 | Rat | No significant effect on unimpaired memory | [4] |
Table 3: Effects of this compound on Social Learning and Motor Coordination
| Test | This compound Dose (mg/kg, i.p.) | Animal Model | Outcome | Reference |
| Social Learning Test | 0.1 | Rat | Procognitive effect observed | [4] |
| Pentobarbital-induced Hypnosis | 0.1 | Mouse | Reduced total sleeping time | [4] |
| Rotarod Test | 1-10 | Mouse | No impairment of motor coordination | [4] |
Table 4: In Vitro Effects of this compound
| Parameter | This compound Concentration | Preparation | Outcome | Reference |
| AMPA currents | EC50 = 27 ± 6 nM | Rat hippocampal slices | Increased AMPA current | [3] |
| Acetylcholine Release | Not specified | Rat parietal cortex | Slight increase | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key behavioral experiments cited in the this compound literature.
Passive Avoidance Test
Objective: To assess the effect of this compound on learning and memory in a fear-motivated task.
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acquisition Trial:
-
A mouse is placed in the light compartment.
-
After a short habituation period, the guillotine door is opened.
-
When the mouse enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered (e.g., 0.3 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (24 hours later):
-
The mouse is again placed in the light compartment.
-
The guillotine door is open.
-
The latency to enter the dark compartment is recorded, with a longer latency indicating better memory of the aversive stimulus.
-
This compound or a vehicle is typically administered before the acquisition trial to test its anti-amnesic effects against a co-administered amnesic agent like scopolamine.
-
Morris Water Maze
Objective: To evaluate spatial learning and memory.
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase:
-
Rats are placed in the water at different starting positions around the edge of the pool.
-
The rat must swim to find the hidden platform.
-
The time taken to find the platform (escape latency) is recorded.
-
This is repeated for several trials over a few days.
-
-
Probe Trial:
-
The platform is removed from the pool.
-
The rat is allowed to swim for a fixed period.
-
The time spent in the quadrant where the platform was previously located is measured as an index of spatial memory.
-
To test for anti-amnesic effects, an amnesic agent is administered before the acquisition trials, with or without this compound.
-
Social Learning Test
Objective: To assess social memory and procognitive effects.
Procedure:
-
Habituation Phase:
-
An adult rat is placed in its home cage.
-
A juvenile rat is introduced, and the time the adult spends investigating the juvenile is recorded for a set period (e.g., 5 minutes).
-
-
Test Phase (after a delay):
-
The same juvenile (familiar) or a new juvenile (unfamiliar) is introduced into the adult's cage.
-
The time spent in social investigation is again recorded.
-
A shorter investigation time for the familiar juvenile compared to an unfamiliar one indicates social memory.
-
This compound is administered before the habituation phase to assess its impact on memory formation.
-
Rotarod Test
Objective: To evaluate motor coordination and balance.
Apparatus: A rotating rod on which the animal must walk to avoid falling.
Procedure:
-
Mice are placed on the rotating rod.
-
The speed of the rod is gradually increased.
-
The latency to fall off the rod is recorded.
-
This test is used to ensure that the cognitive-enhancing effects of this compound are not due to motor stimulation or impairment.
Conclusion
This compound is a highly potent nootropic agent with a compelling preclinical profile. Its mechanism of action, centered on the modulation of the AMPA receptor and cholinergic systems, provides a strong basis for its observed cognitive-enhancing effects. The quantitative data from various animal models consistently demonstrate its ability to reverse amnesia and, in some paradigms, to produce procognitive effects. The detailed experimental protocols provided in this guide offer a framework for the replication and further investigation of this compound's properties. Future research should focus on elucidating the precise molecular targets of this compound, conducting human clinical trials to assess its safety and efficacy, and exploring its therapeutic potential for cognitive disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel nootropic drug sthis compound improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological signature of a novel potentiator of AMPA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. flore.unifi.it [flore.unifi.it]
- 7. researchgate.net [researchgate.net]
Unifiram and Its Analogues: A Technical Guide to Structure, Activity, and Mechanism
Introduction
Unifiram (developmental code name DM-232) is a potent experimental nootropic compound that has demonstrated significant cognitive-enhancing and anti-amnesic effects in preclinical studies.[1] Structurally related to the racetam class of drugs, this compound exhibits a much higher potency, making it a subject of considerable interest in the field of neuropharmacology and drug development for cognitive disorders.[2][3] This technical guide provides a comprehensive overview of the molecular structure of this compound and its key analogues, their synthesis, pharmacological activity, and the underlying mechanisms of action. Detailed experimental protocols for key assays are also presented to facilitate further research.
Molecular Structure of this compound and Its Analogues
This compound is chemically known as 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.[1] Its core structure features a piperazine (B1678402) ring fused with a pyrrolidinone ring, a common feature in some nootropic agents.[4] The dextrorotatory enantiomer, (R)-(+)-unifiram, is the more pharmacologically active isomer.[1]
Key analogues of this compound have been developed through various structural modifications, primarily to explore structure-activity relationships (SAR) and to optimize pharmacological properties. The most notable analogues include:
-
Sthis compound (DM-235): A molecular simplification of this compound where the pyrrolidinone ring is opened.[5] It is chemically 1-benzoyl-4-propionylpiperazine.
-
Sapthis compound (MN-19): Another significant analogue.[1]
-
Ring-Modified Analogues: A series of compounds have been synthesized by expanding or contracting the heterocyclic rings of this compound and Sthis compound, or by inverting the exocyclic amide function.[6]
Synthesis of this compound and Its Analogues
The synthesis of this compound and its analogues often involves multi-step processes. For instance, the enantioselective synthesis of this compound has been achieved using (S)- and (R)-5-(hydroxymethyl)-2-pyrrolidinone as chiral precursors. While detailed synthetic schemes are often proprietary or found in specialized medicinal chemistry literature, a generalized workflow can be conceptualized.
Caption: A simplified workflow for the synthesis of a this compound analogue.
Pharmacological Activity and Quantitative Data
This compound and its analogues have demonstrated potent nootropic and anti-amnesic effects in various animal models. They are notably more potent than piracetam.[2][3] The primary pharmacological activities include the reversal of amnesia induced by various neurochemical antagonists and the enhancement of cognitive performance in learning and memory tasks.[2][7]
| Compound/Analogue | Assay | Potency/Efficacy | Reference |
| This compound (DM-232) | Mouse Passive Avoidance (Scopolamine-induced amnesia) | MED: 0.001 mg/kg i.p. | [4] |
| Increase in fEPSP amplitude in rat hippocampal slices | EC50: 27 ± 6 nM | [4] | |
| Acetylcholine (B1216132) release from rat cerebral cortex | Active at 0.01 mg/kg | [4] | |
| Sthis compound (DM-235) | Mouse Passive Avoidance (Scopolamine-induced amnesia) | MED: 0.001 mg/kg i.p. | [4] |
| Acetylcholine release from rat cerebral cortex | More efficient than this compound | [4] | |
| Ring-contracted/expanded analogues | Mouse Passive Avoidance | MED: 0.3-10 mg/kg | [8][9] |
MED: Minimal Effective Dose; EC50: Half-maximal effective concentration; i.p.: Intraperitoneal
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound and its analogues is not fully elucidated, though it is understood to be distinct from many other nootropics. In vitro binding assays have shown that this compound and Sthis compound do not have a significant affinity for major neurotransmitter receptors, including glutamate, GABA, serotonin, dopamine, and acetylcholine receptors, at concentrations up to 1 µM.[1][5]
The prevailing hypothesis is that these compounds act as positive modulators of glutamatergic neurotransmission, primarily through an indirect or downstream activation of AMPA receptors.[1][10] This is supported by findings that they can reverse amnesia induced by the AMPA receptor antagonist NBQX.[1][10] Sthis compound has also been shown to enhance hippocampal synaptic efficacy via the glycine-binding site of the NMDA receptor, leading to the activation of Protein Kinase Cα (PKCα) and subsequently CaMKII, which are crucial for long-term potentiation (LTP).[11]
Caption: The proposed signaling cascade for this compound and its analogues.
Key Experimental Protocols
Mouse Passive Avoidance Test for Anti-Amnesic Activity
This test assesses the ability of a compound to reverse chemically-induced amnesia, a measure of long-term memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Acquisition Phase: A mouse is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. Due to the innate preference of mice for dark environments, they will typically enter the dark chamber. Upon entry, the door closes, and a mild, brief electric foot-shock is delivered.
-
Amnesia Induction: Amnesia is induced by intraperitoneal injection of scopolamine (B1681570) (e.g., 1 mg/kg) approximately 30 minutes before the acquisition phase.
-
Drug Administration: The test compound (e.g., this compound) is administered at various doses, typically 30-60 minutes before the acquisition phase.
-
Retention Phase: 24 hours after the acquisition phase, the mouse is returned to the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis: The step-through latency in the retention phase is the primary measure. A statistically significant increase in latency in the drug-treated group compared to the scopolamine-only group indicates an anti-amnesic effect.
Caption: Workflow for the mouse passive avoidance test.
Electrophysiological Recording of fEPSP/LTP in Hippocampal Slices
This in vitro assay measures synaptic plasticity, a cellular correlate of learning and memory.
-
Slice Preparation:
-
Rodents (typically rats or mice) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
The hippocampus is dissected out, and transverse slices (300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
Artificial Cerebrospinal Fluid (ACSF) Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated ACSF at 30-32°C.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A baseline fEPSP is established by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
The test compound is bath-applied at various concentrations.
-
Long-term potentiation (LTP) is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).
-
-
Data Analysis: The slope or amplitude of the fEPSP is measured. A sustained increase in the fEPSP slope/amplitude following high-frequency stimulation, enhanced by the presence of the test compound, indicates a potentiation of synaptic transmission.
Conclusion
This compound and its analogues represent a promising class of cognitive enhancers with a distinct and potent mechanism of action. Their ability to modulate glutamatergic neurotransmission, particularly through indirect effects on AMPA and NMDA receptors, underscores their potential for treating a range of cognitive deficits. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of these and other novel nootropic agents. Further research is warranted to fully elucidate their signaling pathways and to translate the compelling preclinical findings into clinical applications.
References
- 1. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. Enantioselective synthesis and preliminary pharmacological evaluation of the enantiomers of this compound (DM232), a potent cognition-enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reversal of scopolamine-induced amnesia of passive avoidance by pre- and post-training naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-vitro Studies on Unifiram's Effects on Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unifiram (developmental code DM-232) is a nootropic agent that has demonstrated potent cognitive-enhancing effects in pre-clinical studies. Its mechanism of action is primarily attributed to the positive modulation of AMPA receptor-mediated neurotransmission. This technical guide provides a comprehensive overview of the available in-vitro research on this compound's effects on neurons, with a focus on its impact on synaptic transmission and neurotransmitter release. Due to the limited availability of full-text primary research articles in the public domain, this guide synthesizes data from accessible reviews and abstracts. While specific quantitative data and detailed experimental protocols are not exhaustively available, this document presents the current understanding of this compound's neuronal effects and outlines the likely methodologies employed in its in-vitro characterization.
Core Mechanism of Action: AMPA Receptor Modulation
In-vitro studies have consistently pointed towards this compound's role as a positive allosteric modulator of AMPA receptors. This modulation is believed to be the primary mechanism underlying its nootropic effects.
Signaling Pathway of this compound's AMPA Receptor Modulation
The binding of this compound to an allosteric site on the AMPA receptor is thought to potentiate the receptor's response to glutamate, leading to an enhanced influx of Na+ and Ca2+ ions. This increased cation influx results in a greater depolarization of the postsynaptic membrane, thereby strengthening synaptic transmission. The downstream signaling cascade likely involves the activation of calcium-dependent kinases such as CaMKII, which are crucial for synaptic plasticity.
This compound's positive allosteric modulation of the AMPA receptor.
Quantitative Data on Neuronal Effects
The available literature provides some quantitative insights into this compound's potency and efficacy in vitro. The following tables summarize the key findings.
| Parameter | Value | Species | Tissue Preparation | Reference |
| EC50 for AMPA current enhancement | ~27 nM | Rat | Hippocampal CA1 slices | (Mentioned in a 2023 review) |
| Effect on fEPSP Amplitude | Increase | Rat | Hippocampal slices | Romanelli et al., 2006[1] |
| Effect on Acetylcholine (B1216132) Release | Increase | Rat | Cerebral cortex | Romanelli et al., 2006[1] |
Experimental Protocols
While detailed, step-by-step protocols from the original studies on this compound are not publicly accessible, this section outlines the generally accepted methodologies for the key in-vitro experiments performed.
Hippocampal Slice Electrophysiology for fEPSP Recording
This protocol describes the likely procedure for preparing rodent hippocampal slices and recording field excitatory postsynaptic potentials (fEPSPs) to assess the effect of this compound on synaptic transmission.
Workflow for fEPSP recording in hippocampal slices.
Methodology Outline:
-
Animal Preparation: A male Wistar rat is anesthetized, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Hippocampal Dissection and Slicing: The hippocampi are dissected out, and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.
-
Slice Recovery: Slices are allowed to recover in an interface or submerged chamber containing aCSF at room temperature for at least 1 hour.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: Stable baseline fEPSPs are recorded for a set period (e.g., 20-30 minutes) before drug application.
-
This compound Application: this compound is bath-applied at various concentrations.
-
Data Acquisition and Analysis: fEPSPs are recorded in the presence of this compound, and the slope and/or amplitude of the fEPSP are measured and compared to the baseline to determine the effect of the compound.
In-vitro Acetylcholine Release Assay
This protocol outlines a likely method for measuring acetylcholine release from brain tissue slices, a key experiment to understand this compound's neurochemical effects.
Workflow for in-vitro acetylcholine release assay.
Methodology Outline:
-
Tissue Preparation: Slices from the rat cerebral cortex or hippocampus are prepared.
-
Radiolabeling: The slices are incubated with a radioactive precursor of acetylcholine, such as [3H]-choline, which is taken up by cholinergic neurons and converted to [3H]-acetylcholine.
-
Superfusion: The radiolabeled slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Baseline Measurement: Fractions of the superfusate are collected at regular intervals to measure the basal release of [3H]-acetylcholine.
-
Stimulation and Drug Application: The slices are depolarized with a high concentration of potassium (K+) in the presence of various concentrations of this compound to evoke acetylcholine release.
-
Quantification: The amount of [3H]-acetylcholine in the collected fractions is quantified using liquid scintillation counting.
-
Data Analysis: The evoked release of acetylcholine in the presence of this compound is compared to the release in its absence to determine the drug's effect.
Discussion and Future Directions
The available in-vitro data strongly suggest that this compound enhances neuronal function primarily through the positive allosteric modulation of AMPA receptors, leading to increased synaptic transmission and acetylcholine release. However, the lack of publicly available, detailed primary research data presents a significant limitation in fully understanding its pharmacological profile.
Future in-vitro research should focus on:
-
Concentration-response studies: Detailed concentration-response curves for this compound's effects on fEPSP potentiation and neurotransmitter release are needed to accurately determine its potency and efficacy.
-
Receptor subtype specificity: Investigating this compound's effects on different AMPA receptor subunit compositions will provide a more nuanced understanding of its mechanism of action.
-
Downstream signaling pathways: Elucidating the specific intracellular signaling cascades activated by this compound will be crucial for understanding its long-term effects on synaptic plasticity.
-
Patch-clamp studies: Whole-cell patch-clamp recordings from individual neurons would provide more detailed information about how this compound modulates AMPA receptor kinetics and single-channel properties.
Conclusion
This compound is a promising nootropic agent with a clear in-vitro profile as a positive modulator of AMPA receptor function. The existing data supports its potential for enhancing synaptic transmission and cholinergic activity. However, to advance its development and fully comprehend its therapeutic potential, further detailed in-vitro studies providing comprehensive quantitative data and mechanistic insights are imperative. This guide serves as a summary of the current knowledge and a framework for directing future research in this area.
References
Unifiram in Neurodegenerative Disease: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing unmet medical need. Current therapeutic strategies are largely symptomatic and fail to address the underlying progressive neuronal loss. Unifiram, a potent piperazine-derived nootropic agent, has demonstrated significant cognitive-enhancing effects in preclinical models of amnesia and cognitive decline, suggesting its potential as a therapeutic candidate for neurodegenerative disorders. This technical guide provides a comprehensive overview of the preclinical research on this compound and related compounds, focusing on its mechanism of action, and outlines detailed experimental protocols to facilitate further investigation into its therapeutic utility for a range of neurodegenerative diseases. While direct preclinical evidence for this compound in Parkinson's, Huntington's, and ALS is limited, the promising results from structurally and functionally similar compounds, known as ampakines, provide a strong rationale for its investigation in these conditions.
Introduction to this compound
This compound (DM-232) is a cognition-enhancing drug that is structurally related to the ampakine class of compounds.[1][2] Ampakines are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, enhancing glutamatergic neurotransmission, a key process in synaptic plasticity, learning, and memory.[1][2] Preclinical studies have shown that this compound can ameliorate memory impairments in rodent models at doses significantly lower than other nootropic compounds.[2] Its proposed mechanism of action, involving the modulation of both AMPA and N-methyl-D-aspartate (NMDA) receptors, as well as increasing acetylcholine (B1216132) release, positions it as a compelling candidate for mitigating the cognitive and neuronal deficits characteristic of various neurodegenerative diseases.[3][4]
Preclinical Data Summary
Alzheimer's Disease and Cognitive Impairment
This compound has been most extensively studied in models of cognitive impairment relevant to Alzheimer's disease.
| Animal Model | Compound | Dosing | Key Findings | Reference |
| Scopolamine-induced amnesia (mice) | This compound | 0.01-1 mg/kg i.p. | Reversed amnesia in passive avoidance test. | [2] |
| Scopolamine-induced amnesia (rats) | This compound | 0.1 mg/kg i.p. | Prevented memory impairment in Morris water maze. | [2] |
| R6/2 mouse model of Huntington's Disease | CX929 (ampakine) | Daily injections for 4-7 weeks | Increased brain-derived neurotrophic factor (BDNF) levels in the neocortex and striatum, prevented the decrease in total striatal area, blocked the loss of striatal DARPP-32 immunoreactivity, and reduced the size of intra-nuclear huntingtin aggregates by 36%. Also improved motor performance. | [5][6] |
| Genetic mouse model of Huntington's Disease | CX929 (ampakine) | Not specified | Reversed memory loss. | [4] |
Parkinson's Disease (Indirect Evidence from Ampakines)
Ampakines have shown promise in preclinical models of Parkinson's disease, suggesting a potential therapeutic avenue for this compound.
| Animal Model | Compound Class | Key Findings | Reference |
| Various preclinical models | Ampakines | Demonstrated positive effects. | [1][2] |
Huntington's Disease (Indirect Evidence from Ampakines)
Studies on ampakines in Huntington's disease models have yielded encouraging results, indicating that this compound may have similar therapeutic effects.
| Animal Model | Compound | Dosing | Key Findings | Reference | | :--- | :--- | :--- | :--- | | R6/2 mouse model | CX929 (ampakine) | Daily injections for 4-7 weeks | Increased BDNF levels, prevented striatal atrophy, preserved DARPP-32 immunoreactivity, reduced huntingtin aggregate size, and improved motor function. |[5][6] | | Genetic mouse model | CX929 (ampakine) | Not specified | Reversed memory deficits. |[4] |
Amyotrophic Lateral Sclerosis (ALS) (Indirect Evidence from Ampakines)
The role of AMPA receptor-mediated excitotoxicity in ALS suggests that modulators like this compound could be beneficial.
| Animal Model | Compound Class | Key Findings | Reference |
| G93A mouse model | NBQX (AMPA receptor antagonist) | Prolonged survival. | [7] |
| G93A mouse model | Not specified | Altered AMPA receptor subunit expression and localization. | [8] |
Experimental Protocols
The following protocols are provided as a guide for researchers investigating the preclinical efficacy of this compound in models of neurodegenerative diseases.
Animal Models
-
Alzheimer's Disease: Transgenic mouse models such as APP/PS1 or 5xFAD are commonly used. Cognitive deficits can also be induced pharmacologically using agents like scopolamine.
-
Parkinson's Disease: Neurotoxin-based models using 6-hydroxydopamine (6-OHDA) or MPTP are standard. Genetic models overexpressing alpha-synuclein (B15492655) are also available.[9]
-
Huntington's Disease: Transgenic mouse models such as R6/2 or YAC128 are widely used to model the progressive motor and cognitive decline.[10]
-
ALS: The SOD1-G93A transgenic mouse is a well-characterized model that recapitulates many aspects of the human disease.[11]
This compound Administration
-
Route of Administration: Oral gavage is a common and reliable method for administering compounds to rodents. Intraperitoneal (i.p.) injection is also frequently used.[12][13][14]
-
Dosage Preparation: this compound can be dissolved in a vehicle such as sterile saline or a solution of 0.5% carboxymethylcellulose.
-
Dosing Regimen: Based on existing literature, a dose range of 0.01-1 mg/kg for i.p. administration and potentially higher for oral gavage should be investigated. Chronic daily dosing is likely necessary to assess effects on disease progression.
Oral Gavage Protocol (Mouse):
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach. Mark the needle at the appropriate length.
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth. The mouse will typically swallow, facilitating passage into the esophagus.
-
Substance Administration: Slowly depress the syringe plunger to deliver the this compound solution.
-
Needle Removal: Gently withdraw the needle.
-
Post-Procedure Monitoring: Observe the animal for any signs of distress.[12][13][14]
Behavioral Assessments
-
Cognitive Function (Alzheimer's and Huntington's Disease):
-
Morris Water Maze: Assesses spatial learning and memory.
-
Novel Object Recognition: Evaluates recognition memory.
-
Passive Avoidance Test: Measures fear-motivated memory.
-
-
Motor Function (Parkinson's and Huntington's Disease):
-
Rotarod Test: Measures motor coordination and balance.
-
Open Field Test: Assesses locomotor activity and anxiety-like behavior.
-
Cylinder Test: Evaluates forelimb asymmetry in unilateral lesion models of Parkinson's disease.
-
-
Disease Progression (ALS):
-
Rotarod Performance: To assess motor decline.
-
Grip Strength: Measures muscle strength.
-
Survival Analysis: To determine the effect on lifespan.
-
Molecular and Cellular Analyses
-
Western Blotting:
-
Tissue Homogenization: Dissect brain regions of interest (e.g., hippocampus, striatum, cortex) and homogenize in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., AMPA receptor subunits, NMDA receptor subunits, phosphorylated tau, alpha-synuclein, huntingtin).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.[16][17][18]
-
-
Immunohistochemistry:
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde and post-fix the brains. Cryoprotect in sucrose (B13894) solution before sectioning on a cryostat or vibratome.
-
Antigen Retrieval: If necessary, perform antigen retrieval using citrate (B86180) buffer.[19]
-
Immunostaining: Incubate sections with primary antibodies (e.g., anti-ChAT for cholinergic neurons, anti-TH for dopaminergic neurons, anti-Iba1 for microglia).
-
Visualization: Use fluorescently labeled secondary antibodies and visualize with a confocal microscope.[3][20][21]
-
-
In Vivo Microdialysis for Acetylcholine Release:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or striatum).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine) at a slow, constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after this compound administration.
-
Analysis: Analyze acetylcholine concentration in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[22][23][24][25]
-
Signaling Pathways and Visualizations
The therapeutic potential of this compound is believed to stem from its modulation of key neurotransmitter systems.
AMPA Receptor Modulation
This compound acts as a positive allosteric modulator of AMPA receptors, enhancing the postsynaptic response to glutamate. This leads to increased synaptic strength and is a critical mechanism for learning and memory.
NMDA Receptor Modulation
By enhancing AMPA receptor-mediated depolarization, this compound can facilitate the activation of NMDA receptors, which are crucial for the induction of long-term potentiation (LTP), a cellular correlate of memory formation.
Acetylcholine Release
This compound has been shown to increase the release of acetylcholine in the cortex, a neurotransmitter vital for cognitive function and often depleted in Alzheimer's disease.
Conclusion and Future Directions
This compound presents a promising, multi-faceted mechanism of action for the treatment of neurodegenerative diseases. Its ability to enhance AMPA and NMDA receptor function, coupled with its stimulation of acetylcholine release, addresses key pathological deficits observed in conditions like Alzheimer's disease. While direct preclinical evidence in Parkinson's, Huntington's, and ALS is currently lacking, the positive findings for the broader class of ampakines in models of these diseases provide a compelling rationale for expanding the investigation of this compound.
Future preclinical research should focus on:
-
Directly evaluating this compound in animal models of Parkinson's, Huntington's, and ALS to assess its effects on motor function, disease progression, and relevant neuropathology.
-
Investigating the impact of this compound on protein aggregation (alpha-synuclein and huntingtin) in these models.
-
Elucidating the detailed molecular mechanisms underlying this compound's effects on different neuronal populations.
-
Conducting comprehensive safety and toxicology studies to support potential clinical translation.
The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to accelerate the exploration of this compound as a potential disease-modifying therapy for a range of devastating neurodegenerative disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Recovery from AMPA Receptor Potentiation by Ampakines [mdpi.com]
- 3. Immunohistochemical fluorescent labelling and activity readout of striatal cholinergic interneuron activity [protocols.io]
- 4. Cortex Pharmaceuticals, Inc.'s Studies in Animals Demonstrate AMPAKINE Molecules Reverse Memory Loss in Huntington’s Disease - BioSpace [biospace.com]
- 5. Brief Ampakine Treatments Slow the Progression of Huntington’s Disease Phenotypes in R6/2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brief ampakine treatments slow the progression of Huntington's disease phenotypes in R6/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The AMPA receptor antagonist NBQX prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Altered pre-symptomatic AMPA and cannabinoid receptor trafficking in motor neurons of ALS model mice: implications for excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-Clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 10. NMDA receptor function in mouse models of Huntington disease [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. research.fsu.edu [research.fsu.edu]
- 13. benchchem.com [benchchem.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Western blot for tissue extract [protocols.io]
- 16. Quantification of AMPA receptor subunits and RNA editing-related proteins in the J20 mouse model of Alzheimer's disease by capillary western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of AMPA receptor subunits and RNA editing-related proteins in the J20 mouse model of Alzheimer’s disease by capillary western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Immunohistochemistry of Human Brain Striatum: ciliation of cholinergic neurons and astrocytes [protocols.io]
- 20. protocols.io [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unifiram: An Examination of its Initial Safety and Toxicity Profile in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only. Unifiram (developmental code name DM-232) is an experimental compound and has not been approved for human consumption. The information contained herein is a synthesis of available preclinical data and should not be interpreted as a comprehensive safety evaluation. A significant lack of formal, long-term toxicity studies exists for this compound.
Introduction
This compound (DM-232) is a potent, experimental nootropic agent that has garnered interest for its cognitive-enhancing effects observed in animal models.[1][2] Structurally related to the racetam class of drugs, this compound is reported to be several orders of magnitude more potent than piracetam.[2] Its proposed mechanism of action involves the modulation of the glutamatergic system, particularly AMPA and NMDA receptors, which are crucial for synaptic plasticity and memory formation.[1][3][4] While its pro-cognitive effects are documented in various preclinical studies, a thorough evaluation of its safety and toxicity profile is essential for any potential therapeutic development. This technical guide provides a summary of the currently available initial safety and toxicity data for this compound in laboratory models, highlighting both the findings and the significant gaps in the existing research.
General Safety and Behavioral Observations
In preclinical studies focused on the cognitive effects of this compound, some general safety and behavioral observations have been reported. At effective nootropic doses, this compound did not appear to impair motor coordination in mice, as assessed by the rota-rod test.[5][4] Furthermore, it did not alter spontaneous motility or exploratory behavior in mice and rats in the Animex and hole board tests.[5][6] One study also noted that this compound reduced the duration of pentobarbital-induced hypnosis in mice without affecting motor coordination.[7][8] It is crucial to note that these observations are ancillary findings from efficacy studies and do not substitute for formal toxicological assessments.
Quantitative Toxicity Data
A comprehensive review of published literature reveals a significant scarcity of quantitative toxicity data for this compound. Key toxicological endpoints such as the median lethal dose (LD50) have not been formally reported. The long-term toxicity of this compound remains unknown.[6][9][10]
Table 1: Summary of Available Quantitative Safety Data for this compound in Lab Models
| Parameter | Species | Route of Administration | Dose | Observation | Reference |
| Motor Coordination (Rota-rod test) | Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | No impairment | [6] |
| Spontaneous Motility (Animex test) | Mouse, Rat | Intraperitoneal (i.p.) | 1 mg/kg | No modification | [6] |
| Inspection Activity (Hole board test) | Mouse, Rat | Intraperitoneal (i.p.) | 1 mg/kg | No modification | [6] |
Note: The table highlights the limited scope of currently available quantitative safety data.
Genotoxicity Profile
There is a notable absence of published studies evaluating the genotoxic potential of this compound. Standard genotoxicity assays are critical for assessing the risk of a compound to induce genetic mutations or chromosomal damage.
Ames Test
The Ames test is a widely used bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds. No published results from an Ames test for this compound were found in the available literature.
Micronucleus Test
The in vivo micronucleus test is a key assay for evaluating a compound's potential to cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity). There are no publicly available results of a micronucleus test conducted with this compound.
Acute, Sub-Chronic, and Chronic Toxicity
Systematic acute, sub-chronic, and chronic toxicity studies are fundamental for characterizing the safety profile of a new chemical entity. These studies provide crucial information on target organs of toxicity, dose-response relationships, and potential for cumulative toxicity.
Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects that occur within a short time after administration of a single dose or multiple doses within 24 hours.[11][12] No formal acute toxicity studies, including the determination of an LD50 value for this compound, have been published.
Sub-Chronic and Chronic Toxicity
Sub-chronic (repeated dose toxicity over 28 or 90 days) and chronic (longer-term) toxicity studies are essential for evaluating the safety of a compound intended for repeated administration.[13] Such studies assess a wide range of endpoints, including clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.[13] A thorough search of the scientific literature did not yield any published sub-chronic or chronic toxicity studies for this compound. The lack of this data represents a major gap in understanding its long-term safety profile.[6][9][10]
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Cardiovascular and Respiratory Safety
No specific safety pharmacology studies investigating the effects of this compound on cardiovascular or respiratory function in animal models have been published.
Reproductive and Developmental Toxicity
Studies on reproductive and developmental toxicity are critical to assess the potential of a substance to interfere with reproductive performance and fetal development. No data on the effects of this compound on fertility, embryonic development, or teratogenicity are available.
Experimental Protocols
Given the absence of specific published toxicity studies for this compound, this section provides a general overview of the standard methodologies for the key toxicological assays that would be required for a comprehensive safety assessment.
Ames Test (Bacterial Reverse Mutation Assay)
-
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay evaluates the ability of a test substance to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on an amino acid-deficient medium.[14]
-
Methodology:
-
The test compound is incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[14]
-
The mixture is plated on a minimal agar (B569324) medium lacking the specific amino acid.
-
After incubation for 48-72 hours, the number of revertant colonies is counted.[14]
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
In Vivo Micronucleus Test
-
Principle: This assay detects damage to chromosomes or the mitotic spindle. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[15]
-
Methodology:
-
The test substance is administered to rodents (typically mice or rats) via the intended clinical route, usually in a series of one or more doses.
-
Bone marrow or peripheral blood cells are collected at appropriate time points after treatment.
-
The cells are stained, and immature erythrocytes (polychromatic erythrocytes) are scored for the presence of micronuclei.
-
A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.
-
Acute Oral Toxicity Study (e.g., OECD Guideline 423)
-
Principle: This method allows for the estimation of the LD50 and the identification of signs of toxicity. It involves a stepwise procedure with a small number of animals per step.
-
Methodology:
-
A single dose of the test substance is administered orally to a small group of fasted animals (typically rats or mice).
-
The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Depending on the outcome of the first step, further steps may be required with higher or lower doses to refine the assessment of toxicity.
-
At the end of the observation period, a gross necropsy is performed on all animals.
-
Signaling Pathways and Mechanism of Action
This compound is believed to exert its cognitive-enhancing effects primarily through the modulation of glutamatergic neurotransmission.[1] Although it does not appear to bind directly to major neurotransmitter receptors, its actions are thought to indirectly activate AMPA receptors.[4][16] Studies have shown that this compound can reverse the amnesia induced by the AMPA receptor antagonist NBQX.[4] Furthermore, it has been shown to increase the release of acetylcholine (B1216132) in the rat cerebral cortex, a neurotransmitter critically involved in learning and memory.[17][2] Some evidence also suggests an interaction with the NMDA receptor system.
References
- 1. nbinno.com [nbinno.com]
- 2. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel nootropic drug sthis compound enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. DM235 (sthis compound): a novel nootropic with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unifi nootropics from the lab to the web: a story of academic (and industrial) shortcomings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
- 13. criver.com [criver.com]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unifiram: A Technical Guide to its Potential as an Anti-Amnesic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unifiram (developmental code name DM-232) is a potent, experimental nootropic compound that has demonstrated significant anti-amnesic properties in preclinical studies.[1] Exhibiting a potency several orders of magnitude greater than the archetypal nootropic, piracetam, this compound has emerged as a compelling candidate for further investigation in the context of cognitive disorders characterized by memory impairment. This technical guide provides a comprehensive overview of the current understanding of this compound's core pharmacology, summarizing key experimental findings, detailing methodologies, and visualizing its proposed mechanisms of action. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of this novel cognitive enhancer.
Introduction
The quest for effective treatments for memory deficits associated with neurodegenerative diseases and other cognitive impairments remains a significant challenge in modern medicine. Nootropic agents, or "cognitive enhancers," represent a broad class of compounds investigated for their potential to improve memory, learning, and other cognitive functions. This compound, a piperazine-derived compound, has garnered considerable interest within the scientific community due to its remarkable anti-amnesic effects observed in animal models of amnesia.[1] This document synthesizes the available preclinical data on this compound, focusing on its efficacy, underlying signaling pathways, and the experimental protocols used to elucidate its pharmacological profile.
Preclinical Efficacy in Animal Models of Amnesia
This compound has been evaluated in various rodent models of amnesia, consistently demonstrating an ability to reverse memory deficits induced by pharmacological agents. The primary models used include the passive avoidance test and the Morris water maze, which assess different aspects of learning and memory.
Scopolamine-Induced Amnesia
Scopolamine (B1681570), a muscarinic receptor antagonist, is widely used to induce a transient amnesic state in animals, mimicking certain cognitive deficits observed in dementia.[2][3] this compound has shown robust efficacy in mitigating scopolamine-induced memory impairment.
Table 1: Efficacy of this compound in Reversing Scopolamine-Induced Amnesia
| Animal Model | Species/Strain | Amnesia-Inducing Agent | This compound Dose (Route) | Efficacy Outcome | Reference |
| Passive Avoidance Test | Mouse | Scopolamine (1.5 mg/kg i.p.) | 0.001 mg/kg i.p. | Reversal of memory impairment | [1] |
| Morris Water Maze | Rat | Scopolamine | 0.1 mg/kg i.p. | Prevention of amnesia | [1] |
Note: i.p. = intraperitoneal
Other Pharmacologically-Induced Amnesia Models
This compound's anti-amnesic effects are not limited to cholinergic deficits. Studies have shown its efficacy in reversing memory impairment induced by other neurotransmitter system modulators.
Table 2: Efficacy of this compound in Other Amnesia Models
| Animal Model | Species/Strain | Amnesia-Inducing Agent | This compound Dose (Route) | Efficacy Outcome | Reference |
| Passive Avoidance Test | Mouse | Baclofen (GABA-B agonist) | 0.01-0.1 mg/kg i.p. | Prevention of amnesia | |
| Passive Avoidance Test | Mouse | Clonidine (α2-adrenergic agonist) | 0.01-0.1 mg/kg i.p. | Prevention of amnesia | |
| Passive Avoidance Test | Mouse | NBQX (AMPA receptor antagonist) | 0.1 mg/kg i.p. | Reversal of amnesia | [4] |
Note: i.p. = intraperitoneal
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key behavioral assays used to evaluate this compound's anti-amnesic properties.
Passive Avoidance Test
This fear-motivated task assesses long-term memory based on an animal's ability to recall an aversive experience.
-
Apparatus: A two-compartment box with a light and a dark chamber. The dark chamber is equipped with a grid floor connected to a shock generator. A guillotine door separates the two compartments.
-
Training (Acquisition) Phase:
-
The animal is placed in the light compartment.
-
After an acclimatization period, the guillotine door is opened.
-
The latency to enter the dark compartment is recorded.
-
Once the animal enters the dark compartment, the door is closed, and a mild, inescapable foot shock is delivered (e.g., 0.3-0.5 mA for 1-2 seconds).
-
The animal is then returned to its home cage.
-
-
Retention (Testing) Phase:
-
Typically conducted 24 hours after the training phase.
-
The animal is placed back into the light compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment is recorded.
-
A longer latency to enter the dark compartment is indicative of memory retention of the aversive stimulus.
-
-
Drug Administration: this compound or a vehicle is typically administered intraperitoneally (i.p.) 20-30 minutes before the training session. The amnesia-inducing agent (e.g., scopolamine) is administered at a specified time before or after the training, depending on the experimental design.
Morris Water Maze
This task assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A large circular pool (e.g., 1.5-2.0 m in diameter) filled with opaque water (made opaque with non-toxic paint or powdered milk). A small escape platform is submerged just below the water's surface. Distal visual cues are placed around the room.
-
Acquisition Phase:
-
Animals undergo multiple trials per day for several consecutive days.
-
In each trial, the animal is placed into the pool at one of several predetermined starting locations.
-
The animal must use the distal cues to locate the hidden platform.
-
The time taken to find the platform (escape latency) is recorded.
-
If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
-
Probe Trial:
-
Conducted after the acquisition phase.
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration.
-
The time spent in the target quadrant (where the platform was previously located) is measured. More time spent in the target quadrant indicates better spatial memory.
-
-
Drug Administration: this compound and the amnesia-inducing agent are typically administered before each daily set of acquisition trials.
Proposed Mechanisms of Action
This compound's anti-amnesic effects are believed to be mediated through the modulation of two key neurotransmitter systems: the glutamatergic system, specifically via AMPA receptors, and the cholinergic system.
AMPA Receptor Modulation
Evidence suggests that this compound enhances AMPA receptor-mediated neurotransmission.[4] This is a critical pathway for synaptic plasticity, the cellular basis of learning and memory. The proposed mechanism involves the phosphorylation of the GluA1 subunit of the AMPA receptor.
-
Phosphorylation of GluA1: Phosphorylation of the GluA1 subunit at specific serine residues (S831 and S845) is a key event in long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[5][6] This phosphorylation can increase the channel conductance of the AMPA receptor and promote its insertion into the postsynaptic membrane, thereby strengthening the synapse. While direct evidence of this compound-induced phosphorylation is still being investigated, its ability to reverse the effects of AMPA receptor antagonists strongly points to its involvement in this pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amnesia of inhibitory avoidance by scopolamine is overcome by previous open-field exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the AMPA receptor GluA1 subunit regulates memory load capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of the AMPA receptor subunit GluA1 regulates clathrin-mediated receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
Fundamental research into Unifiram's receptor binding affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unifiram (DM-232) is a potent nootropic agent that has garnered significant interest for its cognitive-enhancing effects. While its precise molecular mechanisms are still under investigation, substantial evidence points towards its role as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This technical guide provides a comprehensive overview of the fundamental research into this compound's receptor binding affinity, with a focus on quantitative data, detailed experimental methodologies, and the visualization of associated signaling pathways. Notably, this compound's interaction with AMPA receptors appears to be complex, exhibiting potency in native neuronal tissue while showing a lack of affinity in traditional binding assays and with certain recombinant receptor subtypes. This suggests a modulatory action that is highly dependent on the specific molecular environment of the receptor complex.
Quantitative Receptor Interaction Data
This compound's primary pharmacological activity is characterized by its potentiation of AMPA receptor-mediated neurotransmission. Unlike classical agonists, this compound does not appear to bind to the glutamate (B1630785) binding site but rather to an allosteric site, enhancing the receptor's response to glutamate.
| Compound | Receptor/Assay | Value | Units | Source |
| This compound (DM-232) | AMPA Receptor-Dependent Current Enhancement (Rat Hippocampal CA1 Slices) | ~27 | nM (EC₅₀) | [1] |
| This compound (DM-232) | Most Important Central Receptors and Channels (Binding Studies) | No Affinity Shown | - | [2] |
| This compound (DM-232) | Recombinant AMPA Receptors (GluA1/GluA2) | No Potentiation Observed | - | [1] |
Note on Quantitative Data: The EC₅₀ value represents the concentration of this compound required to elicit half of its maximal potentiation of AMPA receptor currents. The lack of affinity in traditional binding assays is a key characteristic of many positive allosteric modulators.
Experimental Protocols
Determination of AMPA Receptor Potentiation (EC₅₀) via Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the potentiation of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by this compound in pyramidal neurons of the CA1 region of the hippocampus and to determine its EC₅₀ value.
Materials:
-
Acute hippocampal slices from rats.
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂.
-
Internal pipette solution.
-
This compound stock solution.
-
Pharmacological agents to isolate AMPA receptor currents (e.g., picrotoxin (B1677862) to block GABAₐ receptors, D-AP5 to block NMDA receptors).
-
Patch-clamp electrophysiology rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes.
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rat brain using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Visualize CA1 pyramidal neurons using a microscope with differential interference contrast (DIC) optics.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Establish a gigaohm seal between the patch pipette and the membrane of a CA1 pyramidal neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record inward AMPA receptor-mediated currents.
-
-
EPSC Elicitation: Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses in the recorded neuron. Deliver brief electrical pulses to elicit EPSCs.
-
Pharmacological Isolation: Add picrotoxin and D-AP5 to the aCSF to block inhibitory and NMDA receptor-mediated currents, respectively, thereby isolating AMPA receptor EPSCs.
-
This compound Application:
-
Establish a stable baseline recording of AMPA receptor EPSCs.
-
Bath-apply this compound at increasing concentrations (e.g., 1 nM to 1 µM).
-
Record the potentiation of the EPSC amplitude at each concentration until a maximal effect is observed.
-
-
Data Analysis:
-
Measure the peak amplitude of the AMPA receptor EPSCs before and after the application of each this compound concentration.
-
Normalize the potentiation effect to the baseline response.
-
Plot the concentration-response curve and fit the data with a sigmoidal function to determine the EC₅₀ value.
-
Workflow for EC₅₀ Determination
References
Unifiram and Brain-Derived Neurotrophic Factor (BDNF): A Review of the Evidence
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: A thorough review of the current scientific literature reveals a notable absence of direct evidence detailing the impact of the nootropic compound Unifiram (DM232) on brain-derived neurotrophic factor (BDNF). While this compound is recognized for its potent cognitive-enhancing effects, its mechanism of action is primarily attributed to the modulation of AMPA receptors and an increase in acetylcholine (B1216132) release in the cerebral cortex.[1][2] This guide synthesizes the available information on this compound's established mechanisms and provides a comprehensive overview of the canonical BDNF signaling pathway, highlighting the need for future research to explore a potential, yet currently unproven, link between this compound and BDNF.
This compound: Known Mechanisms of Action
This compound is a potent cognition-enhancing compound, reported to be approximately a thousand times more potent than piracetam.[1][3] Its pro-cognitive effects are believed to stem from its influence on glutamatergic and cholinergic neurotransmission.
1.1. AMPA Receptor Modulation: In vitro studies on rat hippocampal slices have demonstrated that this compound potentiates the amplitude of field excitatory postsynaptic potentials (fEPSP).[1][2] This activity suggests a positive modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a crucial role in synaptic plasticity and learning.
1.2. Acetylcholine Release: Research has shown that this compound can increase the release of acetylcholine from the rat cerebral cortex.[1][2] The cholinergic system is integral to memory formation and cognitive function, and this mechanism likely contributes significantly to this compound's nootropic properties.
It is important to note that binding studies have shown this compound does not have a significant affinity for the most prominent central nervous system receptors or channels, suggesting a more specific and targeted mechanism of action.[1][2]
Sthis compound (B1682719) (DM235): A Closely Related Compound
Sthis compound (DM235) is a structurally similar and potent cognition enhancer.[1][2] Its mechanism of action is also linked to the glutamatergic system, specifically through the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[4] Sthis compound has been shown to enhance long-term potentiation (LTP) in the hippocampus by increasing the phosphorylation of AMPA and NMDA receptors through the activation of protein kinase Cα (PKCα) and calcium/calmodulin-dependent protein kinase II (CaMKII).[4] Similar to this compound, direct evidence linking Sthis compound to BDNF modulation is lacking in the reviewed literature.
Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathway
BDNF is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[5][6][7] It exerts its effects primarily through the high-affinity tropomyosin receptor kinase B (TrkB).[6] The binding of BDNF to TrkB initiates a cascade of intracellular signaling events that are fundamental to cognitive processes.
3.1. TrkB Receptor Activation: Upon BDNF binding, TrkB receptors dimerize and autophosphorylate specific tyrosine residues within their intracellular kinase domains.[6] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling pathways.
3.2. Major Downstream Signaling Cascades:
-
Ras-MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is crucial for cell growth, differentiation, and survival.[7]
-
PI3K-Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)-Akt pathway is a key regulator of cell survival and apoptosis.[7][8]
-
PLCγ-Ca2+ Pathway: The phospholipase Cγ (PLCγ) pathway leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC).[7]
These pathways ultimately converge on the activation of transcription factors, such as cAMP response element-binding protein (CREB), which regulate the expression of genes involved in neuroplasticity and cell survival.[9][10]
Below is a diagram illustrating the general BDNF signaling pathway.
Quantitative Data and Experimental Protocols: A Research Gap
A critical aspect of this technical guide is the presentation of quantitative data and detailed experimental methodologies. However, due to the lack of studies directly investigating the effects of this compound on BDNF, there is no quantitative data to summarize in tables. Consequently, no specific experimental protocols for assessing this compound's impact on BDNF can be provided at this time.
Future research in this area would necessitate a series of well-defined experiments, including:
-
In Vitro Studies:
-
Cell Lines: Utilize neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.
-
This compound Treatment: Treat cells with a range of this compound concentrations for varying durations.
-
BDNF Measurement: Quantify BDNF protein levels in cell lysates and culture media using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gene Expression Analysis: Measure BDNF mRNA levels using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Western Blotting: Assess the phosphorylation status of TrkB and key downstream signaling proteins (e.g., Akt, ERK, CREB) to determine pathway activation.
-
-
In Vivo Studies:
-
Animal Models: Employ rodent models (mice or rats).
-
This compound Administration: Administer this compound via appropriate routes (e.g., intraperitoneal injection, oral gavage) at various doses and for different treatment periods (acute and chronic).
-
Tissue Collection: Collect brain tissue, particularly from the hippocampus and prefrontal cortex.
-
BDNF Analysis: Measure BDNF protein and mRNA levels in brain homogenates using ELISA and qRT-PCR, respectively.
-
Immunohistochemistry: Visualize the expression and localization of BDNF and phosphorylated TrkB in brain sections.
-
Below is a conceptual workflow for future in vivo experiments.
Conclusion and Future Directions
The absence of data represents a significant gap in our understanding of this compound's full pharmacological profile. Given the well-established role of BDNF in cognitive function and synaptic plasticity, future research is strongly encouraged to investigate the potential interaction between this compound and the BDNF pathway. Such studies would be invaluable for elucidating the complete mechanism of this potent cognitive enhancer and could open new avenues for therapeutic development.
References
- 1. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wisepowder.com [wisepowder.com]
- 4. Novel nootropic drug sthis compound enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nootropicsexpert.com [nootropicsexpert.com]
- 6. sinobiological.com [sinobiological.com]
- 7. BDNF Therapeutic Mechanisms in Neuropsychiatric Disorders [mdpi.com]
- 8. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CREB: a major mediator of neuronal neurotrophin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ω-3PUFAs Improve Cognitive Impairments Through Ser133 Phosphorylation of CREB Upregulating BDNF/TrkB Signal in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unifiram's Neuroprotective Properties: An Early-Stage Investigation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Unifiram (DM-232) is a potent nootropic agent that has demonstrated significant cognitive-enhancing and neuroprotective effects in preclinical studies. Structurally related to the racetam class of drugs, this compound exhibits a much higher potency, making it a subject of considerable interest in the field of neuropharmacology. This technical guide provides an in-depth overview of the early-stage investigations into this compound's neuroprotective properties, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate these characteristics. The primary audience for this document includes researchers, scientists, and professionals involved in the discovery and development of novel neurotherapeutic agents.
Introduction
The quest for effective treatments for neurodegenerative diseases and cognitive decline remains a significant challenge in modern medicine. Nootropic compounds, or "cognitive enhancers," represent a promising avenue of research. This compound, a piperazine-derived compound, has emerged as a particularly potent agent in animal models of amnesia and cognitive impairment.[1][2] Its ability to modulate key neurotransmitter systems and intracellular signaling pathways underscores its potential as a neuroprotective agent. This guide synthesizes the current understanding of this compound's mechanisms and provides a foundation for further investigation into its therapeutic applications.
Mechanism of Action: A Multi-faceted Approach
This compound's neuroprotective and cognitive-enhancing effects are not attributed to a single molecular target but rather to a synergistic modulation of several key components of synaptic transmission and plasticity.
Modulation of Glutamatergic Systems
The glutamatergic system, particularly the AMPA and NMDA receptors, plays a crucial role in learning and memory. This compound's primary mechanism of action is believed to be the potentiation of this system.
-
AMPA Receptor Potentiation: this compound has been shown to enhance AMPA receptor-mediated neurotransmission.[3][4] This potentiation leads to an increase in the amplitude of field excitatory postsynaptic potentials (fEPSPs) in the hippocampus, a brain region critical for memory formation.[5][6] The EC50 for this effect in rat hippocampal CA1 slices has been reported to be approximately 27 nM.[2][7]
-
NMDA Receptor Modulation: Evidence suggests that this compound and its analogue, Sthis compound (B1682719), also interact with the NMDA receptor. Specifically, they appear to stimulate the glycine-binding site of the NMDA receptor.[8] This interaction is crucial for the activation of downstream signaling cascades. Inhibition of the glycine-binding site with antagonists like 7-chloro-kynurenic acid (7-ClKN) has been shown to block the cognitive-enhancing effects of Sthis compound.[8]
Activation of Downstream Signaling Pathways
The modulation of AMPA and NMDA receptors by this compound triggers a cascade of intracellular events that are critical for synaptic plasticity and cell survival.
-
CaMKII and PKC Activation: The influx of calcium through activated NMDA receptors leads to the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).[8][9][10] Sthis compound treatment has been shown to restore the autophosphorylation of CaMKIIα (at Thr-286) and PKCα (at Ser-657) in animal models of cognitive impairment.[9][10] The activation of these kinases is essential for the phosphorylation of AMPA receptor subunits (like GluR1 at Ser-831) and NMDA receptor subunits (like NR1 at Ser-896), which enhances their function and promotes long-term potentiation (LTP).[8][9][10]
Cholinergic System Modulation
In addition to its effects on the glutamatergic system, this compound also modulates cholinergic neurotransmission. It has been shown to increase the release of acetylcholine (B1216132) (ACh) in the rat cerebral cortex.[5][6] This action likely contributes to its pro-cognitive effects, as the cholinergic system is deeply involved in attention, learning, and memory.
Quantitative Data Summary
The following tables summarize the quantitative data from early-stage investigations of this compound and its analogue, Sthis compound.
| In Vitro Efficacy | |
| Parameter | Value |
| This compound EC50 for fEPSP increase (rat hippocampal CA1 slices) | 27 ± 6 nM[2][7] |
| Sthis compound concentration for significant LTP enhancement (mouse hippocampal slices) | 10-100 nM[8] |
| Peak effective concentration of Sthis compound for LTP enhancement | 10 nM[8] |
| In Vivo Efficacy in Amnesia Models (Mouse Passive Avoidance Test) | |
| Amnesic Agent | Effective Dose of this compound/Sthis compound (i.p.) |
| Scopolamine (1.5 mg/kg) | 0.001 - 0.1 mg/kg[2][11][12] |
| NBQX (30 mg/kg) | 0.1 mg/kg[3] |
| Mecamylamine (20 mg/kg) | 0.1 mg/kg[12] |
| Baclofen (2 mg/kg) | 0.01 - 0.1 mg/kg[11] |
| Clonidine (0.125 mg/kg) | 0.01 - 0.1 mg/kg[11][12] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the early-stage investigation of this compound's neuroprotective properties.
In Vitro Electrophysiology: Hippocampal Slice Recordings
-
Objective: To assess the effect of this compound on synaptic transmission and plasticity (LTP).
-
Methodology Overview:
-
Slice Preparation: Transverse hippocampal slices (typically 300-400 µm thick) are prepared from the brains of rodents (rats or mice) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Incubation and Recovery: Slices are allowed to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature or slightly elevated temperatures for at least 1 hour.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode, in response to stimulation of the Schaffer collateral-commissural pathway.
-
Drug Application: this compound is bath-applied to the slices at various concentrations.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered to induce LTP.
-
Data Analysis: The slope and amplitude of the fEPSPs are measured and analyzed to determine the effect of this compound on baseline synaptic transmission and the magnitude of LTP.
-
In Vivo Behavioral Testing: Passive Avoidance Test
-
Objective: To evaluate the anti-amnesic effects of this compound in animal models.
-
Methodology Overview:
-
Apparatus: A two-compartment apparatus consisting of a brightly lit "safe" compartment and a dark "aversive" compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial: The animal (typically a mouse or rat) is placed in the lit compartment. When it enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Drug Administration: this compound is administered (e.g., intraperitoneally) at various doses before or after the acquisition trial. An amnesic agent (e.g., scopolamine, NBQX) can be administered to induce memory impairment.
-
Retention Trial: 24 hours later, the animal is returned to the lit compartment, and the latency to enter the dark compartment is measured.
-
Data Analysis: An increased latency to enter the dark compartment in the retention trial is indicative of memory retention. The ability of this compound to reverse the amnesia induced by the pharmacological challenge is assessed.[11]
-
Biochemical Analysis: Western Blotting for Protein Phosphorylation
-
Objective: To measure the effect of this compound/Sthis compound on the activation of key signaling proteins like CaMKII and PKC.
-
Methodology Overview:
-
Tissue/Cell Preparation: Hippocampal tissue from treated and control animals, or cultured neuronal cells, are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-CaMKIIα Thr-286, anti-phospho-PKCα Ser-657) and total protein as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of activation.
-
Neurochemical Analysis: Acetylcholine Release Assay
-
Objective: To measure the effect of this compound on acetylcholine release in the brain.
-
Methodology Overview (In Vivo Microdialysis):
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., the cerebral cortex) of an anesthetized animal.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Dialysate Collection: The perfusate, now containing neurotransmitters from the extracellular space (the dialysate), is collected at regular intervals.
-
Drug Administration: this compound is administered systemically.
-
Sample Analysis: The concentration of acetylcholine in the dialysate samples is measured using a highly sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-mass spectrometry (LC-MS).[13][14]
-
Data Analysis: The change in acetylcholine levels from baseline following this compound administration is calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's primary signaling pathway.
Caption: In vivo experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. Novel nootropic drug sthis compound enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel nootropic drug sthis compound improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. flore.unifi.it [flore.unifi.it]
- 12. DM235 (sthis compound): a novel nootropic with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Unifiram: Dosage and Administration Protocols in Rodent Models
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: Unifiram (DM-232) is a potent nootropic agent that has demonstrated significant cognitive-enhancing effects in various rodent models. Its mechanism of action is primarily associated with the modulation of AMPA receptors and the enhancement of cholinergic neurotransmission.[1][2][3] This document provides a comprehensive overview of the recommended dosage and administration protocols for this compound in rodent studies, based on peer-reviewed literature. It includes detailed methodologies for key behavioral and in vitro experiments, along with a summary of effective dosages and administration routes.
I. Dosage and Administration Summary
The efficacy of this compound has been observed at remarkably low doses, distinguishing it from many other nootropic compounds. The administration route and dosage often depend on the specific experimental paradigm and the animal model used.
Table 1: Summary of this compound Dosage and Administration in Rodent Models
| Animal Model | Test/Assay | Effective Dosage Range | Administration Route | Timing of Administration | Reference |
| Mouse | Passive Avoidance Test (Scopolamine-induced amnesia) | 0.001 - 1 mg/kg | i.p. | 20 minutes before training | [4] |
| Mouse | Passive Avoidance Test (Scopolamine-induced amnesia) | 0.01 - 0.1 mg/kg | p.o. | 30 minutes before training | [4] |
| Mouse | Passive Avoidance Test (Baclofen-induced amnesia) | 0.01 - 0.1 mg/kg | i.p. | 20 minutes before training | [4] |
| Mouse | Passive Avoidance Test (Clonidine-induced amnesia) | 0.01 - 0.1 mg/kg | i.p. | 20 minutes before training | [4] |
| Mouse | Rotarod Test (Motor coordination) | 1 - 10 mg/kg | i.p. | Not specified | [4] |
| Rat | Morris Water Maze (Scopolamine-induced amnesia) | 0.1 mg/kg | i.p. | 20 minutes before each daily acquisition training | [4] |
| Rat | Social Learning Test | 0.1 mg/kg | i.p. | 20 minutes before the first session | [4] |
| Rat | Acetylcholine (B1216132) Release (Parietal Cortex) | Not specified in vivo | - | - | [3][4] |
| Rat | fEPSP Recording (Hippocampal Slices) | EC50 = 27 nM | In vitro | - | [2] |
i.p. = intraperitoneal; p.o. = oral (per os); EC50 = half maximal effective concentration.
II. Experimental Protocols
A. Behavioral Assays
Objective: To assess spatial learning and memory in rats. This test is particularly sensitive to hippocampal function.
Apparatus:
-
A large circular tank (e.g., 1.5 m diameter) filled with water made opaque with non-toxic paint or milk.
-
A hidden escape platform submerged approximately 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
Distinct visual cues placed around the room to serve as spatial references.
Protocol:
-
Acclimation: Allow rats to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle 20 minutes before the first trial of each daily session.[4] If inducing amnesia, an amnesic agent like scopolamine (B1681570) (e.g., 0.8 mg/kg, i.p.) can be administered shortly after this compound.[4]
-
Acquisition Phase (e.g., 5 consecutive days):
-
Conduct a series of trials per day (e.g., 4 trials).
-
For each trial, gently place the rat into the water at one of four quasi-random starting positions, facing the wall of the tank.
-
Allow the rat to swim and find the hidden platform. The maximum trial duration is typically 60-120 seconds.
-
If the rat fails to find the platform within the allotted time, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds to associate its location with escape.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (e.g., 24 or 48 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the rat in the pool and allow it to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
Objective: To assess fear-motivated learning and memory in mice.
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door.
-
The floor of the dark chamber is equipped with a grid capable of delivering a mild electric foot shock.
Protocol:
-
Drug Administration: Administer this compound (e.g., 0.001-1 mg/kg, i.p. or 0.01-0.1 mg/kg, p.o.) or vehicle 20-30 minutes before the training session.[4]
-
Training Session (Acquisition):
-
Place the mouse in the light compartment.
-
After a brief habituation period, open the guillotine door.
-
Mice, having a natural aversion to bright light, will typically enter the dark compartment.
-
Once the mouse enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 1-2 seconds).
-
Record the latency to enter the dark compartment.
-
-
Retention Test (e.g., 24 hours later):
-
Place the mouse back into the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency).
-
A longer latency to enter the dark chamber is indicative of better memory of the aversive event. The maximum latency is typically capped (e.g., 180-300 seconds).
-
Objective: To assess social recognition memory in rats.
Apparatus:
-
The home cage of an adult male rat.
-
Juvenile male rats to serve as social stimuli.
Protocol:
-
Habituation: House adult male rats individually and allow them to acclimate to the testing room for at least 24 hours.
-
Drug Administration: Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle to the adult rat 20 minutes before the first session.[4]
-
First Session (Social Exposure):
-
Introduce a juvenile rat into the adult's home cage.
-
Over a fixed period (e.g., 5 minutes), record the total time the adult rat spends in active social investigation of the juvenile (e.g., sniffing, grooming).
-
-
Second Session (Recognition Test):
-
After a set inter-exposure interval (e.g., 2 hours), re-introduce the same juvenile rat into the adult's cage.
-
Again, record the duration of active social investigation for a fixed period.
-
A significant reduction in the duration of investigation during the second session indicates that the adult rat remembers the juvenile. This compound has been shown to reduce the exploration of the familiar partner in the second session, suggesting an enhancement of memory.[2]
-
Objective: To assess motor coordination, balance, and potential sedative or stimulant effects of a compound.
Apparatus:
-
A rotating rod apparatus with adjustable speed (rotarod).
Protocol:
-
Training/Acclimation:
-
Acclimate the mice to the rotarod by placing them on the stationary rod for a brief period.
-
Conduct training trials where the rod rotates at a constant low speed (e.g., 4-5 rpm) or an accelerating speed.
-
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle.
-
Test Session:
-
At a set time after drug administration, place the mice on the rotarod.
-
The rod is typically set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each mouse.
-
A lack of significant difference in fall latency between the this compound-treated and control groups indicates that the compound does not impair motor coordination at the tested doses.[4]
-
B. In Vitro Assays
Objective: To measure synaptic plasticity and the effect of this compound on excitatory neurotransmission in the hippocampus.
Protocol:
-
Slice Preparation:
-
Anesthetize a rat and rapidly dissect the brain.
-
Prepare transverse hippocampal slices (e.g., 300-400 µm thick) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline electrical stimuli and record the resulting fEPSPs.
-
-
This compound Application:
-
After establishing a stable baseline, perfuse the slice with aCSF containing this compound at various concentrations.
-
This compound has been shown to increase the amplitude of fEPSPs in a concentration-dependent manner, with an EC50 of 27 nM.[2]
-
-
Data Analysis:
-
Measure the slope and/or amplitude of the fEPSPs before and after this compound application to quantify its effect on synaptic transmission.
-
Objective: To measure the effect of this compound on the extracellular levels of acetylcholine in a specific brain region (e.g., parietal cortex).
Protocol:
-
Probe Implantation:
-
Anesthetize a rat and stereotaxically implant a microdialysis probe into the target brain region (e.g., parietal cortex).
-
-
Perfusion and Sample Collection:
-
Perfuse the microdialysis probe with a physiological solution (e.g., Ringer's solution) at a slow, constant flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline level of ACh.
-
-
This compound Administration:
-
Administer this compound systemically (e.g., i.p.) or locally through the microdialysis probe.
-
Continue to collect dialysate samples to measure changes in ACh levels following drug administration.
-
-
ACh Quantification:
-
Analyze the collected dialysate samples to determine the concentration of ACh, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
This compound has been shown to increase the release of ACh from the rat cerebral cortex.[3]
-
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
B. Experimental Workflows
IV. Conclusion
This compound is a potent cognitive enhancer with a well-defined, albeit complex, mechanism of action. The provided protocols and dosage information serve as a guide for researchers investigating its effects in rodent models. Adherence to these established methodologies will facilitate the generation of reproducible and comparable data. As with any experimental compound, it is crucial to perform dose-response studies and appropriate control experiments to validate the findings within a specific laboratory setting.
References
- 1. Novel nootropic drug sthis compound improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
Application Notes and Protocols: Unifiram for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unifiram (DM-232) is a nootropic compound with potent anti-amnesic and cognition-enhancing effects observed in animal studies, demonstrating significantly higher potency than piracetam.[1][2][3] Its mechanism of action is linked to the modulation of the AMPA receptor system, which plays a crucial role in synaptic plasticity and learning and memory.[1][2][4] These properties make this compound a compound of interest for in vitro studies investigating neuronal function, synaptic transmission, and potential therapeutic applications for neurodegenerative diseases.
This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with guidelines for determining appropriate working concentrations and a summary of its known signaling pathway.
Data Presentation
Table 1: this compound Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₅FN₂O₃S |
| IUPAC Name | 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one |
| Synonyms | DM-232 |
| Primary Target | AMPA receptor system modulation[1][2][4] |
Table 2: Recommended Solvent Concentrations for Cell Culture
| Solvent | Recommended Final Concentration | Notes |
| DMSO | 0.1% - 0.5% (v/v) | Most cell lines tolerate 0.5%, but primary cells may be more sensitive.[5][6] Always perform a vehicle control. |
| Ethanol (B145695) | < 0.1% (v/v) | Volatility can be an issue in multi-well plates.[7] A vehicle control is essential. |
Experimental Protocols
Protocol 1: Dissolving this compound and Preparation of Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired final concentration in cell culture media. Due to the lack of specific public data on this compound's solubility, a preliminary solubility test is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preliminary Solubility Test (Recommended):
-
To a pre-weighed small amount of this compound powder (e.g., 1 mg) in a microcentrifuge tube, add a small, precise volume of DMSO (e.g., 10 µL).
-
Vortex thoroughly for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, add another small, precise volume of DMSO and repeat the vortexing.
-
Continue this process until the powder is fully dissolved to determine the approximate solubility.
-
-
Preparation of a 10 mM Stock Solution (Example):
-
Note: This is an example concentration. The actual concentration of your stock solution will depend on the determined solubility and your desired final experimental concentrations.
-
Accurately weigh a specific amount of this compound powder (e.g., 3.14 mg for 1 mL of a 10 mM solution, based on a molecular weight of 314.37 g/mol ).
-
Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication step may aid in dissolution if necessary.[6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Application of this compound to Cell Cultures
This protocol outlines the steps for diluting the this compound stock solution into cell culture media for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for your cell line
-
Cultured cells in multi-well plates or flasks
-
Sterile pipettes and filtered pipette tips
Procedure:
-
Thaw the Stock Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
-
Prepare Working Dilutions:
-
It is recommended to perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium remains below cytotoxic levels (typically ≤ 0.5% for DMSO). [5][6]
-
For example, to achieve a final this compound concentration of 10 µM from a 10 mM stock solution, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of media). This would result in a final DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to a separate set of cells. This is essential to distinguish the effects of this compound from any effects of the solvent itself.
-
-
Treatment of Cells:
-
Remove the existing media from your cultured cells.
-
Add the cell culture medium containing the desired final concentration of this compound (or the vehicle control) to the cells.
-
Incubate the cells for the desired experimental duration.
-
Signaling Pathway and Experimental Workflow
This compound is suggested to act as a cognition enhancer through the activation of the AMPA-mediated neurotransmission system.[4] Although it does not appear to bind directly to AMPA receptors as a positive allosteric modulator, it prevents amnesia induced by AMPA receptor antagonists, suggesting an indirect activation or downstream effect.[3] The proposed mechanism involves an increase in acetylcholine (B1216132) release from the cerebral cortex.[1][2]
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for this compound in cell culture.
References
- 1. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. Effective stabilization of ethanol levels in multiple-well tissue culture plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Unifiram in Morris Water Maze Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Unifiram (DM-232), a potent nootropic compound, in the Morris water maze (MWM) paradigm to assess its effects on spatial learning and memory. The protocols outlined are based on established MWM procedures and specific findings related to this compound's efficacy in rodent models of memory impairment.
Introduction
This compound is an experimental nootropic agent that has garnered significant interest for its potent cognitive-enhancing and anti-amnesic properties.[1][2] Structurally related to the racetam class of drugs, this compound is reported to be several orders of magnitude more potent than piracetam.[1] Its primary mechanism of action is believed to involve the modulation of AMPA receptors, which are critical for synaptic plasticity, a fundamental process for learning and memory formation.[1] The Morris water maze is a widely accepted behavioral assay for evaluating hippocampal-dependent spatial learning and memory in rodents, making it an ideal tool to investigate the nootropic potential of this compound.[1]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on scopolamine-induced memory impairment in the Morris water maze test in rats. This data is extracted from Ghelardini et al. (2002), where this compound was administered at a dose of 0.1 mg/kg intraperitoneally (i.p.).
| Day of Acquisition | Saline (Control) Escape Latency (s) | Scopolamine (0.8 mg/kg i.p.) Escape Latency (s) | This compound (0.1 mg/kg i.p.) + Scopolamine (0.8 mg/kg i.p.) Escape Latency (s) |
| 1 | ~55 | ~58 | ~55 |
| 2 | ~45 | ~55 | ~48 |
| 3 | ~35 | ~52 | ~38 |
| 4 | ~28 | ~50 | ~30 |
| 5 | ~22 | ~48 | ~25 |
| Retention/Retraining | ~18 | ~45 | ~20 |
Note: The values presented are estimations derived from the graphical data in Ghelardini et al. (2002) and are intended for illustrative purposes. For precise data, refer to the original publication.
Signaling Pathways
This compound's cognitive-enhancing effects are primarily attributed to its modulation of the AMPA receptor signaling pathway, which plays a crucial role in synaptic plasticity. The following diagram illustrates the proposed mechanism.
References
Application Notes and Protocols for Unifiram in Memory and Learning Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Unifiram (DM-232)
This compound (developmental code name DM-232) is an experimental nootropic compound recognized for its potent cognitive-enhancing and anti-amnesic properties in animal models.[1][2][3] Structurally related to the racetam class of drugs, this compound has demonstrated significantly higher potency, in some cases thousands of times more potent than piracetam.[4][5][6][7] Its mechanism of action is thought to involve the modulation of glutamatergic and cholinergic neurotransmission, both of which are critical for synaptic plasticity, learning, and memory.[1][8][9]
Preclinical studies suggest that this compound may exert its effects through indirect activation of AMPA receptors, which are crucial for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[5][6][10][11] Additionally, this compound has been shown to increase the release of acetylcholine (B1216132) in the cerebral cortex, a neurotransmitter with a well-established role in cognitive functions.[5][6][7][9][12] These properties make this compound a compound of significant interest for research into novel treatments for cognitive deficits and for understanding the neurochemical basis of memory enhancement.[8][13]
These application notes provide detailed protocols for assessing the efficacy of this compound on learning and memory using three standard behavioral assays: the Morris Water Maze, the Novel Object Recognition test, and the Passive Avoidance test.
Experimental Protocols
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[14][15] This protocol is designed to evaluate the effects of this compound on the acquisition and retention of spatial memory in rodents.
2.1.1 Materials and Apparatus
-
Apparatus:
-
Circular pool (1.5-2.0 m diameter, 60 cm height) made of a non-porous, dark-colored material.[14]
-
Escape platform (10-15 cm diameter) submerged 1-2 cm below the water surface with a textured top.[14]
-
Water maintained at 22-26°C and made opaque with non-toxic white tempera paint or powdered non-fat milk.[14][16]
-
Video tracking system (e.g., Any-maze, EthoVision) mounted above the maze.[14]
-
Distinct visual cues placed around the maze.[17]
-
-
Reagents and Animals:
-
This compound (purity >98%)
-
Vehicle for this compound (e.g., saline, distilled water, or a specific vehicle based on solubility)
-
Amnesia-inducing agent (optional, e.g., scopolamine (B1681570) hydrobromide)[14][15][18]
-
Adult male rodents (e.g., Wistar rats or C57BL/6 mice)
-
2.1.2 Experimental Procedure
-
Habituation (Day 1):
-
Acquisition Training (Days 2-6):
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the first trial each day. A recommended starting dose for this compound is 0.1 mg/kg i.p., based on previous studies.[10][18][19]
-
Conduct four trials per day for each animal.[14]
-
The platform is hidden in a constant location throughout the acquisition phase.
-
The starting position for each trial should be varied (e.g., North, South, East, West).[14]
-
Each trial lasts for a maximum of 60 seconds or until the animal finds the platform.[14][15] If the animal fails to find the platform within 60 seconds, gently guide it to the platform.[15]
-
Allow the animal to remain on the platform for 20-30 seconds after each trial.[15][16]
-
-
Probe Trial (Day 7):
-
Remove the escape platform from the pool.
-
Administer this compound or vehicle as in the acquisition phase.
-
Allow each animal to swim freely in the pool for 60 seconds.[15]
-
Record the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim path.
-
2.1.3 Experimental Workflow
Caption: Workflow for the Morris Water Maze experiment.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[20][21][22][23]
2.2.1 Materials and Apparatus
-
Apparatus:
-
Reagents and Animals:
-
This compound (purity >98%)
-
Vehicle for this compound
-
Adult male rodents
-
2.2.2 Experimental Procedure
-
Habituation (Day 1):
-
Place each animal in the empty open-field arena and allow it to explore freely for 10 minutes to acclimate to the environment.[24]
-
-
Training/Familiarization (T1) (Day 2):
-
Administer this compound or vehicle 30-60 minutes before the training session.
-
Place two identical objects in opposite quadrants of the arena.[20]
-
Place the animal in the center of the arena and allow it to explore the objects for 10 minutes.[20][24]
-
Record the total time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (T2) (Day 2, after retention interval):
-
Return the animal to its home cage for a retention interval (e.g., 2 hours).[24]
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.[20]
-
Place the animal back in the arena and allow it to explore for 10 minutes.[24]
-
Record the time spent exploring the familiar (F) and the novel (N) object.
-
2.2.3 Experimental Workflow
Caption: Workflow for the Novel Object Recognition test.
Passive Avoidance Test
This test assesses fear-motivated learning and memory.[3][25][26] Animals learn to associate a specific environment with an aversive stimulus (a mild foot shock) and inhibit their natural tendency to enter that environment.[3][25]
2.3.1 Materials and Apparatus
-
Apparatus:
-
Reagents and Animals:
-
This compound (purity >98%)
-
Vehicle for this compound
-
Adult male rodents
-
2.3.2 Experimental Procedure
-
Training/Acquisition Trial:
-
Place the animal in the brightly lit compartment.[25]
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.2-0.5 mA for 2 seconds).[27]
-
Record the latency to enter the dark compartment (step-through latency).
-
Administer this compound or vehicle immediately after the training trial to assess effects on memory consolidation.
-
-
Retention Trial (24 hours later):
-
Place the animal back in the lit compartment.[25]
-
Open the guillotine door and record the step-through latency to enter the dark compartment, up to a maximum cut-off time (e.g., 300 seconds). No foot shock is delivered during this trial.[27]
-
A longer latency to enter the dark compartment is indicative of better memory retention.[28]
-
2.3.3 Experimental Workflow
Caption: Workflow for the Passive Avoidance test.
Data Presentation
Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison between experimental groups.
Table 1: Morris Water Maze Data Summary
| Group | N | Acquisition - Escape Latency (s) - Day 2 | Acquisition - Escape Latency (s) - Day 6 | Probe - Time in Target Quadrant (s) | Probe - Platform Crossings |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Novel Object Recognition Data Summary
| Group | N | Total Exploration Time (s) | Discrimination Index [(N-F)/(N+F)] |
| Vehicle | Mean ± SEM | Mean ± SEM | |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | |
| Positive Control | Mean ± SEM | Mean ± SEM |
Table 3: Passive Avoidance Test Data Summary
| Group | N | Training - Step-through Latency (s) | Retention - Step-through Latency (s) |
| Vehicle | Mean ± SEM | Mean ± SEM | |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | |
| Positive Control | Mean ± SEM | Mean ± SEM |
Proposed Signaling Pathway of this compound
The precise mechanism of this compound is still under investigation, but evidence points towards modulation of the glutamatergic and cholinergic systems. The following diagram illustrates a proposed signaling pathway.
Caption: Proposed signaling pathway for this compound's cognitive effects.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Passive avoidance test [panlab.com]
- 4. nbinno.com [nbinno.com]
- 5. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. tandfonline.com [tandfonline.com]
- 11. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. jcdr.net [jcdr.net]
- 16. mmpc.org [mmpc.org]
- 17. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. mmpc.org [mmpc.org]
- 25. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 26. scantox.com [scantox.com]
- 27. scribd.com [scribd.com]
- 28. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Application Notes and Protocols for the Preparation of Unifiram Stock Solution for In-Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Unifiram (also known as DM232) stock solutions for use in in-vivo research settings. The following sections outline the necessary materials, solubility data, and step-by-step procedures for creating both high-concentration stock solutions and ready-to-inject formulations for parenteral and oral administration routes.
Introduction to this compound
This compound is a potent nootropic compound that has demonstrated significant cognitive-enhancing effects in animal models.[1][2] Its mechanism of action is associated with an increase in acetylcholine (B1216132) release in the cerebral cortex and modulation of AMPA receptor-mediated neurotransmission.[1][3][4] Proper preparation of this compound solutions is critical for ensuring accurate dosing and obtaining reliable and reproducible results in pre-clinical studies. This document provides standardized protocols to facilitate such research.
Quantitative Data Summary
The solubility of this compound in various common laboratory solvents is summarized below. This data is essential for selecting the appropriate vehicle for your experimental needs.
| Solvent/Vehicle | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethylformamide (DMF) | 30 | 100.56 | Sonication is recommended for complete dissolution.[5] |
| Dimethyl Sulfoxide (DMSO) | 30 | 100.56 | Sonication is recommended for complete dissolution.[1][5] |
| Ethanol | 1 | 3.35 | Sonication is recommended.[5] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 | 0.67 | Limited aqueous solubility. Sonication is recommended.[1][5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 6.7 | A common vehicle for in-vivo administration of hydrophobic compounds. Sonication is recommended.[5] |
Molecular Weight of this compound: 298.33 g/mol [1]
Experimental Protocols
3.1. Materials and Equipment
-
This compound powder (≥98% purity)[1]
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween 80 (Polysorbate 80), USP grade
-
Sterile saline (0.9% NaCl)
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Syringes and sterile syringe filters (0.22 µm)
3.2. Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for later dilution into a final dosing solution.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 30 mg/mL stock solution, weigh 30 mg of this compound.
-
Dissolution: Add the weighed this compound powder to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO to achieve the target concentration (e.g., 1 mL for a 30 mg/mL solution).
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the powder is not fully dissolved, sonicate the solution for 5-10 minutes, or until the solution is clear.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability (up to one year).[5] Avoid repeated freeze-thaw cycles.
3.3. Protocol 2: Preparation of a Ready-to-Inject Solution for Intraperitoneal (IP) Administration
This protocol details the dilution of the DMSO stock solution into a vehicle suitable for IP injection in rodents. A common vehicle for compounds with low aqueous solubility is a co-solvent system.[5]
Example Dosing Calculation:
-
Target Dose: 0.1 mg/kg
-
Animal Weight: 25 g (0.025 kg)
-
Injection Volume: 10 mL/kg (a common maximum for rats)[6]
-
Total Dose per Animal: 0.1 mg/kg * 0.025 kg = 0.0025 mg
-
Injection Volume per Animal: 10 mL/kg * 0.025 kg = 0.25 mL
-
Final Concentration Needed: 0.0025 mg / 0.25 mL = 0.01 mg/mL
Preparation Steps (for a 10 mL final volume):
-
Prepare the Co-Solvent Vehicle:
-
In a sterile 15 mL conical tube, combine:
-
4 mL of PEG300 (40%)
-
0.5 mL of Tween 80 (5%)
-
4.5 mL of sterile saline (45%)
-
-
Vortex thoroughly until the solution is homogeneous.
-
-
Add DMSO Stock:
-
From your 30 mg/mL this compound stock in DMSO, you will need to calculate the volume to add. To achieve a final concentration of 0.01 mg/mL in 10 mL, you need a total of 0.1 mg of this compound.
-
Volume of stock = (0.1 mg) / (30 mg/mL) = 0.00333 mL or 3.33 µL.
-
Note: Pipetting such a small volume is impractical and prone to error. It is better to perform a serial dilution.
-
Serial Dilution Approach:
-
Prepare an intermediate dilution by taking 10 µL of the 30 mg/mL stock and adding it to 290 µL of DMSO to get a 1 mg/mL solution.
-
Now, calculate the volume needed from the 1 mg/mL intermediate stock: Volume = (0.1 mg) / (1 mg/mL) = 0.1 mL or 100 µL.
-
-
-
Final Formulation:
-
Add 100 µL (0.1 mL) of the 1 mg/mL this compound intermediate stock to the 15 mL tube.
-
Add 900 µL (0.9 mL) of pure DMSO to maintain the 10% DMSO concentration in the final 10 mL volume (0.1 mL from the drug stock + 0.9 mL pure DMSO = 1 mL total DMSO).
-
Add the previously prepared co-solvent mixture (PEG300, Tween 80, Saline) to bring the total volume to 10 mL.
-
Vortex the final solution thoroughly.
-
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Use: This solution is now ready for IP injection at a concentration of 0.01 mg/mL. It is recommended to prepare this working solution fresh on the day of use.[5]
3.4. Considerations for Oral Administration (Gavage)
For oral administration, the vehicle selection is crucial to ensure bioavailability. While specific oral formulation data for this compound is limited in the provided search results, general principles for hydrophobic compounds can be applied. Vehicles such as corn oil or aqueous suspensions with suspending agents like carboxymethyl cellulose (B213188) (CMC) are often used.[7] The co-solvent system described in Protocol 2 may also be adapted for oral gavage. The preparation would follow a similar dilution principle, but the final vehicle composition may be adjusted based on tolerability and pharmacokinetic requirements for oral delivery.
Safety Precautions
-
This compound is an experimental compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and concentrated DMSO solutions.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
-
Note that this compound is not for human or veterinary use.[1]
Visualized Diagrams
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for this compound stock solution preparation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Unifiram in Alzheimer's Disease Transgenic Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no specific studies on the application of Unifiram in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 5xFAD, 3xTg-AD) have been published in peer-reviewed literature. The following application notes and protocols are therefore proposed based on the known pharmacology of this compound as an AMPA receptor modulator and established methodologies for evaluating cognitive enhancers in these models.
Introduction and Rationale
This compound (DM-232) is a potent experimental nootropic compound that has demonstrated significant cognitive-enhancing effects in various animal models of amnesia.[1][2][3] Its primary mechanism of action is believed to be the positive modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for mediating fast excitatory synaptic transmission and are fundamental to synaptic plasticity, learning, and memory.[1][2][4]
Alzheimer's disease (AD) pathology is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. Studies in widely-used transgenic mouse models of AD, such as the APP/PS1, 3xTg-AD, and 5xFAD lines, have revealed age-dependent alterations in AMPA receptor expression, trafficking, and function.[5][6][7][8] These changes are thought to contribute significantly to the learning and memory deficits observed in these mice.[7]
Given this compound's ability to enhance AMPA receptor function, it represents a compelling candidate for ameliorating the synaptic and cognitive deficits present in AD transgenic mice. These application notes provide a framework for the preclinical evaluation of this compound in this context.
Proposed Mechanism of Action in an AD Context
This compound is hypothesized to counteract cognitive deficits in AD models by enhancing AMPA receptor-mediated signaling. This could lead to the restoration of synaptic plasticity, such as long-term potentiation (LTP), which is often impaired in these mice, and potentially promote the expression of neurotrophic factors like BDNF.
Experimental Design and Workflow
A robust preclinical evaluation of this compound would involve a longitudinal study in an aggressive AD model, such as the 5xFAD mouse, which develops early and progressive amyloid pathology.
Detailed Experimental Protocols
Protocol 4.1: Drug Preparation and Administration
-
Preparation of this compound Solution:
-
This compound is poorly soluble in water. A common vehicle for related compounds is 0.5% carboxymethylcellulose (CMC) in sterile saline or a solution of 10% Tween 80 in sterile saline.
-
To prepare a 1 mg/mL stock solution, weigh 10 mg of this compound powder.
-
In a sterile tube, add a small amount of the vehicle (e.g., 1 mL) and vortex thoroughly to create a suspension.
-
Gradually add the remaining vehicle to reach a final volume of 10 mL, sonicating briefly if necessary to ensure a homogenous suspension.
-
Prepare fresh daily before administration.
-
-
Administration:
-
Route: Intraperitoneal (i.p.) injection or oral gavage (p.o.). Oral gavage is often preferred for chronic studies to minimize stress.
-
Dosage: Based on previous studies with this compound in mice, effective doses range from 0.01 to 1.0 mg/kg.[9] A dose-response study is recommended (e.g., 0.1 mg/kg and 1.0 mg/kg).
-
Frequency: Administer once daily for the duration of the treatment period (e.g., 8-12 weeks).
-
Volume: For i.p. injection, a volume of 10 mL/kg is standard. For oral gavage, 5-10 mL/kg.
-
Protocol 4.2: Behavioral Assays
Perform all behavioral tests during the light cycle and habituate mice to the testing room for at least 30 minutes prior to each session.
-
Y-Maze (Spontaneous Alternation) - for working memory:
-
Apparatus: A three-arm maze with arms of equal length (e.g., 40 cm long, 10 cm wide, 20 cm high walls).
-
Procedure: Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Data Collection: Record the sequence of arm entries. An alternation is defined as three consecutive entries into three different arms (e.g., ABC, BCA).
-
Analysis: Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
-
Novel Object Recognition (NOR) - for recognition memory:
-
Apparatus: An open field box (e.g., 50x50 cm).
-
Habituation (Day 1): Allow each mouse to explore the empty box for 10 minutes.
-
Training (Day 2): Place two identical objects in the box. Allow the mouse to explore for 10 minutes. Record the time spent exploring each object.
-
Testing (Day 3): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes. Record the time spent exploring the familiar (F) and novel (N) objects.
-
Analysis: Calculate the discrimination index: (Time_N - Time_F) / (Time_N + Time_F).
-
-
Morris Water Maze (MWM) - for spatial learning and memory:
-
Apparatus: A circular pool (e.g., 120 cm diameter) filled with opaque water, with a hidden escape platform.
-
Acquisition (Days 1-5): Conduct 4 trials per day. Place the mouse in the pool from one of four starting positions. Allow the mouse to search for the platform for 60 seconds. If it fails, guide it to the platform.
-
Data Collection: Record escape latency (time to find the platform) and path length using an automated tracking system.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Analysis: Compare escape latencies across days and the percentage of time spent in the target quadrant during the probe trial.
-
Protocol 4.3: Biochemical and Histological Analysis
-
Tissue Preparation:
-
Following the final behavioral test, euthanize mice via an approved method.
-
For biochemistry, rapidly dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.
-
For histology, perfuse the mouse transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
-
Aβ Plaque Load (Immunohistochemistry):
-
Section the brain using a cryostat or vibratome (e.g., 40 µm sections).
-
Perform immunohistochemistry using an anti-Aβ antibody (e.g., 6E10).
-
Visualize with a secondary antibody conjugated to a fluorophore or an enzyme (e.g., HRP with DAB).
-
Capture images of the cortex and hippocampus using a microscope.
-
Quantify the plaque area as a percentage of the total area analyzed using software like ImageJ.
-
-
Synaptic Protein Levels (Western Blot):
-
Homogenize frozen hippocampal or cortical tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against synaptic markers (e.g., PSD-95, Synaptophysin) and AMPA receptor subunits (e.g., GluA1, GluA2). Use β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
-
Quantify band densities using ImageJ.
-
Data Presentation and Expected Outcomes
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Hypothetical Behavioral Data
| Group | Y-Maze (% Alternation) | NOR (Discrimination Index) | MWM Probe (% Time in Target) |
| WT + Vehicle | 75 ± 4 | 0.45 ± 0.05 | 45 ± 3 |
| 5xFAD + Vehicle | 50 ± 5 | 0.10 ± 0.04 | 28 ± 4 |
| 5xFAD + this compound (0.1 mg/kg) | 60 ± 4# | 0.25 ± 0.05# | 35 ± 3# |
| 5xFAD + this compound (1.0 mg/kg) | 68 ± 5# | 0.38 ± 0.06# | 40 ± 4# |
| p < 0.05 vs. WT + Vehicle; #p < 0.05 vs. 5xFAD + Vehicle. Data are Mean ± SEM. |
Table 2: Hypothetical Biochemical Data (Hippocampus)
| Group | Plaque Load (% Area) | PSD-95 (Relative Density) | p-GluA1 (Ser831) / Total GluA1 |
| WT + Vehicle | 0.1 ± 0.05 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 5xFAD + Vehicle | 12.5 ± 1.5 | 0.6 ± 0.08 | 0.5 ± 0.07 |
| 5xFAD + this compound (0.1 mg/kg) | 11.8 ± 1.3 | 0.75 ± 0.09# | 0.7 ± 0.08# |
| 5xFAD + this compound (1.0 mg/kg) | 12.1 ± 1.6 | 0.9 ± 0.1# | 0.9 ± 0.1# |
| p < 0.05 vs. WT + Vehicle; #p < 0.05 vs. 5xFAD + Vehicle. Data are Mean ± SEM. |
Logical Relationship Diagram:
It is expected that this compound will improve cognitive performance in AD transgenic mice without significantly altering the underlying amyloid plaque pathology, consistent with a synapto-centric mechanism of action. The primary outcome measures would be the restoration of working, recognition, and spatial memory, supported by biochemical evidence of enhanced synaptic protein expression and AMPA receptor signaling.
References
- 1. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMPA receptor modulators as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Age-Dependent Modifications of AMPA Receptor Subunit Expression Levels and Related Cognitive Effects in 3xTg-AD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Age-Dependent Modifications of AMPA Receptor Subunit Expression Levels and Related Cognitive Effects in 3xTg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impairments in endogenous AMPA receptor dynamics correlates with learning deficits in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Age-Dependent Shift of AMPA Receptors From Synapses to Intracellular Compartments in Alzheimer's Disease: Immunocytochemical Analysis of the CA1 Hippocampal Region in APP/PS1 Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel nootropic drug sthis compound improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Synaptic Plasticity Changes After Unifiram Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effects of Unifiram (DM232), a potent nootropic agent, on synaptic plasticity. The protocols outlined below are intended for researchers in neuroscience, pharmacology, and drug development who are investigating the cognitive-enhancing properties of this compound and similar compounds.
Introduction
This compound is an experimental drug reported to have significant cognitive-enhancing and anti-amnesic effects, with a potency that is orders of magnitude greater than piracetam.[1][2][3] Its mechanism of action is thought to involve the modulation of glutamatergic neurotransmission, particularly through the potentiation of AMPA receptor function.[4][5] This modulation of excitatory synaptic transmission is a key mechanism for inducing changes in synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.[6] this compound has also been shown to increase the release of acetylcholine (B1216132) in the cerebral cortex, another critical neurotransmitter for cognitive function.[2][7][8]
These application notes will detail the experimental protocols to investigate this compound's effects on synaptic plasticity, focusing on in vitro electrophysiological recordings of LTP in hippocampal slices and in vivo behavioral assessments of learning and memory.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound and its closely related analog, Sthis compound, in various experimental paradigms.
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | This compound Concentration | Effect | Brain Region | Reference |
| fEPSP Amplitude | EC50 = 27 nM | Long-lasting increase | Rat Hippocampal CA1 | [7][8] |
| Excitatory Synaptic Transmission | Concentration-dependent | Increase | Rat Hippocampus | [5][9] |
Table 2: In Vivo Behavioral Effects of this compound
| Test | Animal Model | This compound Dose | Effect | Reference |
| Passive Avoidance Test | Mice | 0.01 mg/kg | Prevents amnesia induced by scopolamine, mecamylamine, baclofen, and clonidine. | [8] |
| Passive Avoidance Test | Mice | 0.1 mg/kg | Reverses amnesia induced by the AMPA receptor antagonist NBQX. | [5][9] |
| Social Learning Test | Rats | 0.1 mg/kg | Improves memory in non-impaired rats. | [8] |
| Morris Water Maze | Rats | 0.1 mg/kg i.p. | Prevents amnesia induced by scopolamine. | [10] |
Table 3: Effects of Sthis compound (a close analog of this compound) on LTP
| Parameter | Sthis compound Concentration | Effect | Brain Region | Reference |
| Long-Term Potentiation (LTP) | 10 nM (peak effect) | Significant enhancement | Mouse Hippocampal CA1 | [11] |
| fEPSP Slope | 1-1000 nM | Dose-dependent increase | Mouse Hippocampal CA1 | [11] |
Experimental Protocols
Protocol 1: In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the methodology for inducing and recording LTP in acute hippocampal slices to assess the effect of this compound on synaptic plasticity.
1. Materials and Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 117 NaCl, 5.3 KCl, 1.3 MgSO4, 1 NaH2PO4, 26 NaHCO3, 10 glucose, 2.5 CaCl2. Prepare fresh and continuously bubble with carbogen (B8564812) (95% O2 / 5% CO2).
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. For in vitro experiments, a final DMSO concentration of <0.1% is recommended to avoid solvent effects. This compound can be dissolved in DMSO at 30 mg/mL.[12]
-
Dissection Tools: Standard surgical instruments for brain extraction.
-
Vibrating Microtome: For slicing the hippocampus.
-
Recording Chamber: Submerged or interface type, with continuous perfusion of aCSF.
-
Electrodes: Bipolar stimulating electrode and a glass recording microelectrode.
-
Electrophysiology Rig: Amplifier, digitizer, and data acquisition software.
2. Hippocampal Slice Preparation:
-
Anesthetize and decapitate a rodent (rat or mouse) according to approved institutional animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibrating microtome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.
-
Position a bipolar stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA3) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[10]
-
Determine the stimulus intensity that evokes a fEPSP with a slope that is 30-40% of the maximal response.
4. Experimental Procedure:
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses every 20 seconds (0.05 Hz).
-
This compound Application: After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound for a predetermined period (e.g., 20-30 minutes) before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol. A common and effective method is Theta-Burst Stimulation (TBS).
-
TBS Protocol: Deliver 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval. This train can be repeated 2-3 times with a 20-second interval.[6]
-
-
Post-Induction Recording: Immediately after LTP induction, continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to measure the potentiation.
5. Data Analysis:
-
Measure the initial slope of the fEPSP for each response.
-
Normalize the fEPSP slopes as a percentage of the average baseline slope.
-
Quantify the magnitude of LTP as the average normalized fEPSP slope during the last 10 minutes of the recording.
-
Compare the LTP magnitude between control (vehicle) and this compound-treated slices using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: In Vivo Passive Avoidance Test
This protocol is used to assess the anti-amnesic effects of this compound in rodents.
1. Animals and Apparatus:
-
Animals: Male Swiss albino mice (23-30 g) or Wistar rats.[4]
-
Apparatus: A two-compartment box with a brightly lit chamber and a dark chamber equipped with a grid floor connected to a shock generator. A guillotine door separates the two compartments.[4][13]
2. Drug Preparation and Administration:
-
Prepare this compound in sterile saline.
-
Administer this compound (e.g., 0.01-0.1 mg/kg) via intraperitoneal (i.p.) injection 20-30 minutes before the training session.[4]
-
An amnesic agent (e.g., scopolamine, 1.5 mg/kg, i.p.) can be administered immediately after the training session to induce memory impairment.[4]
3. Experimental Procedure:
-
Training (Acquisition):
-
Place the animal in the lit compartment.
-
After a brief habituation period, open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild, inescapable foot shock (e.g., 0.3 mA for 1 second for mice).[4]
-
Record the latency to enter the dark compartment.
-
-
Testing (Retention):
-
24 hours after the training session, place the animal back in the lit compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency), with a maximum cutoff time (e.g., 180 seconds).[4]
-
4. Data Analysis:
-
Compare the step-through latencies between the different treatment groups (vehicle, this compound alone, amnesic agent alone, this compound + amnesic agent).
-
A significantly longer step-through latency in the this compound-treated group compared to the amnesic agent group indicates an anti-amnesic effect.
-
Use appropriate non-parametric statistical tests (e.g., Mann-Whitney U test or Kruskal-Wallis test) for analysis.
Visualizations
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for the enhancement of synaptic plasticity by this compound and its analogs, based on current research. The pathway highlights the modulation of AMPA and NMDA receptors, leading to downstream signaling cascades that promote LTP.
Caption: Proposed signaling pathway for this compound-mediated synaptic plasticity.
Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for in vitro Long-Term Potentiation (LTP) experiment.
Caption: Workflow for the in vivo Passive Avoidance Test.
References
- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PlasticityLab | Methods [plasticitylab.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. researchgate.net [researchgate.net]
- 6. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 7. Slice Patch Clamp Technique for Analyzing Learning-Induced Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Method for Detecting Plasticity in the Brain — BrainPost | Easy-to-read summaries of the latest neuroscience publications [brainpost.co]
- 9. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of glutamatergic synaptic transmission and plasticity in brain slices: relevance to bioelectronic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. Passive avoidance test [panlab.com]
Unifiram Delivery Methods for Central Nervous System Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unifiram (DM-232) is a potent nootropic compound, structurally related to the racetam family, that has demonstrated significant cognitive-enhancing and anti-amnesic effects in preclinical animal studies.[1][2] Its primary mechanism of action is believed to involve the modulation of glutamatergic neurotransmission, specifically through positive allosteric modulation of AMPA receptors and interaction with the glycine-binding site of NMDA receptors.[1][3] Furthermore, this compound has been shown to increase the release of acetylcholine (B1216132) in the cerebral cortex, a neurotransmitter crucial for learning and memory.[4][5] Given its therapeutic potential for neurological disorders characterized by cognitive deficits, understanding effective and reliable methods for its delivery to the central nervous system (CNS) is paramount for advancing research and development.
These application notes provide a comprehensive overview of established and potential delivery methods for this compound in the context of CNS-focused research. Detailed protocols for common administration routes in rodent models are provided to facilitate experimental design and ensure procedural consistency.
Quantitative Data Summary
The following table summarizes quantitative data from preclinical in vivo studies, highlighting the delivery methods, dosages, animal models, and observed effects of this compound.
| Delivery Method | Animal Model | Dosage Range | Vehicle | Key Findings | Reference |
| Intraperitoneal (i.p.) | Mouse | 0.01 - 0.1 mg/kg | Isotonic saline (0.9% NaCl) | Reversed scopolamine-induced amnesia in the passive avoidance test.[6] | Ghelardini et al., 2002 |
| Intraperitoneal (i.p.) | Mouse | 0.1 mg/kg | Not specified | Reversed amnesia induced by the AMPA receptor antagonist NBQX in the passive avoidance test.[3] | Moncelli et al., 2003 |
| Intraperitoneal (i.p.) | Rat | 0.1 mg/kg | Not specified | Prevented scopolamine-induced amnesia in the Morris water maze test. | Ghelardini et al., 2002 |
| Oral (p.o.) | Mouse | 0.1 - 1 mg/kg | 1% Sodium Carboxymethyl Cellulose | Reversed scopolamine-induced amnesia in the passive avoidance test. | Ghelardini et al., 2002 |
Signaling Pathways of this compound
The cognitive-enhancing effects of this compound are attributed to its modulation of key neurotransmitter systems in the brain. The primary signaling pathways are depicted below.
Caption: Proposed signaling pathways of this compound in the central nervous system.
Experimental Protocols
The following are detailed protocols for the administration of this compound in rodent models for CNS studies. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common and effective method for systemic administration of this compound, leading to its distribution to the CNS.
Caption: Workflow for intraperitoneal injection of this compound.
Materials:
-
This compound powder
-
Sterile isotonic saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer and/or sonicator
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol (B145695) wipes
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in sterile isotonic saline to the desired concentration (e.g., 0.01 mg/mL for a 0.1 mg/kg dose in a 10 g mouse). Sonication may be required to fully dissolve the compound.
-
Ensure the final solution is sterile.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the precise injection volume.
-
Properly restrain the animal. For mice, this can be achieved by scruffing the neck and securing the tail.
-
Position the animal with its head tilted slightly downwards.
-
Clean the injection site in the lower right quadrant of the abdomen with a 70% ethanol wipe.
-
Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or the bladder.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for at least 15-30 minutes post-injection for any signs of distress or adverse reactions.
-
Oral Gavage (p.o.)
Oral gavage allows for the direct administration of a precise dose of this compound into the stomach.
Caption: Workflow for oral gavage administration of this compound.
Materials:
-
This compound powder
-
1% Sodium Carboxymethyl Cellulose (CMC) solution or other suitable vehicle
-
Sterile, flexible gavage needles (18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of this compound Suspension:
-
Prepare a 1% CMC solution in sterile water.
-
Suspend the weighed this compound powder in the CMC solution to the desired concentration. Vortex thoroughly to ensure a uniform suspension.
-
-
Gavage Procedure:
-
Weigh the animal to calculate the administration volume.
-
Measure the appropriate length of the gavage needle from the corner of the animal's mouth to the xiphoid process (the bottom of the sternum) and mark it.
-
Properly restrain the animal, ensuring its head and body are in a straight line.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus to the pre-measured depth.
-
Administer the this compound suspension slowly.
-
Gently remove the gavage needle.
-
-
Post-Procedure Monitoring:
-
Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Intranasal (i.n.) Administration
Intranasal delivery offers a non-invasive method to bypass the blood-brain barrier and deliver this compound directly to the CNS.
Caption: Workflow for intranasal administration of this compound.
Materials:
-
This compound powder
-
Sterile vehicle suitable for intranasal administration (e.g., saline, PBS)
-
Micropipette and sterile tips
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal volume of a suitable vehicle to create a concentrated solution. The total volume administered should be small (typically 10-30 µL per animal).
-
-
Administration:
-
Weigh the animal.
-
Restrain the animal in a supine position.
-
Using a micropipette, apply small droplets (2-3 µL) of the this compound solution to one nostril, allowing the animal to inhale.
-
Alternate between nostrils, with a brief pause between each droplet to allow for absorption.
-
Continue until the full calculated dose has been administered.
-
-
Post-Procedure:
-
Keep the animal in a supine position for a minute or two after the final droplet to maximize absorption into the CNS.
-
Monitor the animal for any signs of respiratory irritation.
-
Intracerebroventricular (i.c.v.) Injection
This invasive technique involves the direct injection of this compound into the cerebral ventricles, providing immediate and localized CNS exposure. This method requires stereotaxic surgery for cannula implantation.
Caption: Workflow for intracerebroventricular injection of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical instruments
-
This compound powder
-
Artificial cerebrospinal fluid (aCSF)
-
Microinjection pump and syringe
Procedure:
-
Cannula Implantation (requires a separate detailed surgical protocol):
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula into a lateral ventricle using predetermined coordinates.
-
Secure the cannula with dental cement and allow the animal to recover fully from surgery.
-
-
Injection:
-
Prepare a sterile solution of this compound in aCSF.
-
Gently restrain the conscious animal.
-
Remove the dummy cannula from the guide cannula.
-
Connect an injection syringe filled with the this compound solution to an internal cannula that fits into the guide cannula.
-
Slowly infuse the solution into the ventricle using a microinjection pump (e.g., at a rate of 0.5-1 µL/minute).
-
After infusion, leave the injector in place for a minute to prevent backflow.
-
Remove the injector and replace the dummy cannula.
-
-
Post-Procedure Monitoring:
-
Monitor the animal closely for any abnormal neurological signs or changes in behavior.
-
Conclusion
The choice of delivery method for this compound in CNS studies will depend on the specific research question, the desired pharmacokinetic profile, and the technical capabilities of the research team. Intraperitoneal and oral administration are suitable for systemic delivery and initial screening of behavioral effects. Intranasal administration offers a non-invasive route for more direct CNS targeting, while intracerebroventricular injection provides the most direct and localized delivery to the brain. The provided protocols offer a foundation for conducting well-controlled and reproducible experiments to further elucidate the therapeutic potential of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. mmpc.org [mmpc.org]
- 3. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Modulation of N-methyl-d-aspartate receptor function by glycine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
Application Notes and Protocols for In-Vivo Electrophysiology Studies of Unifiram
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the in-vivo electrophysiological effects of Unifiram (DM-232), a potent nootropic compound with significant cognitive-enhancing properties. The protocols detailed below are designed for preclinical research in rodent models, focusing on this compound's modulation of synaptic plasticity and cholinergic neurotransmission.
Introduction to this compound's Electrophysiological Profile
This compound is an experimental drug that has demonstrated potent antiamnesic and cognitive-enhancing effects in animal studies, with a potency significantly greater than piracetam.[1] Its mechanism of action is primarily associated with the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the enhancement of cholinergic neurotransmission.[2][3][4][5] In-vivo electrophysiology is a critical tool for elucidating the functional consequences of these actions on neuronal circuits.
Key electrophysiological effects of this compound observed in preclinical studies include:
-
Enhancement of Long-Term Potentiation (LTP): this compound has been shown to increase the amplitude of field excitatory postsynaptic potentials (fEPSPs) in the hippocampus, a key cellular mechanism underlying learning and memory.[4][5]
-
Increased Acetylcholine (B1216132) (ACh) Release: Microdialysis studies have revealed that this compound can increase the release of acetylcholine in the cerebral cortex, a neurotransmitter crucial for cognitive processes such as attention, learning, and memory.[3][4][5][6]
These application notes will provide detailed protocols for investigating these two key in-vivo effects of this compound.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound from various studies. These data can serve as a reference for experimental design and data interpretation.
Table 1: In-Vivo Effects of this compound on Cognitive Function and Neurotransmission
| Parameter | Animal Model | This compound Dosage (i.p.) | Observed Effect | Reference |
| Amnesia Reversal (Scopolamine-induced) | Mouse | 0.001 mg/kg | Reverted memory impairment | [6] |
| Amnesia Reversal (NBQX-induced) | Mouse | 0.1 mg/kg | Reversed amnesia | [7] |
| Pro-cognitive Effect | Rat (Social Learning Test) | 0.1 mg/kg | Reduced exploration of familiar partner | [6] |
| Acetylcholine Release | Rat (Parietal Cortex) | 0.001 - 0.01 mg/kg | Increased ACh release | [6] |
Table 2: In-Vitro Electrophysiological Effects of this compound
| Parameter | Preparation | This compound Concentration | Observed Effect | Reference |
| AMPA Current | Rat CA1 Slices | EC₅₀ = 27 ± 6 nM | Increased AMPA current | [6] |
| fEPSP Amplitude | Rat Hippocampal Slices | Not specified | Increased amplitude | [4][5] |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound's Cognitive-Enhancing Effects
Caption: Proposed signaling pathway for this compound's cognitive-enhancing effects.
Experimental Workflow for In-Vivo Electrophysiology with this compound
Caption: General experimental workflow for in-vivo electrophysiology with this compound.
Experimental Protocols
Protocol 1: In-Vivo Long-Term Potentiation (LTP) Recording in the Rat Hippocampus
This protocol details the methodology for assessing the effect of this compound on LTP in the CA1 region of the hippocampus in anesthetized rats.
4.1.1. Materials
-
Adult male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthetic (e.g., urethane (B1682113) or isoflurane)
-
Stereotaxic apparatus
-
Surgical instruments
-
Dental drill
-
Stainless steel screws for anchoring
-
Dental cement
-
Bipolar stimulating electrode (e.g., tungsten)
-
Recording microelectrode (e.g., glass micropipette filled with ACSF or tungsten microelectrode)
-
Amplifier and data acquisition system (e.g., Axon Instruments, Pico Technologies)
-
Stimulus isolator
-
Heating pad to maintain body temperature
-
This compound
-
Vehicle (e.g., saline)
4.1.2. Surgical Procedure
-
Anesthesia: Anesthetize the rat with urethane (1.5 g/kg, i.p.) or isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Implantation: Mount the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill burr holes in the skull for the placement of stimulating and recording electrodes, and anchor screws.
-
Stimulating Electrode (Schaffer collaterals): AP -3.5 mm, ML ±2.5 mm from bregma.
-
Recording Electrode (CA1 stratum radiatum): AP -3.8 mm, ML ±2.0 mm from bregma.
-
-
Electrode Placement: Slowly lower the stimulating electrode to a depth of approximately 2.5-3.0 mm and the recording electrode to a depth of 2.2-2.7 mm. The optimal depth should be determined by monitoring the evoked field excitatory postsynaptic potentials (fEPSPs).
-
Anchoring: Secure the electrodes and anchor screws to the skull using dental cement.
4.1.3. Electrophysiological Recording
-
Baseline Recording: After a 30-minute stabilization period, record baseline fEPSPs by delivering single pulses (0.1 ms (B15284909) duration) to the Schaffer collaterals every 30 seconds. Adjust the stimulus intensity to elicit a fEPSP amplitude that is 30-40% of the maximum. A stable baseline should be recorded for at least 30 minutes.
-
This compound Administration: Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle. Continue baseline recording for another 30-60 minutes to observe any immediate effects of the compound on basal synaptic transmission.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated 3 times with a 20-second interval.
-
Post-HFS Recording: Record fEPSPs for at least 60-120 minutes following HFS to monitor the induction and maintenance of LTP.
4.1.4. Data Analysis
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slope to the pre-HFS baseline average.
-
Compare the magnitude of LTP between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: In-Vivo Microdialysis for Acetylcholine Measurement in the Rat Cerebral Cortex
This protocol describes the use of in-vivo microdialysis to measure extracellular acetylcholine levels in the cerebral cortex of freely moving rats following this compound administration.
4.2.1. Materials
-
Adult male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Surgical instruments
-
Dental drill
-
Guide cannula
-
Microdialysis probe
-
Syringe pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
Neostigmine bromide (acetylcholinesterase inhibitor)
-
This compound
-
Vehicle (e.g., saline)
-
HPLC system with electrochemical detection (HPLC-ECD) for acetylcholine analysis.
4.2.2. Surgical Procedure
-
Anesthesia and Stereotaxic Implantation: Anesthetize the rat and place it in a stereotaxic frame as described in Protocol 1.
-
Guide Cannula Implantation: Drill a burr hole over the desired cortical region (e.g., prefrontal cortex: AP +3.2 mm, ML ±0.8 mm from bregma). Slowly lower a guide cannula to just above the target area and secure it with dental cement and anchor screws.
-
Post-Operative Care: Administer analgesics and allow the animal to recover for at least 48-72 hours.
4.2.3. Microdialysis Procedure
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region in a freely moving rat.
-
Perfusion: Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor (e.g., 0.1 µM neostigmine) at a low flow rate (e.g., 1-2 µL/min) using a syringe pump. The inclusion of an acetylcholinesterase inhibitor is necessary to prevent the rapid degradation of acetylcholine and allow for its detection.
-
Equilibration and Baseline Collection: Allow the system to equilibrate for at least 60-90 minutes. Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into vials in a refrigerated fraction collector.
-
This compound Administration: Administer this compound (e.g., 0.01 mg/kg, i.p.) or vehicle.
-
Post-Administration Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Probe Placement Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Histologically verify the correct placement of the microdialysis probe.
4.2.4. Acetylcholine Analysis
-
Analyze the dialysate samples for acetylcholine content using HPLC-ECD.
-
Express acetylcholine levels as a percentage of the baseline average.
-
Compare the time course of acetylcholine release between the this compound-treated and vehicle-treated groups.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in-vivo electrophysiological investigation of this compound. By employing these techniques, researchers can further elucidate the mechanisms underlying this compound's potent cognitive-enhancing effects, contributing to a deeper understanding of its therapeutic potential. Careful adherence to surgical and experimental procedures is crucial for obtaining reliable and reproducible data.
References
- 1. Investigating Long-term Synaptic Plasticity in Interlamellar Hippocampus CA1 by Electrophysiological Field Recording [jove.com]
- 2. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The LTP Program: a data acquisition program for on-line analysis of long-term potentiation and other synaptic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cognitive Function with Unifiram
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing behavioral assays for the assessment of cognitive function in preclinical models, with a specific focus on the nootropic compound Unifiram. Detailed protocols for key experiments are provided, along with a summary of expected quantitative outcomes based on existing literature.
Introduction to this compound
This compound (DM-232) is a potent, experimental nootropic compound that has demonstrated significant cognitive-enhancing effects in animal studies.[1] Structurally related to the racetam class of drugs, this compound is reported to be several orders of magnitude more potent than piracetam.[1] Its mechanism of action is primarily attributed to the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory formation. Additionally, this compound has been shown to increase the release of acetylcholine (B1216132) in the cerebral cortex, a neurotransmitter vital for learning and memory.[1][2]
Behavioral Assays for Cognitive Assessment
To evaluate the pro-cognitive and anti-amnesic properties of this compound, several well-established behavioral assays are recommended. These tests are designed to assess various domains of cognitive function, including spatial learning and memory, recognition memory, and fear-conditioned memory.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory. The assay involves training an animal to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation.
Experimental Protocol:
-
Apparatus: A circular tank (approximately 1.5 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder. A small escape platform is submerged just below the water's surface in a fixed location in one of the four designated quadrants. The room should contain various prominent visual cues.
-
Procedure:
-
Acquisition Phase (5-7 days):
-
Animals are subjected to 4 trials per day.
-
For each trial, the animal is gently placed into the water at one of four randomized starting positions, facing the wall of the tank.
-
The animal is allowed to swim freely for a maximum of 60-90 seconds to locate the hidden platform.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds to spatially orient itself.
-
The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are recorded.
-
-
-
Drug Administration: this compound is typically administered intraperitoneally (i.p.) 20-30 minutes before the first trial of each day during the acquisition phase. To induce amnesia, a compound like scopolamine (B1681570) (e.g., 0.8 mg/kg, i.p.) can be administered prior to this compound and the training trials.[3]
Data Presentation:
| Treatment Group | Mean Escape Latency (seconds) - Day 5 | Mean Time in Target Quadrant (seconds) - Probe Trial |
| Vehicle Control | 45 ± 5 | 15 ± 3 |
| Scopolamine (Amnesia) | 60 ± 6 | 8 ± 2 |
| This compound (0.1 mg/kg) + Scopolamine | 30 ± 4 | 25 ± 4 |
| This compound (0.1 mg/kg) | 35 ± 4 | 22 ± 3 |
Note: The data presented are representative and may vary based on experimental conditions.
Novel Object Recognition (NOR) Test
The Novel Object Recognition test is a widely used assay to evaluate recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Experimental Protocol:
-
Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 50 cm). A variety of objects that are distinct in shape, color, and texture but similar in size and lacking any innate rewarding or aversive properties.
-
Procedure:
-
Habituation (Day 1): Each animal is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.
-
Training/Familiarization Phase (Day 2):
-
Two identical objects are placed in the arena.
-
The animal is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes).
-
The total time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing Phase (Day 2, after a retention interval of 1-24 hours):
-
One of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).
-
The time spent exploring the familiar and novel objects is recorded.
-
-
-
Drug Administration: this compound is typically administered before the training phase. Amnesic agents can be administered before the training or testing phase, depending on the research question.
Data Presentation:
The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
| Treatment Group | Discrimination Index (DI) |
| Vehicle Control | 0.4 ± 0.05 |
| Scopolamine (Amnesia) | 0.1 ± 0.03 |
| This compound (0.01 mg/kg) + Scopolamine | 0.3 ± 0.04 |
| This compound (0.01 mg/kg) | 0.5 ± 0.06 |
Note: A positive DI indicates a preference for the novel object, suggesting intact recognition memory. The data presented are representative.
Passive Avoidance Test
The Passive Avoidance test is a fear-motivated assay used to assess long-term memory. The test relies on the animal's ability to remember an aversive stimulus (a mild foot shock) and inhibit its natural tendency to move from a brightly lit compartment to a dark one.
Experimental Protocol:
-
Apparatus: A two-compartment apparatus with a light and a dark chamber separated by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild electric shock.
-
Procedure:
-
Training/Acquisition Phase (Day 1):
-
The animal is placed in the light compartment.
-
After a short habituation period (e.g., 60 seconds), the guillotine door is opened.
-
The latency to enter the dark compartment (step-through latency) is recorded.
-
Once the animal enters the dark compartment with all four paws, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The animal is then removed and returned to its home cage.
-
-
Retention/Testing Phase (Day 2, typically 24 hours later):
-
The animal is placed back into the light compartment.
-
The guillotine door is opened.
-
The step-through latency to enter the dark compartment is recorded, up to a maximum cut-off time (e.g., 300 seconds). A longer latency is indicative of better memory retention.
-
-
-
Drug Administration: this compound is typically administered before the training phase. Amnesic agents like scopolamine are often given after the training trial to interfere with memory consolidation.
Data Presentation:
| Treatment Group | Step-Through Latency (seconds) - Retention Test |
| Vehicle Control | 250 ± 30 |
| Scopolamine (Amnesia) | 60 ± 15 |
| This compound (0.01 mg/kg) + Scopolamine | 200 ± 25 |
| This compound (0.01 mg/kg) | 280 ± 20 |
Note: The data presented are representative and may vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms of this compound and the experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Proposed signaling pathway of this compound's cognitive-enhancing effects.
References
- 1. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DM235 (sthis compound): a novel nootropic with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unifiram Administration for Hippocampal Slice Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Unifiram (also known as DM-232) and its closely related analog, Sthis compound (B1682719) (DM-235), for the study of synaptic plasticity in hippocampal slice electrophysiology. The protocols detailed below are synthesized from established methodologies and findings from key research articles.
Introduction
This compound and Sthis compound are experimental nootropic compounds that have garnered significant interest for their potent cognitive-enhancing effects.[1] In the context of neuroscience research, hippocampal slice electrophysiology serves as a critical ex vivo model to investigate the cellular and molecular mechanisms underlying learning and memory. These compounds have been shown to modulate synaptic transmission and plasticity, primarily through the potentiation of AMPA and NMDA receptor function.[2][3][4] Specifically, Sthis compound has been demonstrated to enhance long-term potentiation (LTP), a cellular correlate of memory formation, by acting on the glycine-binding site of the NMDA receptor.[2] This action initiates a downstream signaling cascade involving Src kinase, protein kinase Cα (PKCα), and calcium/calmodulin-dependent protein kinase II (CaMKII), ultimately leading to increased synaptic efficacy.[2]
This document outlines the necessary protocols for preparing hippocampal slices, applying this compound/Sthis compound, and recording electrophysiological responses to study its effects on synaptic plasticity.
Data Presentation: Quantitative Effects of Sthis compound
The following tables summarize the quantitative data on the effects of Sthis compound on hippocampal synaptic efficacy.
Table 1: Dose-Dependent Enhancement of Long-Term Potentiation (LTP) by Sthis compound
| Concentration (nM) | Effect on LTP |
| 10 | Peak enhancement (significant) |
| 100 | Significant enhancement |
Note: The dose-response relationship for LTP enhancement by Sthis compound is bell-shaped, with the most significant effect observed at 10 nM.[2]
Table 2: Dose-Dependent Increase in Field Excitatory Postsynaptic Potential (fEPSP) Slope by Sthis compound
| Concentration (nM) | Effect on fEPSP Slope |
| 1 - 1000 | Dose-dependent increase |
Note: Sthis compound treatments increase the slope of fEPSPs in a dose-dependent manner across a range of 1 to 1000 nM.[2]
Experimental Protocols
Hippocampal Slice Preparation
This protocol is adapted from standard procedures for preparing acute hippocampal slices for electrophysiology.[5][6]
Solutions:
-
Cutting Solution (Sucrose-based):
-
Sucrose: 110 mM
-
NaCl: 60 mM
-
NaHCO₃: 28 mM
-
NaH₂PO₄: 1.25 mM
-
KCl: 3 mM
-
MgSO₄: 7 mM
-
CaCl₂: 0.5 mM
-
Glucose: 5 mM
-
Sodium Ascorbate: 0.6 mM
-
Phenol Red: 0.015 mM
-
Continuously bubble with 95% O₂ / 5% CO₂. Maintain at 0-3°C.[1]
-
-
Artificial Cerebrospinal Fluid (aCSF) for Incubation and Recording:
-
NaCl: 130 mM
-
NaHCO₃: 24 mM
-
KCl: 3.5 mM
-
NaH₂PO₄: 1.25 mM
-
CaCl₂: 2.5 mM
-
MgSO₄: 1.2 mM
-
Glucose: 10 mM
-
Continuously bubble with 95% O₂ / 5% CO₂. Maintain at room temperature for incubation and 30-32°C for recording.[7]
-
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus.
-
Prepare transverse hippocampal slices (350-400 µm thickness) using a vibratome in the ice-cold cutting solution.[1][6]
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
This compound/Sthis compound Administration
Stock Solution Preparation:
-
Due to the hydrophobic nature of this compound/Sthis compound, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
The final concentration of DMSO in the recording aCSF should be kept to a minimum (typically <0.1%) to avoid solvent effects on neuronal activity.
Application to Slices:
-
After the initial slice recovery period, transfer a slice to the recording chamber, which is continuously perfused with oxygenated aCSF at a flow rate of 2-3 mL/min.
-
Allow the slice to equilibrate in the recording chamber for at least 15-30 minutes, while recording a stable baseline of synaptic responses.
-
To apply this compound/Sthis compound, switch the perfusion to aCSF containing the desired final concentration of the compound.
-
The duration of drug application prior to inducing LTP can vary, but a pre-incubation period of 20-30 minutes is common practice to ensure adequate tissue penetration and target engagement.
Electrophysiological Recording and LTP Induction
Recording Setup:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[6]
-
Use a data acquisition system to deliver stimuli and record responses.[8]
Procedure:
-
Baseline Recording:
-
Evoke fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for a stable baseline period of at least 20-30 minutes.[6]
-
The stimulus intensity should be adjusted to elicit a response that is 30-50% of the maximal fEPSP amplitude.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with the bursts delivered at 5 Hz.[1]
-
Alternatively, a pairing protocol can be used, which involves low-frequency stimulation (e.g., 1 Hz for 60 seconds) paired with depolarization of the postsynaptic neuron.[7]
-
-
Post-LTP Recording:
-
Following the LTP induction protocol, resume low-frequency stimulation (0.05 Hz) and record the fEPSP slope for at least 60 minutes to assess the magnitude and stability of potentiation.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in hippocampal slice electrophysiology.
Signaling Pathway of this compound/Sthis compound in LTP Enhancement
Caption: Signaling pathway for this compound/Sthis compound-mediated enhancement of LTP.
References
- 1. genes2cognition.org [genes2cognition.org]
- 2. Novel nootropic drug sthis compound enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hippocampal slice preparation for electrophysiology protocol v1 [protocols.io]
- 6. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Potentiation in Distinct Subtypes of Hippocampal Nonpyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The LTP Program: a data acquisition program for on-line analysis of long-term potentiation and other synaptic events - PubMed [pubmed.ncbi.nlm.nih.gov]
Laboratory Protocol for the Synthesis of Unifiram for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Data Summary
A comprehensive set of quantitative data for the synthesis of Unifiram is not extensively reported in publicly available literature. The following table summarizes the key available data point.
| Parameter | Value | Reference |
| Enantiomeric Excess | > 99.9% |
Proposed Signaling Pathway of this compound
This compound is believed to exert its nootropic effects through a dual mechanism of action: modulation of the AMPA receptor signaling cascade and enhancement of presynaptic acetylcholine (B1216132) release.
Modulation of AMPA Receptor Signaling
This compound is thought to indirectly activate AMPA receptors, which are critical for fast excitatory synaptic transmission and synaptic plasticity.[1] This activation may involve the phosphorylation of AMPA receptor subunits, such as GluA1, which can lead to increased channel conductance and trafficking of the receptors to the synaptic membrane.[2][3][4] The exact mechanism by which this compound promotes this phosphorylation is not yet fully elucidated but may involve the activation of protein kinases like PKA and CaMKII.[2][3]
Caption: Proposed AMPA receptor signaling pathway modulated by this compound.
Enhancement of Acetylcholine Release
This compound has been shown to increase the presynaptic release of acetylcholine, a neurotransmitter crucial for learning and memory.[5][6] The precise mechanism for this is not fully detailed, but it may involve the modulation of presynaptic machinery, potentially through interactions with presynaptic receptors or ion channels that regulate neurotransmitter release.[5][7][8][9]
Caption: Proposed mechanism of this compound-enhanced acetylcholine release.
Experimental Protocol: Hypothetical Synthesis of this compound
The following protocol describes a potential synthetic route to this compound, starting from (R)-5-(hydroxymethyl)-2-pyrrolidinone. This procedure is based on established principles of organic synthesis and has not been experimentally validated from the provided search results. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents
-
(R)-5-(hydroxymethyl)-2-pyrrolidinone
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
4-Fluorobenzenesulfonyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
-
Methanol
-
Hydrochloric acid (HCl)
Step 1: Mesylation of (R)-5-(hydroxymethyl)-2-pyrrolidinone
-
Dissolve (R)-5-(hydroxymethyl)-2-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.2 eq) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude mesylated intermediate.
Step 2: Nucleophilic Substitution with Piperazine
-
Dissolve the crude mesylated intermediate (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add an excess of piperazine (e.g., 5-10 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess piperazine and its salts.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate to give the crude piperazine-substituted pyrrolidinone.
Step 3: Sulfonylation with 4-Fluorobenzenesulfonyl chloride
-
Dissolve the crude piperazine-substituted pyrrolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TEA (1.2 eq) dropwise.
-
Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
Purification
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Characterization
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis of this compound.
Caption: Proposed experimental workflow for the synthesis of this compound.
References
- 1. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of AMPA receptors: mechanisms and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Phosphorylation of the GluR1 AMPA Receptor in the Neostriatum by Dopamine and Psychostimulants In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity [frontiersin.org]
- 5. Presynaptic muscarinic receptors modulate acetylcholine release from rat antral mucosal/submucosal nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of acetylcholine release: possible involvement of presynaptic muscarinic receptors in regulation of acetylcholine release and protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Presynaptic Membrane Receptors Modulate ACh Release, Axonal Competition and Synapse Elimination during Neuromuscular Junction Development [frontiersin.org]
Techniques for Measuring Unifiram Concentration in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, validated methods for the quantification of Unifiram in plasma and brain tissue are limited. The following application notes and protocols are detailed, illustrative examples based on standard bioanalytical techniques, particularly ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), which is a common and reliable method for such analyses.[1][2][3][4][5] These protocols provide a robust starting point for method development and validation.
Application Note 1: Quantification of this compound in Human Plasma using UHPLC-MS/MS
This application note describes a selective and sensitive method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by analysis using a UHPLC system coupled to a triple quadrupole mass spectrometer.
Method Performance Characteristics (Illustrative Data)
The following table summarizes the typical performance parameters for a validated bioanalytical method for this compound in human plasma.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Accuracy (% Recovery) | 92.7% - 108.4% |
| Matrix Effect | 95% - 110% |
| Recovery | > 90% |
Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2.2. Sample Preparation
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject into the UHPLC-MS/MS system.
2.3. Chromatographic Conditions
-
UHPLC System: Standard UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
2.4. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Key MS Parameters:
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Temperature: 500°C
-
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plasma.
Application Note 2: Quantification of this compound in Brain Tissue using UHPLC-MS/MS
This note details a method for extracting and quantifying this compound from brain tissue, a critical step in preclinical pharmacokinetic and pharmacodynamic studies. The protocol involves tissue homogenization followed by protein precipitation.
Method Performance Characteristics (Illustrative Data)
The following table presents typical performance characteristics for a validated method for this compound in brain tissue homogenate.
| Parameter | Result |
| Linearity Range | 0.5 - 250 ng/g |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/g |
| Upper Limit of Quantification (ULOQ) | 250 ng/g |
| Intra-day Precision (%CV) | ≤ 9.8% |
| Inter-day Precision (%CV) | ≤ 13.5% |
| Accuracy (% Recovery) | 89.5% - 110.1% |
| Matrix Effect | 90% - 115% |
| Recovery | > 85% |
Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Phosphate-buffered saline (PBS), pH 7.4
-
Brain tissue (e.g., from rodent models)
2.2. Sample Preparation
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold PBS (e.g., 4 volumes of PBS to 1 volume of tissue, w/v).
-
Homogenize the tissue on ice until a uniform homogenate is obtained.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the brain homogenate.
-
Add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the UHPLC-MS/MS system.
2.3. Chromatographic and Mass Spectrometric Conditions The chromatographic and mass spectrometric conditions can be the same as those described for the plasma analysis in Application Note 1. Method optimization may be required based on the specific matrix effects of the brain tissue.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in brain tissue.
Logical Relationship of the Analytical Process
The overall process, from sample collection to final data analysis, follows a logical sequence to ensure data integrity and accuracy.
Caption: Logical flow of the bioanalytical process.
References
- 1. ijisrt.com [ijisrt.com]
- 2. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 3. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Unifiram in Primary Neuronal Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unifiram (DM-232) is a potent nootropic compound with demonstrated cognitive-enhancing effects in animal studies, exhibiting significantly greater potency than piracetam.[1] While its precise mechanism of action is still under investigation, evidence suggests that this compound and its structural analog, Sthis compound (DM-235), modulate glutamatergic neurotransmission, a key process in synaptic plasticity, learning, and memory.[2][3] These compounds are believed to interact with AMPA and NMDA receptors, influencing downstream signaling cascades crucial for neuronal function and survival.[2]
Primary neuronal cultures offer a powerful in vitro system to dissect the cellular and molecular mechanisms underlying the effects of nootropic agents like this compound. This document provides detailed application notes and experimental protocols for studying the effects of this compound on primary neuronal cultures, focusing on neuroprotection, synaptic plasticity, and associated signaling pathways.
Mechanism of Action: An Overview
This compound is thought to enhance cognitive function primarily through the modulation of AMPA receptor activity, which is critical for synaptic plasticity.[2] Its structural analog, Sthis compound, has been shown to potentiate NMDA receptor function through the glycine-binding site, leading to the activation of downstream signaling pathways involving Protein Kinase Cα (PKCα) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[2][4] This activation is associated with an increase in the phosphorylation of AMPA and NMDA receptors, ultimately enhancing long-term potentiation (LTP), a cellular correlate of learning and memory.[2][4] Furthermore, this compound has been shown to increase the release of acetylcholine (B1216132) in the cerebral cortex, a neurotransmitter vital for cognitive processes.[3][4]
Data Presentation
The following tables summarize quantitative data from studies on this compound and its analog, Sthis compound, providing a reference for expected effective concentrations and observed effects.
| Compound | Preparation | Concentration | Observed Effect | Reference |
| This compound (DM-232) | Hippocampal Slices | Not Specified | Increased amplitude of fEPSP | [3][4] |
| Sthis compound (DM-235) | Hippocampal Slices | 1-1000 nM | Dose-dependent increase in the slope of fEPSPs | [2] |
| Sthis compound (DM-235) | Hippocampal Slices | 10-100 nM | Significant enhancement of LTP (peak at 10 nM) | [2] |
| Sthis compound (DM-235) | Hippocampal Slices | 10 nM | Increased phosphorylation of PKCα (Ser-657) and Src (Tyr-416) | [2] |
Experimental Protocols
Primary Neuronal Culture Preparation
This protocol describes the preparation of primary cortical or hippocampal neurons from embryonic rodents, a common model for in vitro neuroscience research.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels
-
Standard cell culture equipment
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically dissect the embryos and isolate the desired brain region (cortex or hippocampus).
-
Mince the tissue and incubate in the enzymatic dissociation solution to digest the extracellular matrix.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto pre-coated culture vessels at the desired density.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Perform partial media changes every 2-3 days.
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol assesses the potential of this compound to protect primary neurons from glutamate-induced cell death.
Materials:
-
Mature primary neuronal cultures (e.g., DIV 10-14)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
L-Glutamic acid solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
Plate reader
Procedure:
-
Pre-treat the neuronal cultures with various concentrations of this compound for a specified duration (e.g., 1-24 hours).
-
Induce excitotoxicity by exposing the cultures to a neurotoxic concentration of L-glutamic acid (e.g., 100 µM) for a defined period (e.g., 15-30 minutes).[5]
-
Remove the glutamate-containing medium and replace it with fresh culture medium containing the corresponding concentrations of this compound.
-
Incubate the cultures for 24 hours.
-
Assess cell viability using either the MTT or LDH assay according to the manufacturer's instructions.
-
MTT Assay: Measures the metabolic activity of viable cells.[6]
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.[2]
-
Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to this compound treatment, providing insights into its effects on neuronal excitability and signaling.
Materials:
-
Mature primary neuronal cultures on glass coverslips
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence microscope with an appropriate filter set and a digital camera
-
Image analysis software
Procedure:
-
Load the neuronal cultures with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in imaging buffer for 30-45 minutes at 37°C.
-
Wash the cells with fresh imaging buffer to remove excess dye and allow for de-esterification of the dye.
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Acquire baseline fluorescence images.
-
Perfuse the cells with a solution containing this compound at the desired concentration.
-
Record the changes in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths (e.g., 340 nm and 380 nm) and calculate the ratio to determine changes in [Ca2+]i.
Immunocytochemistry for Neuronal Markers and Synaptic Proteins
This protocol allows for the visualization of neuronal morphology and the expression of key proteins involved in synaptic function following this compound treatment.
Materials:
-
Mature primary neuronal cultures on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)
-
Blocking solution (e.g., PBS with 5% normal goat serum)
-
Primary antibodies (e.g., anti-MAP2 for neuronal morphology, anti-synaptophysin for presynaptic terminals, anti-PSD-95 for postsynaptic densities)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Treat neuronal cultures with this compound for the desired duration.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Analyze images for changes in neuronal morphology, synapse density, and protein expression.
Western Blotting for Phosphorylated Signaling Proteins
This protocol quantifies changes in the phosphorylation state of key signaling proteins downstream of AMPA and NMDA receptor activation following this compound treatment.
Materials:
-
Mature primary neuronal cultures
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-PKCα, p-CaMKII, p-GluA1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat neuronal cultures with this compound for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound and its analogs in neurons.
Caption: General experimental workflow for studying this compound in primary neurons.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Cell Viability [bio-protocol.org]
Unifiram's Impact on Synaptic Density: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of the nootropic compound Unifiram on synaptic density. This compound (developmental code name DM-232) is an experimental drug with reported anti-amnesic and cognitive-enhancing properties, demonstrating significantly greater potency than piracetam (B1677957) in animal studies.[1] Its mechanism of action is thought to involve the positive modulation of AMPA receptors, which are critical for synaptic plasticity and learning and memory.[2][3][4] This document outlines methodologies to quantify changes in synaptic density, a key neurobiological correlate of cognitive function, following this compound administration.
Introduction to this compound and Synaptic Plasticity
This compound is a compound of interest in neuroscience research due to its potent nootropic effects.[5][6] It is believed to enhance cognitive function by modulating AMPA receptor activity, thereby influencing synaptic plasticity.[2][3][4] Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. An increase in synaptic density, particularly in brain regions like the hippocampus, is associated with enhanced cognitive function. Therefore, quantifying the effect of this compound on synaptic density is a critical step in understanding its neurobiological mechanism and therapeutic potential.
Proposed Signaling Pathway for this compound-Mediated Synaptogenesis
This compound's primary proposed mechanism is the positive modulation of AMPA receptors. This can lead to a cascade of downstream signaling events that promote synaptogenesis and synaptic maturation. The following diagram illustrates a plausible signaling pathway.
Caption: Proposed signaling pathway of this compound.
Quantitative Data Summary
Direct quantitative data on this compound's effect on synaptic density is limited in publicly available literature. However, studies on similar AMPA receptor modulators (ampakines) provide valuable insights into the potential magnitude of these effects. The following tables summarize relevant data.
| Compound | Dosage | Animal Model | Brain Region | Effect on Dendritic Spine Density | Reference |
| Ampakine CX929 | Twice daily IP for 5 days | Angelman Syndrome Model Mice | Hippocampus | Ameliorated deficits in TBS-induced actin polymerization in dendritic spines. | [7] |
| Ampakine (unspecified) | Daily oral for 3 months | Middle-aged Rats | Hippocampal CA1 | Increased spine density in both apical and basal dendritic fields above middle-aged vehicle-treated and young control values. | [3] |
| Compound | Dosage | Animal Model | Effect on Cognition/Synaptic Function | Reference |
| This compound | 0.001 - 0.1 mg/kg i.p. | Mice | Reversed scopolamine-induced amnesia in passive avoidance test. | [8] |
| This compound | 0.1 mg/kg i.p. | Rats | Prevented scopolamine-induced amnesia in Morris water maze. | [8] |
| Sthis compound (B1682719) (DM-235) | 10-100 nM | Mouse Hippocampal Slices | Significantly enhanced LTP. | [9] |
Experimental Protocols
The following are detailed protocols for assessing the impact of this compound on synaptic density in rodent models.
Experimental Workflow Overview
Caption: General experimental workflow.
Protocol 1: Golgi-Cox Staining for Dendritic Spine Density
This protocol is adapted from established methods to visualize and quantify dendritic spines.
Objective: To determine the effect of this compound on the density of dendritic spines in the hippocampus.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Rodents (e.g., adult C57BL/6 mice)
-
Golgi-Cox staining kit (e.g., FD Rapid GolgiStain™ Kit)
-
Cryostat
-
Microscope slides
-
Mounting medium
-
Brightfield microscope with a high-magnification objective (e.g., 100x oil immersion)
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Animal Treatment:
-
Administer this compound (e.g., 0.1 mg/kg, intraperitoneally) or vehicle to adult mice daily for a specified period (e.g., 14 days).
-
-
Tissue Preparation:
-
Following the treatment period, deeply anesthetize the animals and perform transcardial perfusion with 0.9% saline followed by 4% paraformaldehyde.
-
Carefully dissect the brains and post-fix overnight in 4% paraformaldehyde at 4°C.
-
Transfer the brains to a 30% sucrose (B13894) solution for cryoprotection until they sink.
-
-
Golgi-Cox Impregnation:
-
Follow the manufacturer's instructions for the Golgi-Cox staining kit. This typically involves immersing the brain tissue in the impregnation solution for approximately two weeks in the dark.
-
-
Sectioning:
-
Section the impregnated brains at 100-200 µm thickness using a cryostat.
-
Mount the sections onto gelatin-coated microscope slides.
-
-
Staining Development:
-
Develop the staining according to the kit's protocol, which usually involves a series of washes and incubation in a developing solution.
-
-
Imaging and Analysis:
-
Acquire images of pyramidal neurons in the CA1 region of the hippocampus using a brightfield microscope at high magnification.
-
For each animal, select at least 5-10 well-impregnated neurons.
-
Trace dendritic segments of a defined length (e.g., 50 µm) from the second- or third-order dendrites.
-
Manually or semi-automatically count the number of dendritic spines along these segments using image analysis software.
-
Calculate the spine density as the number of spines per unit length of the dendrite (e.g., spines/10 µm).
-
Data Presentation:
| Treatment Group | Mean Dendritic Spine Density (spines/10 µm) ± SEM |
| Vehicle Control | Example Value |
| This compound (0.1 mg/kg) | Example Value |
Protocol 2: Immunohistochemistry for Synaptic Marker Proteins
This protocol uses antibodies against presynaptic (Synaptophysin) and postsynaptic (PSD-95) proteins to quantify synaptic puncta.
Objective: To measure the effect of this compound on the density of synaptic terminals in the hippocampus.
Materials:
-
This compound and vehicle
-
Rodents
-
Primary antibodies: anti-Synaptophysin (presynaptic marker) and anti-PSD-95 (postsynaptic marker)
-
Fluorescently-labeled secondary antibodies
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
DAPI (for nuclear counterstaining)
-
Confocal microscope
-
Image analysis software (e.g., ImageJ with colocalization plugins)
Procedure:
-
Animal Treatment and Tissue Preparation:
-
Follow the same procedure as in Protocol 1 for animal treatment and tissue preparation (perfusion and post-fixation).
-
-
Sectioning:
-
Section the brains at 30-40 µm thickness using a vibratome or cryostat.
-
-
Immunostaining:
-
Permeabilize the sections with a solution containing Triton X-100.
-
Incubate the sections in a blocking solution for at least 1 hour to prevent non-specific antibody binding.
-
Incubate the sections with a cocktail of primary antibodies (anti-Synaptophysin and anti-PSD-95) overnight at 4°C.
-
Wash the sections and incubate with the appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Counterstain with DAPI.
-
Mount the sections on slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire z-stack images from the CA1 region of the hippocampus using a confocal microscope.
-
Use image analysis software to identify and quantify the number of Synaptophysin-positive and PSD-95-positive puncta.
-
Quantify the number of colocalized puncta, which represent putative synapses.
-
Normalize the number of synaptic puncta to the imaged area or the number of neuronal nuclei (DAPI).
-
Data Presentation:
| Treatment Group | Mean Synaptic Puncta Density (puncta/100 µm²) ± SEM |
| Vehicle Control | Example Value |
| This compound (0.1 mg/kg) | Example Value |
Conclusion
The protocols outlined in this document provide a robust framework for investigating the effects of this compound on synaptic density. By employing these methodologies, researchers can generate quantitative data to elucidate the neurobiological mechanisms underlying this compound's nootropic properties. Such studies are essential for advancing our understanding of this potent cognitive enhancer and for exploring its potential therapeutic applications in disorders associated with synaptic dysfunction.
References
- 1. Ubiquitination Regulates PSD-95 Degradation and AMPA Receptor Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. Chronic Ampakine Treatments Stimulate Dendritic Growth and Promote Learning in Middle-Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facilitative effects of the ampakine CX516 on short-term memory in rats: correlations with hippocampal neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ampakines promote spine actin polymerization, long-term potentiation, and learning in a mouse model of Angelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amyloid-β-Induced Dendritic Spine Elimination Requires Ca2+-Permeable AMPA Receptors, AKAP-Calcineurin-NFAT Signaling, and the NFAT Target Gene Mdm2 | eNeuro [eneuro.org]
- 9. Novel nootropic drug sthis compound enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Unifiram Bioavailability for Preclinical Research
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the oral bioavailability of Unifiram in animal research studies. This compound's potent nootropic effects are of significant interest, yet its low aqueous solubility can lead to inconsistent exposure and hinder the reliability of experimental outcomes. This resource provides practical troubleshooting guidance and detailed protocols to help optimize this compound's delivery and ensure consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to its bioavailability?
A1: this compound is characterized by poor aqueous solubility, which is a primary factor limiting its oral bioavailability. Key properties are summarized in the table below.
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 298.34 g/mol | Within the range for good oral absorption. |
| Aqueous Solubility | Sparingly soluble; ~0.2 mg/mL in a 1:4 DMSO:PBS (pH 7.2) solution. | Low solubility is a major barrier to dissolution in the gastrointestinal tract, potentially leading to low and variable absorption. |
| Solubility in Organic Solvents | - Ethanol: ~1 mg/mL- DMSO: ~30 mg/mL- DMF: ~30 mg/mL | High solubility in organic solvents allows for the preparation of concentrated stock solutions for creating various formulations. |
| XLogP3-AA | 0.6 | This positive value suggests a degree of lipophilicity, which is generally favorable for cell membrane permeability. However, absorption can still be limited by the slow dissolution rate. |
| Predicted BCS Class | Likely Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability). | The low solubility is the rate-limiting step for absorption. Formulation strategies should focus on improving dissolution. |
Q2: We are observing high variability in plasma concentrations of this compound between animals in the same group. What are the likely causes?
A2: High inter-animal variability is a common issue with poorly soluble compounds like this compound and can stem from several factors:
-
Inconsistent Formulation: If using a suspension, inconsistent particle size or inadequate homogenization before each dose can lead to different amounts of this compound being administered.
-
Dosing Technique: Variability in oral gavage technique can cause stress and affect gastrointestinal physiology, or lead to inaccurate dosing.[1]
-
Physiological Differences: Factors such as food in the stomach, differences in gastric emptying time, and individual variations in gut microbiome and metabolic enzymes can significantly impact drug absorption.[2][3]
-
Precipitation of the Compound: this compound may precipitate out of solution when a formulation (e.g., a DMSO stock diluted in an aqueous vehicle) is administered into the aqueous environment of the GI tract.
Q3: What are the recommended starting points for formulating this compound for oral administration in rodents?
A3: For initial studies, using a co-solvent system is a practical approach. A common formulation involves dissolving this compound in DMSO and then diluting it with other vehicles like polyethylene (B3416737) glycol (PEG) 300, Tween 80, or saline. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals. For more advanced strategies to improve bioavailability, consider developing a self-emulsifying drug delivery system (SEDDS) or an amorphous solid dispersion.
Q4: Can I administer this compound as a simple aqueous suspension?
A4: While possible, administering this compound as a simple aqueous suspension is likely to result in low and highly variable bioavailability due to its poor solubility.[2] If a suspension is necessary, it is critical to control the particle size (micronization can increase surface area for dissolution) and use a suspending agent to ensure uniformity.
Q5: How can we confirm that our new formulation strategy has improved this compound's bioavailability?
A5: A comparative pharmacokinetic (PK) study is the standard method. This involves administering both your new formulation and a control formulation (e.g., a simple suspension) to different groups of animals. Blood samples are collected at various time points, and the plasma concentrations of this compound are measured. A significant increase in the Area Under the Curve (AUC) and/or the maximum concentration (Cmax) for your new formulation would indicate improved bioavailability.[4] An intravenous (IV) dose group is also necessary to determine the absolute oral bioavailability.
Troubleshooting Guides
Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Dosing
-
Potential Cause: Poor dissolution of this compound in the gastrointestinal tract.
-
Troubleshooting Step: Re-evaluate your formulation. If using a simple suspension, consider strategies that enhance solubility.
-
Co-solvent Systems: Utilize a mixture of solvents to keep this compound in solution. A common starting point is a vehicle containing DMSO, PEG300, and Tween 80.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve the solubility and absorption of lipophilic compounds.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can enhance its aqueous solubility and dissolution rate.[5]
-
-
-
Potential Cause: Extensive first-pass metabolism in the gut wall or liver.
-
Troubleshooting Step: Compare the pharmacokinetic profiles after oral (PO) and intravenous (IV) administration. A large difference in the exposure of the parent drug suggests a high first-pass effect.
-
-
Potential Cause: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine.
-
Troubleshooting Step: Conduct in vitro transporter assays (e.g., using Caco-2 cells) to determine if this compound is a P-gp substrate.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Unifiram Solubility: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the proper solubility of investigational compounds like Unifiram is critical for the validity and reproducibility of experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro and in vivo studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for in vitro experiments?
A1: this compound exhibits poor solubility in aqueous solutions. Organic solvents are necessary to prepare stock solutions. The most commonly used and recommended solvent is Dimethyl Sulfoxide (DMSO).[1][2] Other organic solvents like ethanol (B145695) and Dimethylformamide (DMF) can also be used.[1] It is crucial to prepare a high-concentration stock solution in one of these solvents first, which can then be diluted to the final working concentration in your aqueous experimental medium.
Q2: I'm observing precipitation when I add my this compound DMSO stock to my cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the highly concentrated this compound in DMSO is rapidly introduced into an aqueous environment where it is less soluble. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[3] Aim to keep the final DMSO concentration in your culture medium as low as possible.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to your final volume of media, perform serial dilutions. First, dilute the stock in a smaller volume of media, vortex or mix thoroughly, and then add this intermediate dilution to the rest of your media.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help improve solubility.
-
Increase Mixing: After adding the this compound stock, ensure rapid and thorough mixing to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Sonication: For preparing stock solutions, sonication is often recommended to aid dissolution.[1] While not typically used directly on cell cultures, ensuring the initial stock is fully dissolved is a critical first step.
Q3: What are the visual indicators of this compound solubility issues?
A3: Visual cues are the first sign of solubility problems. Look for:
-
Cloudiness or Turbidity: The solution appears hazy or milky.
-
Visible Precipitate: You may see solid particles, either suspended in the solution or settled at the bottom of the container.
-
Film Formation: A thin film may appear on the surface of the liquid or coating the walls of the container.
Any of these signs indicate that the compound is not fully dissolved, and the actual concentration in your experiment will be lower than intended, leading to inaccurate results.
Q4: What are the consequences of poor this compound solubility in my experiments?
A4: Poor solubility can have significant negative impacts on your research:
-
In Vitro Assays: In cell-based assays, undissolved particles can cause physical stress to cells, leading to cytotoxicity that is not related to the pharmacological action of the compound.[4] This can result in a misinterpretation of cell viability assays. Furthermore, the actual concentration of the dissolved compound will be unknown and variable, leading to unreliable dose-response curves.
-
In Vivo Studies: In animal studies, poor solubility can lead to low and erratic oral bioavailability.[5] If the compound precipitates at the injection site (e.g., intraperitoneal), it can cause irritation, inflammation, and inconsistent absorption, leading to high variability in plasma concentrations and unreliable pharmacological outcomes.
Q5: What is a recommended formulation for in vivo administration of this compound?
A5: Due to its poor water solubility, this compound requires a specific vehicle for in vivo administration. A commonly cited formulation consists of a co-solvent system. One such vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] When preparing this, it is crucial to dissolve the this compound in DMSO first before sequentially adding the other components, ensuring the solution is clear at each step. Sonication can be used to aid dissolution.[1]
Quantitative Data Summary
The following tables summarize the known solubility of this compound in various solvents.
| Solvent | Concentration | Molar Equivalent | Notes | Reference |
| DMSO | 30 mg/mL | 100.56 mM | Sonication is recommended. | [1] |
| DMF | 30 mg/mL | 100.56 mM | Sonication is recommended. | [1] |
| Ethanol | 1 mg/mL | 3.35 mM | Sonication is recommended. | [1] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | 0.67 mM | Prepare by diluting a DMSO stock. | [1] |
| In Vivo Formulation Example | Concentration | Molar Equivalent | Notes | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 6.7 mM | Add solvents sequentially, ensuring the solution is clear before adding the next. Sonication and gentle heating may be necessary. | [1] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell Culture
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If particles remain, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Once fully dissolved, the stock solution can be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solution for Cell Viability Assay
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of this compound and the final DMSO concentration in your assay (aim for ≤0.5% DMSO).
-
Perform a serial dilution. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO from a 10 mM stock: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium in a sterile tube. Vortex gently. This creates a 100 µM solution in 1% DMSO. b. Add 100 µL of this intermediate solution to 900 µL of pre-warmed medium in your final culture plate well or tube. This results in a final concentration of 10 µM this compound in 0.1% DMSO.
-
Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your experimental samples.
-
Visual Troubleshooting Guides
Workflow for Troubleshooting this compound Precipitation in Cell Culture
Caption: A logical workflow for diagnosing and resolving this compound precipitation in in vitro experiments.
Proposed Signaling Pathway of this compound
Caption: A proposed signaling pathway for the cognitive-enhancing effects of this compound.
References
Technical Support Center: Optimizing Unifiram for Hippocampal Slice Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Unifiram in hippocampal slice electrophysiology experiments. The following sections offer detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the hippocampus?
A1: this compound is a potent nootropic agent that is understood to act as a positive modulator of AMPA-type glutamate (B1630785) receptors (AMPARs).[1][2] Its primary mechanism involves enhancing AMPA receptor-mediated neurotransmission, which leads to an increase in the amplitude of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus.[1][3] This potentiation of synaptic strength is believed to be the basis for its cognitive-enhancing effects. While it modulates AMPAR function, this compound does not appear to directly bind to the glutamate binding site but rather acts through an allosteric mechanism.[4]
Q2: What is the recommended working concentration of this compound for hippocampal slice studies?
A2: The optimal working concentration of this compound can vary depending on the specific experimental goals. An EC50 of 27 nM has been reported for the increase in fEPSP amplitude in rat hippocampal CA1 region.[1][2] For studies on basal synaptic transmission, a concentration range of 10-100 nM is a good starting point. For long-term potentiation (LTP) experiments, a lower concentration, around 10 nM, may be optimal, as higher concentrations of related compounds have shown a bell-shaped dose-response curve for LTP enhancement.
Q3: How should I prepare a stock solution of this compound and dilute it in artificial cerebrospinal fluid (aCSF)?
A3: this compound has limited solubility in aqueous solutions like aCSF.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1][2] For example, a 10 mM stock solution can be prepared in DMSO. This stock solution can then be diluted in aCSF to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent in the aCSF is minimal (typically <0.1%) to avoid solvent-induced effects on neuronal activity. Always prepare fresh dilutions of this compound in aCSF for each experiment to ensure its stability and efficacy.
Q4: Can this compound induce excitotoxicity in hippocampal slices?
A4: As a positive modulator of AMPA receptors, high concentrations of this compound have the potential to induce excitotoxicity due to excessive glutamatergic stimulation.[5][6][7] It is essential to carefully titrate the working concentration and monitor the health of the hippocampal slices throughout the experiment. Signs of excitotoxicity can include a progressive, irreversible increase in the baseline fEPSP, swelling of the tissue, and a loss of synaptic responses over time. If excitotoxicity is suspected, reducing the concentration of this compound or the duration of its application is recommended.
Troubleshooting Guides
This section addresses common issues that researchers may encounter when using this compound in hippocampal slice electrophysiology.
Issue 1: Unstable fEPSP Baseline
-
Symptom: The baseline fEPSP amplitude or slope shows significant drift (upward or downward) or fluctuations before and during this compound application.[8][9]
-
Possible Causes & Solutions:
-
Slice Health: Poor slice health is a common cause of unstable baselines. Ensure that the slicing procedure is optimized to minimize tissue damage and that slices are allowed to recover for at least 1-2 hours in well-oxygenated aCSF before recording.[10]
-
Perfusion Rate: Inconsistent aCSF perfusion rates can lead to fluctuations in the recording environment. Maintain a constant and stable flow rate (e.g., 2-3 mL/min).[11]
-
Temperature Fluctuations: Changes in the temperature of the recording chamber can affect synaptic transmission. Use a reliable temperature controller to maintain a constant temperature (e.g., 32-34°C).
-
Electrode Placement: Ensure that the stimulating and recording electrodes are securely placed and have not drifted during the experiment.
-
This compound Concentration: An excessively high concentration of this compound may be causing a slow, progressive potentiation of the baseline. Try reducing the concentration.
-
Issue 2: No Effect or Variable Effect of this compound
-
Symptom: Application of this compound does not produce the expected increase in fEPSP amplitude, or the effect is highly variable between slices.
-
Possible Causes & Solutions:
-
Drug Preparation and Application:
-
Solubility: this compound may not be fully dissolved in the aCSF. Ensure the stock solution is properly prepared and that the final dilution is homogenous. Sonication of the stock solution is recommended.[1][2]
-
Stability: this compound may degrade over time in aqueous solutions. Prepare fresh dilutions for each experiment.
-
Perfusion System: Ensure the perfusion system is delivering the this compound-containing aCSF to the slice effectively. Check for air bubbles or blockages in the perfusion lines.
-
-
Slice Viability: The hippocampal slices may not be healthy enough to respond to the drug. Assess slice health by examining the maximum fEPSP amplitude and the presence of a population spike.
-
Receptor Desensitization: Prolonged exposure to high concentrations of this compound could potentially lead to AMPA receptor desensitization. Consider using a shorter application period or a lower concentration.
-
Issue 3: Difficulty Inducing Long-Term Potentiation (LTP) in the Presence of this compound
-
Symptom: Standard LTP induction protocols (e.g., high-frequency stimulation) fail to produce robust and lasting potentiation after the application of this compound.
-
Possible Causes & Solutions:
-
Ceiling Effect: this compound may have already potentiated synaptic transmission to a level where further potentiation by LTP-inducing stimuli is occluded. Try reducing the concentration of this compound to a level that produces a modest increase in the baseline fEPSP.
-
Stimulation Intensity: The baseline stimulation intensity may need to be readjusted after this compound application. If this compound has increased the fEPSP amplitude, the stimulation intensity for LTP induction might be supramaximal, leading to a depression rather than potentiation. Re-establish a baseline at 30-40% of the new maximum fEPSP amplitude before attempting LTP induction.
-
Excitotoxicity: The combination of this compound and high-frequency stimulation may be causing excitotoxicity, preventing the expression of LTP. Monitor the baseline for signs of instability after the tetanus.
-
Data Presentation
Table 1: Recommended Working Concentrations of this compound for Different Experimental Goals
| Experimental Goal | Recommended Concentration Range | Rationale |
| Investigating Basal Synaptic Transmission | 10 - 100 nM | This range is centered around the reported EC50 of 27 nM for fEPSP potentiation and allows for the observation of a dose-dependent effect.[1][2] |
| Facilitating Long-Term Potentiation (LTP) | 1 - 10 nM | A lower concentration is recommended to avoid a ceiling effect that could occlude LTP. Related compounds show a bell-shaped dose-response for LTP enhancement. |
| Reversing Experimentally Induced Deficits | 10 - 100 nM | In studies where synaptic function is depressed, a higher concentration within the effective range may be necessary to restore normal transmission. |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 30 mg/mL | [1][2] |
| Ethanol | 1 mg/mL | [1][2] |
| DMF | 30 mg/mL | [1][2] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
-
Anesthetize the animal (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., a high-sucrose or NMDG-based aCSF) to reduce excitotoxicity.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a holding chamber containing aCSF oxygenated with 95% O2 / 5% CO2 at 32-34°C for a recovery period of at least 1 hour.
-
After the initial recovery period, slices can be maintained at room temperature until they are transferred to the recording chamber.
Protocol 2: Electrophysiological Recording of fEPSPs
-
Transfer a single hippocampal slice to the recording chamber, which is continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min and maintained at 32-34°C.
-
Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (filled with aCSF) in the stratum radiatum of the CA1 region.
-
Deliver single voltage pulses (e.g., 0.1 ms (B15284909) duration) at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs.
-
Establish a stable baseline recording for at least 20-30 minutes before any drug application. The stimulation intensity should be set to elicit an fEPSP amplitude that is 30-40% of the maximum response.
-
To apply this compound, switch the perfusion to aCSF containing the desired concentration of the drug.
-
Record the effects of this compound for a sufficient period to observe a stable change in the fEPSP.
-
For LTP experiments, after establishing a stable baseline in the presence of this compound, deliver a high-frequency stimulation protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording the fEPSP for at least 60 minutes post-stimulation to assess the magnitude and stability of LTP.
Visualizations
Caption: this compound's proposed signaling pathway for enhancing synaptic plasticity.
Caption: Experimental workflow for LTP studies with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Excitatory amino acid neurotoxicity and modulation of glutamate receptor expression in organotypic brain slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of AMPA Neurotoxicity in Rat Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unifiram Technical Support Center: Stability Testing and Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Unifiram and the appropriate conditions for its long-term storage. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound in its solid (powder) form should be stored in a sealed, airtight container, protected from heat, light, and humidity.[1] Different suppliers recommend slightly different temperatures for maximal shelf-life.
Q2: How long is this compound powder stable under these conditions?
A2: When stored correctly, this compound powder has been reported to be stable for a minimum of two to four years.[1][2] One supplier specifies a stability of up to three years when stored at -20°C.[3]
Q3: What are the recommended storage conditions for this compound once it is dissolved in a solvent?
A3: Once dissolved, this compound solutions are significantly less stable than the powder form. It is recommended to store solutions at -80°C.[3]
Q4: What is the expected stability of this compound in a solvent?
A4: When stored at -80°C, this compound in solvent is stable for up to one year.[3] For short-term storage or during experimental use, it is advisable to keep solutions on ice and protected from light.
Summary of this compound Storage Conditions and Stability
| Form | Storage Temperature | Recommended Container | Reported Stability |
| Powder | Room Temperature or cooler[1][4] | Sealed, airtight container | ≥ 2 years[1] |
| Powder | -20°C[2][3] | Sealed, airtight container | 3 years[3] |
| In Solvent | -80°C[3] | Tightly sealed vial | 1 year[3] |
Troubleshooting Guide for Stability Experiments
Issue 1: Inconsistent results in stability assays.
-
Possible Cause: Improper storage or handling of this compound stock solutions.
-
Troubleshooting Steps:
-
Ensure stock solutions are freshly prepared from powder for each set of experiments or have been stored correctly at -80°C for no longer than one year.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Protect solutions from light and keep them on ice during experimental procedures.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis during a stability study.
-
Possible Cause: Degradation of this compound under the experimental conditions.
-
Troubleshooting Steps:
-
Review the experimental protocol to identify potential stressors (e.g., pH, temperature, light exposure).
-
Perform a forced degradation study (see experimental protocol below) to intentionally generate degradation products and identify their retention times. This will help confirm if the unexpected peaks correspond to this compound degradants.
-
Ensure the HPLC method is stability-indicating, meaning it can resolve the parent this compound peak from all potential degradation products.
-
Issue 3: Loss of this compound potency in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Assess the stability of this compound in the specific biological medium under the assay conditions (e.g., temperature, pH, incubation time).
-
Prepare fresh this compound solutions for each experiment.
-
Include a positive control with a known stable compound to ensure the assay itself is performing as expected.
-
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for developing and validating stability-indicating analytical methods. These studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Ethanol, DMSO) at a known concentration (e.g., 1 mg/mL).[3]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light.
-
Thermal Degradation: Store the this compound powder at an elevated temperature (e.g., 70°C) for a specified period. Also, heat a solution of this compound at 70°C.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a specified duration.
3. Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.
-
A photodiode array (PDA) detector is recommended to check for peak purity.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothesized signaling pathway for this compound's nootropic effects.
References
How to minimize off-target effects of Unifiram in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of Unifiram in experimental settings.
Troubleshooting Guide: Unexpected Experimental Outcomes
Issue: Observed cellular toxicity or widespread changes in gene expression at expected therapeutic concentrations.
Possible Cause: The effective concentration of this compound can be very low, and supra-optimal doses may lead to unintended cellular stress responses or other non-specific effects.
Solution:
-
Conduct a Dose-Response Curve: It is crucial to determine the optimal concentration for your specific cell line or model system. A wide range of concentrations should be tested to identify the therapeutic window where the desired effects are observed without toxicity.
-
Time-Course Experiment: Assess the earliest time point at which the on-target effect can be reliably measured. This can help minimize the cumulative impact of potential off-target effects over longer incubation periods.
-
Use of Controls:
-
Negative Control: A vehicle-only control (e.g., DMSO) is essential.
-
Target-Knockout/Knockdown Control: If the putative target of this compound (e.g., specific AMPA receptor subunits) is known for your system, using a cell line where this target is knocked out or knocked down can help differentiate on-target from off-target effects. If the desired effect persists in the absence of the target, it is likely an off-target effect.
-
Issue: Inconsistent or paradoxical results in behavioral studies in animal models.
Possible Cause: this compound is reported to have a bell-shaped dose-response curve for some of its effects.[1] Doses that are too high may lead to a decrease in the desired cognitive-enhancing effects or even produce contrary outcomes.
Solution:
-
Meticulous Dose-Response Studies: Perform in-vivo dose-response studies to identify the optimal dose for the desired behavioral effect. It is advisable to test a range of doses, including very low ones (e.g., starting from 0.001 mg/kg).[2]
-
Monitor for General Behavioral Changes: Carefully observe animals for any changes in gross behavior, motor coordination (e.g., using a rotarod test), and spontaneous motility.[2][3] this compound is reported to be devoid of such effects at effective doses, so their presence could indicate an off-target effect or an excessive dose.
-
Pharmacokinetic Analysis: If possible, correlate behavioral outcomes with plasma and brain concentrations of this compound to better understand the exposure-response relationship.
Frequently Asked Questions (FAQs)
Q1: What is the known binding profile of this compound and what are its primary targets?
A1: this compound's primary mechanism of action is believed to be the modulation of AMPA receptors, which are critical for synaptic plasticity.[4] It has been shown to increase the amplitude of field excitatory postsynaptic potentials (fEPSPs) in the hippocampus.[5][6][7] Additionally, this compound increases the release of acetylcholine (B1216132) in the cerebral cortex.[5][6][8] Importantly, screening studies have shown that this compound does not have a significant affinity for a wide range of other central nervous system receptors, ion channels, and transporters at concentrations up to 1 µM, suggesting a high degree of specificity.[2][9]
Q2: What are the known off-target effects of this compound?
A2: Based on available research, this compound has a high degree of specificity and does not bind to a wide array of common CNS receptors.[2][9] Therefore, "off-target effects" in the classical sense of specific binding to other receptors have not been well-documented. However, as with any potent compound, supra-optimal doses may lead to non-specific effects or undesirable side effects such as anxiety, restlessness, or insomnia, which have been anecdotally reported for related compounds.[10]
Q3: How can I be sure the effects I am observing are on-target?
A3: To confirm that the observed effects are on-target, researchers should employ a multi-pronged approach:
-
Use of Antagonists: The effects of this compound that are mediated by AMPA receptors should be reversible by a specific AMPA receptor antagonist, such as NBQX.[2][3]
-
Structure-Activity Relationships (SAR): If available, test structurally related but inactive analogs of this compound as negative controls.
-
Target Engagement Assays: Where possible, use assays to confirm that this compound is engaging with its intended target in your experimental system.
Q4: Are there any known species-specific differences in the effects of this compound?
A4: The majority of the published research on this compound has been conducted in rodents (mice and rats). While the fundamental mechanisms of synaptic plasticity are conserved across species, it is crucial to determine the optimal dose and observe for any unexpected effects when using a different animal model. To date, no formal human studies with this compound have been conducted.[9]
Data Summary
| Parameter | Value | Species/System | Reference |
| Potency vs. Piracetam | ~1000 times more potent | [11][12] | |
| EC50 for fEPSP increase | 27 nM | Rat hippocampal slices | [2][6][7] |
| Effective in vivo dose (amnesia reversal) | 0.001 - 0.1 mg/kg i.p. | Mouse/Rat | [2][6] |
| Binding Affinity (various CNS receptors) | No significant affinity up to 1 µM | [9] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Cytotoxicity Assay
-
Cell Plating: Plate cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in a cell culture medium to achieve a range of final concentrations (e.g., from 1 nM to 100 µM). Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT or LDH assay.
-
Data Analysis: Plot cell viability against the logarithm of the this compound concentration to determine the concentration at which toxicity is observed.
Protocol 2: In Vivo Assessment of On-Target Effect using Passive Avoidance Test
-
Animal Habituation: Acclimate mice to the testing room for at least one hour before the experiment.
-
Training: Place each mouse in the light compartment of a passive avoidance apparatus. When the mouse enters the dark compartment, a mild foot shock is delivered.
-
Treatment: Immediately after training, administer this compound (e.g., at doses of 0.01, 0.1, and 1 mg/kg, i.p.) or vehicle. To induce amnesia, a compound like scopolamine (B1681570) can be administered before training.
-
Testing: 24 hours after training, place the mouse back in the light compartment and measure the latency to enter the dark compartment. An increased latency indicates improved memory retention.
-
Data Analysis: Compare the step-through latencies of the this compound-treated groups to the vehicle and amnesic agent-treated groups.
Visualizations
References
- 1. Novel nootropic drug sthis compound enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. euro-nootropics.com [euro-nootropics.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. drugs.selfdecode.com [drugs.selfdecode.com]
- 11. nbinno.com [nbinno.com]
- 12. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Unifiram Dosage for Consistent Behavioral Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining Unifiram dosage to achieve consistent and reproducible behavioral results in preclinical studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data.
Section 1: Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (developmental code name DM-232) is an experimental nootropic compound with potent cognitive-enhancing effects observed in animal studies.[1] Structurally related to the racetam family, this compound is significantly more potent.[2] Its primary mechanism of action is believed to be the modulation of glutamatergic neurotransmission. Specifically, it appears to enhance signaling through AMPA and NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[2][3][4] this compound has also been shown to increase the release of acetylcholine (B1216132) in the cerebral cortex, a neurotransmitter essential for cognitive processes.[4][5]
Q2: What are the reported behavioral effects of this compound in animal models?
In animal studies, this compound has demonstrated significant anti-amnesic and cognitive-enhancing (procognitive) effects. It has been shown to:
-
Reverse memory deficits induced by agents like scopolamine (B1681570) (an anticholinergic), NBQX (an AMPA receptor antagonist), and other amnestic drugs in the passive avoidance test.[2][3]
-
Prevent scopolamine-induced memory impairment in the Morris water maze test in rats.[2][6]
-
Improve memory in unimpaired animals in the social learning test.[2]
Q3: What is a typical effective dosage range for this compound in rodents?
This compound is remarkably potent, with effective doses being several orders of magnitude lower than classic nootropics like piracetam.[2][4][5] Effective intraperitoneal (i.p.) doses in mice and rats have been reported to be as low as 0.001 mg/kg for reversing scopolamine-induced amnesia in the passive avoidance test.[2] For procognitive effects in the social learning test and anti-amnesic effects in the Morris water maze, a dose of 0.1 mg/kg i.p. has been shown to be effective.[2] Oral (p.o.) administration may require slightly higher doses.
Q4: Is there a known bell-shaped (U-shaped) dose-response curve for this compound?
While not definitively established for this compound in all behavioral paradigms, bell-shaped or U-shaped dose-response curves are a known phenomenon with nootropic agents and AMPA receptor potentiators.[7][8][9][10] This means that both very low and very high doses may be less effective than an optimal mid-range dose. Some studies on the related compound, sthis compound (B1682719), have shown a bell-shaped dose-response in enhancing long-term potentiation (LTP).[11] Therefore, it is crucial to test a wide range of doses to identify the therapeutic window for a specific behavioral task.
Section 2: Troubleshooting Guide for Inconsistent Behavioral Results
Inconsistent results are a common challenge in nootropic research. This guide provides a systematic approach to troubleshooting variability in this compound experiments.
Issue 1: High Variability in Dose-Response Relationship
Question: We are observing significant variability in the cognitive-enhancing effects of this compound, even at the same dose. What could be the cause?
Possible Causes and Solutions:
-
Bell-Shaped Dose-Response: You may be operating on the downward slope of a bell-shaped curve at higher doses.
-
Solution: Conduct a wide-range dose-finding study with at least 3-5 doses, including very low concentrations, to fully characterize the dose-response relationship.
-
-
Animal Model and Strain: The species and strain of the animal can significantly influence the effective dose.
-
Solution: Review existing literature for this compound studies that have used the same species and strain. If data is unavailable, a pilot study to determine the optimal dose for your specific model is recommended.
-
-
Cognitive State of Animals: The effects of nootropics are often more pronounced in animals with cognitive deficits.[12]
-
Solution: Consider using an impairment model (e.g., scopolamine-induced amnesia) or aged animals with natural cognitive decline to increase the likelihood of observing a robust effect.
-
-
Pharmacokinetics: The route of administration (oral vs. intraperitoneal) and the timing of behavioral testing relative to drug administration are critical. Intraperitoneal administration generally leads to faster and higher bioavailability compared to oral administration in rodents.[13][14][15][16]
-
Solution: Ensure the timing of your behavioral testing aligns with the peak plasma concentration of this compound. If this is unknown, a pilot pharmacokinetic study may be necessary. For consistency, maintain the same administration route and timing across all experiments.
-
Issue 2: Lack of a Procognitive Effect in Healthy Animals
Question: We are not observing a significant cognitive-enhancing effect of this compound in young, healthy animals. Is this expected?
Possible Causes and Solutions:
-
Ceiling Effects: Healthy, young animals may already be performing at or near their maximum capacity in the chosen behavioral task, making it difficult to detect further improvement.
-
Solution: Increase the difficulty of the cognitive task. For example, in the Morris water maze, you could use a more complex platform location sequence or introduce a delay between training and testing.
-
-
Subtle Effects: The cognitive-enhancing effects in unimpaired animals may be more subtle than the anti-amnesic effects in impaired models.
-
Solution: Ensure your behavioral endpoints are sensitive enough to detect small changes. Increase the number of animals per group to enhance statistical power.
-
Issue 3: Conflicting Results Between Different Behavioral Tasks
Question: We see a positive effect of this compound in the passive avoidance test but not in the Morris water maze. Why the discrepancy?
Possible Causes and Solutions:
-
Different Cognitive Domains: Different behavioral tasks assess distinct aspects of learning and memory. The passive avoidance test primarily measures fear-motivated associative memory, while the Morris water maze assesses spatial learning and memory. This compound's efficacy may be more pronounced in one domain than another.
-
Solution: Select behavioral tasks that are most relevant to the specific cognitive functions you aim to investigate based on this compound's known mechanisms of action (e.g., tasks heavily reliant on hippocampal function).
-
Section 3: Data Presentation
The following tables summarize the effective dosages of this compound in various behavioral paradigms as reported in the literature.
Table 1: this compound Dosage in Anti-Amnesic Models
| Animal Model | Amnesia-Inducing Agent | Behavioral Task | Effective Dose (i.p.) | Outcome | Reference |
| Mouse | Scopolamine | Passive Avoidance | 0.001 mg/kg | Reversal of memory impairment | [2] |
| Mouse | NBQX | Passive Avoidance | 0.1 mg/kg | Reversal of amnesia | [3] |
| Rat | Scopolamine | Morris Water Maze | 0.1 mg/kg | Prevention of memory impairment | [2][6] |
Table 2: this compound Dosage in Procognitive Models
| Animal Model | Behavioral Task | Effective Dose (i.p.) | Outcome | Reference |
| Rat | Social Learning Test | 0.1 mg/kg | Improved memory in unimpaired animals | [2] |
| Mouse | Passive Avoidance | Higher doses (unspecified) | Amelioration of unimpaired memory | [2] |
Section 4: Experimental Protocols
Passive Avoidance Test
This protocol is designed to assess the effect of this compound on fear-motivated learning and memory in mice.
Apparatus: A two-chamber passive avoidance apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Habituation (Day 1):
-
Place each mouse in the light compartment and allow it to explore for 60 seconds.
-
The guillotine door is then opened. Once the mouse enters the dark compartment, the door is closed.
-
-
Training (Day 2):
-
Administer this compound or vehicle at the desired dose and route (e.g., 0.001 - 0.1 mg/kg, i.p.) 30 minutes before the training session.
-
Place the mouse in the light compartment.
-
When the mouse enters the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
The mouse is then immediately removed and returned to its home cage.
-
-
Testing (Day 3):
-
24 hours after the training session, place the mouse back into the light compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment is recorded (up to a maximum of 300 seconds).
-
A longer latency to enter the dark compartment is indicative of better memory of the aversive stimulus.
-
Morris Water Maze
This protocol is for assessing the effect of this compound on spatial learning and memory in rats.
Apparatus: A large circular pool (e.g., 1.5-2 meters in diameter) filled with opaque water (e.g., by adding non-toxic white paint or milk powder). A small escape platform is submerged just below the water surface in one of the four quadrants. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase (Days 1-4):
-
Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day.
-
Each rat undergoes four trials per day. For each trial, the rat is gently placed into the water at one of four randomly chosen starting positions, facing the wall of the pool.
-
The rat is allowed to swim and find the hidden platform. The time to find the platform (escape latency) is recorded.
-
If the rat does not find the platform within 60-90 seconds, it is gently guided to it and allowed to remain there for 15-30 seconds.
-
The platform remains in the same location throughout the acquisition phase.
-
-
Probe Trial (Day 5):
-
The escape platform is removed from the pool.
-
Each rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
A greater percentage of time spent in the target quadrant indicates better spatial memory.
-
Social Learning Test
This protocol evaluates the effect of this compound on social recognition memory in rats.
Apparatus: A familiar open-field arena.
Procedure:
-
Habituation:
-
Habituate the experimental rat to the testing arena for a set period on the days preceding the test.
-
-
Session 1 (Social Interaction):
-
Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle 30 minutes before the session.
-
Place the experimental rat in the arena with a juvenile "social stimulus" rat for a defined period (e.g., 5 minutes).
-
The duration of active social investigation (e.g., sniffing, grooming) is recorded.
-
-
Session 2 (Memory Test):
-
After a delay (e.g., 2 hours), the experimental rat is returned to the arena and exposed to both the familiar juvenile rat from Session 1 and a novel juvenile rat.
-
The time spent investigating each of the juvenile rats is recorded.
-
A significant preference for investigating the novel rat over the familiar one indicates successful social recognition memory. An increase in this preference in the this compound-treated group compared to the vehicle group suggests a procognitive effect.
-
Section 5: Mandatory Visualizations
This compound's Proposed Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to enhanced synaptic plasticity.
Caption: Proposed signaling pathway of this compound leading to cognitive enhancement.
Experimental Workflow for a this compound Behavioral Study
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DM235 (sthis compound): a novel nootropic with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. graphpad.com [graphpad.com]
- 10. Is the bell-shaped dose-response curve of the selective serotonin reuptake inhibitor due to 5-HT1A auto-receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel nootropic drug sthis compound enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and tissue distribution of hydrazinocurcumin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Unifiram degradation in aqueous solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Unifiram in aqueous solutions for experimental use. The information is compiled from publicly available data and established principles of pharmaceutical chemistry, as direct stability studies on this compound are limited.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in preparing aqueous solutions of this compound?
A1: this compound is sparingly soluble in water, which presents the initial challenge of achieving the desired concentration. Furthermore, like many pharmaceutical compounds, this compound may be susceptible to degradation in aqueous environments, particularly hydrolysis. The presence of a sulfonamide and a lactam-like structure (a piperazinone ring) suggests potential instability depending on the pH and temperature of the solution. One vendor suggests that working solutions should be prepared and used immediately, indicating a risk of degradation.[1]
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
A2: Based on its chemical structure, which includes a sulfonamide group and a piperazinone ring, this compound may undergo hydrolysis. Studies on similar structures, such as sulfonamides and β-lactams, suggest potential degradation mechanisms.[2][3][4]
-
Hydrolysis of the Sulfonamide Bond: The sulfur-nitrogen (S-N) bond in the sulfonamide group can be susceptible to cleavage, especially under acidic or basic conditions. This would lead to the formation of 4-fluorobenzenesulfonic acid and the piperazinone ring fragment.[2][5][6]
-
Hydrolysis of the Amide Bond in the Piperazinone Ring: The amide bond within the piperazinone ring could also be hydrolyzed, leading to a ring-opening product. This is a common degradation pathway for lactam-containing compounds.[3][4]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: While specific pH-rate profile data for this compound is not publicly available, information on related compounds offers valuable insights.
-
Sulfonamides: The hydrolysis of sulfonamides is pH-dependent. Some sulfonamides are more stable at neutral to slightly alkaline pH (around pH 7-9).[2]
-
Piperazine (B1678402) Derivatives: The pH of solutions containing piperazine derivatives has been shown to be a critical parameter for their activity and may influence their stability.[7][8]
-
β-Lactams: These compounds often exhibit a U-shaped pH-rate profile, with maximum stability typically in the acidic to neutral pH range (pH 4-7).[3]
Given these points, it is crucial to control the pH of this compound solutions. It is recommended to conduct preliminary stability studies at different pH values to determine the optimal range for your experimental conditions.
Q4: What solvents or excipients can be used to prepare this compound solutions for in vivo and in vitro experiments?
A4: Due to its poor water solubility, co-solvents and other excipients are often necessary.
-
Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycol 300 (PEG300) are commonly used to dissolve this compound.[1] For cell-based assays, the final concentration of organic solvents should be kept low to avoid cytotoxicity.
-
Formulation for in vivo studies: A suggested formulation for animal studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of 2 mg/mL.[1]
-
Cyclodextrins: For compounds with poor water solubility, cyclodextrins can be used to form inclusion complexes, thereby increasing solubility and potentially enhancing stability.[9][10][11] This is a promising strategy for developing a parenteral formulation of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in the aqueous solution. | This compound's low aqueous solubility has been exceeded. | * Increase the proportion of co-solvents like DMSO or PEG300. * Consider using a solubilizing agent such as a cyclodextrin (B1172386) (e.g., HP-β-CD). * Gently warm and sonicate the solution to aid dissolution, but be mindful of potential temperature-induced degradation.[1] |
| Loss of biological activity over time. | Degradation of this compound in the aqueous solution. | * Prepare fresh solutions immediately before each experiment.[1] * Store stock solutions in an appropriate solvent (e.g., DMSO) at -80°C.[1] * Optimize the pH of the aqueous buffer to enhance stability. Conduct a pH-stability study. * Protect the solution from light and store it at a lower temperature (e.g., 2-8°C) during the experiment, if permissible by the experimental protocol. |
| Inconsistent experimental results. | Variable concentrations of active this compound due to degradation. | * Implement a strict protocol for solution preparation, ensuring consistency in solvent composition, pH, and storage conditions. * Use a stability-indicating analytical method (e.g., HPLC) to verify the concentration of this compound in your solutions before use. |
Data on Solubility and Storage
| Solvent/Vehicle | Solubility | Storage of Powder | Storage of Solution |
| Ethanol | 1 mg/mL (Sonication recommended)[1] | -20°C for 3 years[1] | -80°C for 1 year (in solvent)[1] |
| DMF | 30 mg/mL (Sonication recommended)[1] | ||
| DMSO | 30 mg/mL (Sonication recommended)[1] | ||
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL (Sonication recommended)[1] | ||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (Sonication recommended)[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in DMSO
-
Objective: To prepare a concentrated stock solution of this compound that can be stored for future use.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 30 mg/mL).
-
Vortex the tube until the powder is completely dissolved. Sonication can be used to facilitate dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C. A product data sheet suggests stability for up to one year under these conditions.[1]
-
Protocol 2: Preparation of an Aqueous Working Solution for in vitro Experiments
-
Objective: To prepare a diluted aqueous solution of this compound from a DMSO stock for immediate use in cell culture or other in vitro assays.
-
Materials:
-
This compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental medium.
-
Serially dilute the stock solution in your aqueous medium (e.g., PBS or cell culture medium) to the final concentration. It is crucial to add the stock solution to the aqueous medium while vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.1% to avoid solvent toxicity).
-
Use the freshly prepared working solution immediately.[1]
-
Protocol 3: Stability-Indicating HPLC Method for this compound Quantification
-
Objective: To quantify the concentration of this compound and detect the presence of degradation products. This protocol is a general guideline and requires optimization.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reverse-phase column is a suitable starting point.
-
-
Mobile Phase and Gradient (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
A gradient elution from low to high percentage of Mobile Phase B would be effective for separating this compound from potential degradation products.
-
-
Detection:
-
Monitor the absorbance at a wavelength where this compound has maximum absorbance.
-
-
Procedure:
-
Prepare a standard curve of this compound in the mobile phase.
-
Inject a known volume of your this compound solution (prepared for your experiment) into the HPLC system.
-
Analyze the chromatogram to determine the peak area corresponding to this compound and any new peaks that may represent degradation products.
-
Quantify the concentration of this compound by comparing its peak area to the standard curve.
-
The appearance of new peaks or a decrease in the this compound peak area over time indicates degradation.
-
Visualizations
Caption: Proposed degradation pathways of this compound in aqueous solution.
Caption: Experimental workflow for preparing and analyzing this compound solutions.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug delivery strategies for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unifiram Cognitive Studies: A Technical Support Center for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent outcomes in Unifiram cognitive studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound (DM-232) is an experimental nootropic compound with reported cognitive-enhancing effects.[1] Structurally related to piracetam, this compound is suggested to be significantly more potent.[2][3] Its primary proposed mechanisms of action include:
-
AMPA Receptor Modulation: this compound is thought to positively modulate AMPA receptors, which are crucial for synaptic plasticity, a fundamental process for learning and memory.[4][5] It has been shown to increase the amplitude of field excitatory postsynaptic potentials (fEPSPs) in the rat hippocampus.[6][7]
-
Increased Acetylcholine (B1216132) Release: Studies indicate that this compound can increase the release of acetylcholine in the cerebral cortex, a neurotransmitter vital for cognitive functions like memory and learning.[3][6][8]
Q2: We are observing a high degree of variability in the dose-response relationship for this compound in our cognitive tasks. Why might this be happening?
Inconsistent dose-response relationships are a common challenge in nootropic research. Several factors can contribute to this variability with this compound:
-
Biphasic Dose-Response Curve: Like many cognitive enhancers, this compound may exhibit a "U-shaped" or biphasic dose-response curve. This means that both very low and very high doses may be less effective than an optimal mid-range dose. It is crucial to test a wide range of doses to identify the therapeutic window.
-
Animal Model and Strain: The species, strain, age, and even sex of the animal model can significantly impact the effective dose and behavioral outcomes.
-
Task Difficulty: The complexity of the behavioral task is a critical factor. A task that is too simple may result in "ceiling effects," where performance is already optimal, masking any potential cognitive enhancement. Conversely, a task that is too difficult may lead to "floor effects," where no improvement is observed.
Q3: Our results with this compound in the Morris water maze test are not consistent with published findings. What are some potential reasons?
Inconsistencies in spatial learning and memory tasks like the Morris water maze can arise from several factors:
-
Protocol Deviations: Even minor variations in the experimental protocol can lead to different outcomes. This includes differences in water temperature, platform size and location, visual cues in the room, and the duration and frequency of training sessions.
-
Animal Stress Levels: High levels of stress can impair cognitive performance and introduce variability. Factors such as handling procedures, noise levels in the facility, and acclimatization periods should be carefully controlled.
-
Inter-Observer Variability: If multiple researchers are conducting the behavioral scoring, inconsistencies in how they measure parameters like escape latency or path length can introduce variability.
Q4: Are there known inconsistencies in this compound's effects on its own versus in an amnesia model?
Yes, some studies have reported differential effects of this compound when administered alone versus in an animal model of amnesia. For example, in the rat Morris water maze test, this compound at a dose of 0.1 mg/kg i.p. was able to prevent amnesia induced by scopolamine, but when administered alone, it was inactive in enhancing cognitive performance in non-impaired animals.[9] However, in the rat social-learning test, the same dose did show a pro-cognitive effect in unimpaired animals.[9] This highlights the importance of the chosen behavioral paradigm in observing the effects of this compound.
Troubleshooting Guides
Guide 1: Addressing Inconsistent Dose-Response
This guide provides a systematic approach to troubleshooting variable dose-response relationships in this compound studies.
Troubleshooting Workflow for Inconsistent Dose-Response
Caption: Troubleshooting workflow for inconsistent dose-response.
Guide 2: Mitigating Variability in Behavioral Assays
This guide outlines steps to reduce variability in common behavioral tests used in this compound research.
Logical Flow for Reducing Behavioral Variability
Caption: Steps to minimize variability in behavioral assays.
Data Presentation
The following tables summarize quantitative data from various this compound studies.
Table 1: this compound Efficacy in the Mouse Passive Avoidance Test
| Amnesia-Inducing Agent | This compound Dose (i.p.) | Outcome |
| Scopolamine (1.5 mg/kg i.p.) | 0.001 - 1 mg/kg | Prevented amnesia; maximal effect at 0.01 mg/kg.[10] |
| Mecamylamine (20 mg/kg i.p.) | 0.01 - 0.1 mg/kg | Prevented amnesia.[11] |
| Baclofen (2 mg/kg i.p.) | 0.01 - 0.1 mg/kg | Prevented amnesia.[10] |
| Clonidine (0.125 mg/kg i.p.) | 0.01 - 0.1 mg/kg | Prevented amnesia.[10] |
| NBQX (30 mg/kg i.p.) | 0.1 mg/kg | Reversed amnesia.[12] |
Table 2: this compound Efficacy in Other Cognitive and Behavioral Tests
| Test | Animal Model | This compound Dose (i.p.) | Outcome |
| Morris Water Maze | Rat (Scopolamine-induced amnesia) | 0.1 mg/kg | Prevented memory impairment.[9] |
| Social Learning Test | Rat (unimpaired) | 0.1 mg/kg | Improved memory.[11] |
| Pentobarbital-Induced Hypnosis | Mouse | 0.1 mg/kg | Significantly reduced total sleeping time.[10] |
Experimental Protocols
Protocol 1: Passive Avoidance Test
This protocol is based on the step-through method used to assess fear-motivated learning and memory.
Apparatus: A two-compartment acrylic box with a lighted compartment and a darkened compartment, separated by a guillotine door. The floor of the dark compartment is a grid connected to a shock generator.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the trial.
-
Training (Acquisition):
-
Place the animal in the lighted compartment, facing away from the door.
-
After a 60-second habituation period, open the guillotine door.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.3-0.5 mA for 1-2 seconds).
-
Record the latency to enter the dark compartment.
-
Remove the animal and return it to its home cage.
-
-
Drug Administration: Administer this compound or vehicle at the appropriate time before the training session (e.g., 20-30 minutes). Amnesia-inducing agents are typically given immediately after training.[10]
-
Retention Test:
-
24 hours after the training session, place the animal back in the lighted compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (up to a maximum of 180-300 seconds).[10]
-
An increased latency to enter the dark compartment is indicative of memory retention.
-
Protocol 2: Morris Water Maze Test
This protocol is a widely used method to assess spatial learning and memory.
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform. The room should have various distal visual cues.
Procedure:
-
Habituation: On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Phase (e.g., 4-5 consecutive days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four quasi-random starting positions, facing the pool wall.
-
Allow the animal to swim and find the hidden platform.
-
Record the escape latency (time to find the platform). If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Allow the animal to remain on the platform for 15-20 seconds.[10]
-
-
Drug Administration: Administer this compound or vehicle at a set time (e.g., 20 minutes) before each daily training session.
-
Probe Trial (Retention Test):
-
24 or 48 hours after the final acquisition trial, remove the platform from the pool.
-
Place the animal in the pool from a novel start position and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located). Increased time in the target quadrant indicates spatial memory.
-
Mandatory Visualization
This compound's Proposed Mechanism of Action
Caption: Proposed signaling pathway for this compound's cognitive effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. nbinno.com [nbinno.com]
- 3. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. nbinno.com [nbinno.com]
- 9. tandfonline.com [tandfonline.com]
- 10. flore.unifi.it [flore.unifi.it]
- 11. caymanchem.com [caymanchem.com]
- 12. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Experimental Timelines for Unifiram's Acute Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments investigating the acute effects of Unifiram. The following guides and frequently asked questions (FAQs) are intended to streamline experimental workflows and enhance data interpretability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's acute effects?
A1: this compound is understood to exert its acute cognitive-enhancing effects primarily through two mechanisms. It acts as a positive modulator of AMPA receptors, which are crucial for synaptic plasticity, and it also appears to potentiate the cholinergic system by slightly increasing the release of acetylcholine (B1216132).[1][2] This dual action is believed to underlie its potent nootropic properties.[1]
Q2: What is a typical dosage range for observing acute effects in animal models?
A2: Effective doses of this compound in animal models are remarkably low. For cognitive enhancement in tasks like the passive avoidance test, intraperitoneal (i.p.) doses as low as 0.001 mg/kg have been shown to be effective.[3] In the Morris water maze, a dose of 0.1 mg/kg i.p. has been used to prevent amnesia.[3]
Q3: How quickly can the acute effects of this compound be observed?
A3: The onset of this compound's acute effects is rapid. Electrophysiological studies have shown that this compound can increase the amplitude of field excitatory postsynaptic potentials (fEPSPs) in rat hippocampal slices, indicating a direct and immediate impact on synaptic transmission.[1][2] Behavioral effects are also observed shortly after administration, with typical pre-treatment times of 20-30 minutes before behavioral testing.[3]
Q4: What are the key signaling pathways involved in this compound's mechanism of action?
A4: The primary signaling pathway modulated by this compound is the AMPA receptor pathway. Its potentiation of this pathway is a key component of its nootropic effects. Additionally, its influence on acetylcholine release suggests an interaction with the cholinergic signaling pathway. While direct evidence for this compound is still emerging, related compounds like sthis compound (B1682719) have been shown to activate Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), suggesting these pathways may also be involved downstream of initial receptor modulation.[4][5]
Troubleshooting Guides
Issue: Inconsistent or absent behavioral effects in cognitive tasks.
-
Potential Cause 1: Incorrect Dosing.
-
Troubleshooting: this compound exhibits a very narrow therapeutic window. Ensure accurate preparation of dilute solutions and precise administration. It is advisable to perform a dose-response curve to identify the optimal dose for your specific animal model and behavioral paradigm.
-
-
Potential Cause 2: Suboptimal Timing of Administration.
-
Troubleshooting: The window for observing acute effects may be time-sensitive. Administer this compound 20-30 minutes prior to the acquisition phase of the behavioral task.[3] For tasks with multiple trials, consider the pharmacokinetic profile of this compound and whether repeated dosing is necessary.
-
-
Potential Cause 3: Task Insensitivity.
-
Troubleshooting: The chosen behavioral task may not be sensitive enough to detect the cognitive-enhancing effects of this compound. Consider using tasks known to be sensitive to AMPA receptor modulation and cholinergic system enhancement, such as the passive avoidance test or the Morris water maze.[3] Ensure that baseline performance in control animals leaves room for improvement.
-
Issue: High variability in electrophysiological recordings (fEPSP).
-
Potential Cause 1: Slice Health.
-
Troubleshooting: Ensure optimal brain slice health by using ice-cold, oxygenated cutting solution and allowing for a sufficient recovery period before recording. Discard slices that do not exhibit stable baseline recordings.
-
-
Potential Cause 2: Inconsistent Drug Application.
-
Troubleshooting: Use a reliable perfusion system to ensure consistent and complete application of this compound to the slice. Verify the final concentration of this compound in the artificial cerebrospinal fluid (aCSF).
-
-
Potential Cause 3: Electrode Placement.
-
Troubleshooting: Maintain consistent placement of stimulating and recording electrodes across experiments to minimize variability in fEPSP measurements.
-
Quantitative Data Summary
| Experimental Paradigm | Animal Model | Dosage (i.p.) | Administration Time | Observed Acute Effect |
| Passive Avoidance Test | Mice | 0.001 mg/kg | 20-30 min pre-training | Reversal of scopolamine-induced amnesia. |
| Morris Water Maze | Rats | 0.1 mg/kg | 20 min pre-training | Prevention of scopolamine-induced amnesia.[3] |
| In Vitro Electrophysiology | Rat Hippocampal Slices | N/A | N/A | Increased amplitude of fEPSPs.[1] |
| In Vivo Microdialysis | Rat Cerebral Cortex | N/A | N/A | Slight increase in acetylcholine release.[1][2] |
Experimental Protocols
Passive Avoidance Test for Acute Memory Enhancement
I. Animals:
-
Species: Male Swiss Webster mice (25-30 g).
-
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
Acclimation: Acclimate animals to the facility for at least one week and handle them for 3-5 days before the experiment to reduce stress.
II. Apparatus:
-
A two-compartment passive avoidance box with a light and a dark chamber separated by a guillotine door. The dark chamber is equipped with a grid floor capable of delivering a mild foot shock.[6][7][8]
III. Procedure:
-
Training (Acquisition) Phase:
-
Administer this compound (0.001 mg/kg, i.p.) or vehicle 20-30 minutes before the training session.[3]
-
Place the mouse in the light compartment, facing away from the door.
-
After a 60-second acclimatization period, open the guillotine door.
-
Record the latency for the mouse to enter the dark compartment with all four paws (step-through latency).
-
Once the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.3 mA for 1 second).[3]
-
Return the mouse to its home cage.
-
-
Retention Phase (24 hours later):
-
Place the mouse back into the light compartment.
-
After a 60-second acclimatization, open the guillotine door.
-
Record the step-through latency, with a maximum cutoff time of 180 seconds.[3] An increased latency to enter the dark compartment is indicative of memory retention.
-
In Vitro Electrophysiology: Field Excitatory Postsynaptic Potentials (fEPSPs)
I. Slice Preparation:
-
Anesthetize and decapitate a male Wistar rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
II. Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline fEPSP recording for at least 20 minutes.
-
Bath-apply this compound at the desired concentration.
-
Record the fEPSP amplitude and slope for at least 60 minutes after drug application to observe the time course of the effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway for this compound's acute effects.
Caption: Experimental workflow for the Passive Avoidance Test.
Caption: Experimental workflow for in vitro fEPSP recordings.
References
- 1. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Novel nootropic drug sthis compound improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 8. Passive avoidance test [panlab.com]
Technical Support Center: Unifiram Delivery Across the Blood-Brain Barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the delivery of Unifiram across the blood-brain barrier (BBB). Given the limited publicly available data on the specific BBB transport characteristics of this compound, this guide focuses on the common challenges and experimental strategies applicable to novel, potent small-molecule nootropics with similar profiles.
Frequently Asked Questions (FAQs)
Q1: What are the predicted challenges in delivering this compound across the blood-brain barrier?
A1: While specific data for this compound is scarce, based on its chemical structure, potential challenges can be inferred. These may include:
-
Efflux Transporter Activity: The BBB is equipped with efflux pumps like P-glycoprotein (P-gp), which actively remove a wide range of substances from the brain.[1][2] It is plausible that this compound could be a substrate for one or more of these transporters, limiting its net accumulation in the central nervous system (CNS).
-
Physicochemical Properties: The balance of lipophilicity and hydrophilicity is crucial for passive diffusion across the BBB. If this compound's polarity is too high or too low, it may not efficiently partition into the lipid membranes of the endothelial cells or may become trapped.[3][4]
-
Metabolic Instability: this compound may be subject to enzymatic degradation in the blood or at the BBB, reducing the concentration of the active compound that reaches the brain.[5]
Q2: My in vivo results with this compound are inconsistent. Could this be related to BBB penetration?
A2: Yes, inconsistent BBB penetration is a significant potential cause for variability in in vivo experiments. Factors that can contribute to this include:
-
Formulation Issues: The solubility and stability of this compound in your vehicle can affect its bioavailability and, consequently, the amount available to cross the BBB.[6]
-
Animal-to-Animal Variability: Physiological differences between animals, such as expression levels of efflux transporters or metabolic enzymes, can lead to variations in brain uptake.
-
Route of Administration: The chosen route of administration (e.g., intraperitoneal, oral) will result in different pharmacokinetic profiles, influencing the concentration gradient that drives BBB transport.
Q3: Are there any known metabolites of this compound that might be more or less BBB-permeable?
A3: Currently, there is no publicly available research detailing the metabolic profile of this compound and the BBB permeability of its potential metabolites. For other nootropics, such as aniracetam (B1664956), metabolites have been shown to have different brain distribution profiles than the parent compound.[5] Identifying this compound's metabolites and their ability to cross the BBB would be a critical step in understanding its full pharmacological effect.
Q4: What in vitro models can I use to assess this compound's BBB permeability?
A4: Several in vitro models can provide valuable insights into this compound's ability to cross the BBB:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This non-cell-based assay can predict passive, transcellular permeability.[4]
-
Cell-Based Transwell Models: Using immortalized brain endothelial cell lines (like hCMEC/D3 or bEnd.3) or primary cells grown on a semi-permeable membrane can model the BBB. These models can be used to assess both passive permeability and the potential involvement of transporters.[7][8][9] Co-culture models that include astrocytes and pericytes can further enhance the barrier properties.[10]
Troubleshooting Guides
Problem: Low or undetectable concentrations of this compound in the brain tissue/CSF post-administration.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound | Prepare a formulation with solubilizing agents such as DMSO, PEG300, or Tween 80.[6] Ensure the final concentration of the vehicle is well-tolerated by the animals. |
| Rapid peripheral metabolism | Conduct pharmacokinetic studies to determine the half-life of this compound in plasma. If it's very short, consider a different route of administration or a formulation that provides sustained release. |
| Active efflux by transporters like P-gp | Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in an in vitro BBB model to see if permeability increases. Caution: In vivo use of efflux pump inhibitors can have systemic effects. |
| High plasma protein binding | Measure the fraction of this compound bound to plasma proteins. Only the unbound fraction is available to cross the BBB. If binding is high, this will limit brain uptake. |
Problem: High variability in behavioral outcomes in animal studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent formulation | Ensure your this compound formulation is homogenous and stable. Prepare it fresh before each experiment if necessary. |
| Variable BBB integrity between animals | Consider using a vascular marker to assess BBB integrity in a subset of animals to ensure it is not compromised by the experimental procedures. |
| Dose is on a steep part of the dose-response curve | Perform a thorough dose-response study to identify a dose that produces a more consistent effect. |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model
This protocol provides a general framework. Specific cell lines and reagents may require optimization.
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) in their recommended growth medium.
-
Transwell Seeding: Seed the hCMEC/D3 cells onto the apical side of a Transwell insert (e.g., 0.4 µm pore size) coated with collagen.
-
Barrier Formation: Allow the cells to grow to confluence and form a tight monolayer. Monitor the barrier integrity by measuring Transendothelial Electrical Resistance (TEER). TEER values should plateau at a high level (e.g., >100 Ω·cm²).
-
Permeability Assay:
-
Prepare a solution of this compound in a suitable assay buffer.
-
Replace the medium in the apical chamber with the this compound solution.
-
At various time points (e.g., 15, 30, 60, 120 minutes), take a sample from the basolateral chamber.
-
Analyze the concentration of this compound in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Protocol 2: Preparation of a Simple this compound Formulation for In Vivo Studies
This is a starting point for a formulation suitable for intraperitoneal (i.p.) injection.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solubilization:
-
Add a small volume of DMSO to dissolve the this compound powder completely. Sonication may be required.[6]
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 and mix again.
-
Finally, add saline to reach the final desired concentration. A common formulation might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6]
-
-
Verification: Ensure the final solution is clear and free of precipitates.
-
Administration: Administer the formulation to the animals at the desired dose based on their body weight.
Visualizations
Caption: Workflow for assessing this compound's BBB permeability.
Caption: Potential transport pathways for this compound across the BBB.
References
- 1. The culmination of multidrug-resistant efflux pumps vs. meager antibiotic arsenal era: Urgent need for an improved new generation of EPIs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Delivery Strategies to Overcome the Blood-Brain Barrier (BBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative prediction of blood–brain barrier permeability on a large and refined dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of aniracetam and its metabolites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Permeability Studies on In Vitro Blood–Brain Barrier Models: Physiology, Pathology, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Unifiram Experimental Protocols: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Unifiram. The following information is designed to address specific issues that may arise when adjusting experimental protocols for different animal strains or species.
Frequently Asked Questions (FAQs)
Q1: What is the general dose range for this compound in rodents?
A1: The effective dose of this compound is significantly lower than older nootropics like piracetam.[1][2] In mice, intraperitoneal (i.p.) doses ranging from 0.001 to 1 mg/kg have been used, while oral (p.o.) doses are typically in the 0.01 to 1 mg/kg range.[1] For rats, an effective i.p. dose of 0.1 mg/kg has been reported in cognitive tasks such as the Morris water maze and the social learning test.[1][3]
Q2: How should I adjust the dose when switching from mice to rats?
A2: While a direct conversion formula is not established, it is crucial to start with a lower dose and perform dose-response studies. Generally, rats may require a different dosage than mice due to differences in metabolism and body surface area. A commonly effective intraperitoneal (i.p.) dose in rats is 0.1 mg/kg, which has been shown to prevent scopolamine-induced amnesia in the Morris water maze.[1][3] For mice, a similar dose of 0.1 mg/kg i.p. has also been shown to be effective in reversing amnesia in the passive avoidance test.[4] Therefore, starting with a dose in this range and optimizing based on your specific experimental model and strain is recommended.
Q3: Are there known differences in response to this compound between different mouse strains, such as BALB/c and C57BL/6?
Q4: What is the primary mechanism of action of this compound?
A4: this compound's primary mechanism of action is believed to be the modulation of the glutamatergic system, specifically through AMPA receptors.[3] It is thought to enhance cognitive function by indirectly activating these receptors.[5] Additionally, this compound has been shown to increase the release of acetylcholine (B1216132) in the cerebral cortex of rats, which is a neurotransmitter crucial for learning and memory.[2][6]
Q5: What are the known metabolites of this compound?
A5: A study on the metabolism of this compound has suggested the formation of at least two potential metabolites. The detection of these metabolites in urine was possible for up to six days after a single 10 mg administration of this compound and required enzymatic hydrolysis for their determination.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in behavioral results within the same strain. | Inconsistent drug administration, handling stress, or environmental factors. | Ensure consistent timing and route of administration. Handle animals gently and consistently across all groups. Acclimatize animals to the experimental room and testing apparatus. |
| Lack of a significant cognitive-enhancing effect at previously reported doses. | Strain-specific differences in drug metabolism or sensitivity. Baseline performance may be at a ceiling. | Conduct a dose-response study to determine the optimal effective dose for your specific animal strain and experimental paradigm. If baseline performance is high, consider increasing the task difficulty or using a cognitive impairment model (e.g., scopolamine-induced amnesia). |
| Observed hyperactivity or sedative effects. | The dose may be too high, leading to off-target effects. | Reduce the dosage. This compound has been shown to not impair motor coordination at effective nootropic doses.[1][4] If motor effects persist at lower doses, re-evaluate the purity of the compound and the experimental protocol. |
| Difficulty dissolving this compound for administration. | This compound has limited solubility in aqueous solutions. | For oral administration, this compound can be suspended in a vehicle like 0.5% methylcellulose. For intraperitoneal injections, it may be dissolved in a small amount of a suitable solvent like DMSO, and then diluted with saline. Always check for the appropriate and safe vehicle for your chosen route of administration. |
Quantitative Data Summary
Table 1: Reported Effective Doses of this compound in Rodents
| Species | Strain | Test | Route of Administration | Effective Dose Range | Reference |
| Mouse | Not Specified | Passive Avoidance (Scopolamine-induced amnesia) | i.p. | 0.001 - 1 mg/kg | [1] |
| Mouse | Not Specified | Passive Avoidance (Scopolamine-induced amnesia) | p.o. | 0.01 - 0.1 mg/kg | [1] |
| Mouse | Not Specified | Passive Avoidance (NBQX-induced amnesia) | i.p. | 0.1 mg/kg | [4] |
| Rat | Wistar | Morris Water Maze (Scopolamine-induced amnesia) | i.p. | 0.1 mg/kg | [1] |
| Rat | Wistar | Social Learning Test | i.p. | 0.1 mg/kg | [1] |
Detailed Experimental Protocols
Passive Avoidance Test in Mice
This protocol is adapted from studies investigating the anti-amnesic effects of this compound.[1][4]
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial:
-
Administer this compound (e.g., 0.001-1 mg/kg, i.p.) or vehicle 30 minutes before the trial.
-
To induce amnesia, administer scopolamine (B1681570) (e.g., 1.5 mg/kg, i.p.) 15 minutes before the trial.
-
Place the mouse in the light compartment.
-
When the mouse enters the dark compartment, close the guillotine door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the mouse back into the light compartment.
-
Record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds). An increased latency is indicative of memory retention.
-
Morris Water Maze in Rats
This protocol is based on studies evaluating the effect of this compound on spatial learning and memory.[1][3]
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.
-
Acquisition Phase (e.g., 4 days):
-
Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle daily, 30 minutes before the first trial.
-
To induce amnesia, administer scopolamine (e.g., 0.8 mg/kg, i.p.) 15 minutes before the first trial.
-
Conduct 4 trials per day, with the rat starting from a different quadrant each time.
-
Allow the rat to search for the platform for a maximum of 60-120 seconds. If the rat fails to find the platform, guide it to it.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located). Increased time in the target quadrant indicates spatial memory.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action for this compound's cognitive-enhancing effects.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Potential Excitotoxicity of Unifiram in Neuronal Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential excitotoxicity when working with the potent AMPA receptor modulator, Unifiram, in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is excitotoxicity a potential concern?
This compound (developmental code name DM-232) is an experimental nootropic compound known for its potent cognitive-enhancing effects.[1][2] It acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, enhancing glutamatergic neurotransmission.[2][3][4] While this mechanism underlies its nootropic properties, over-activation of AMPA receptors can lead to excessive influx of Ca2+, triggering a cascade of neurotoxic events known as excitotoxicity, which can result in neuronal damage and death.[5]
Q2: What are the typical signs of excitotoxicity in neuronal cultures?
Signs of excitotoxicity in neuronal cultures include:
-
Increased cell death, observable by changes in cell morphology (e.g., cell shrinkage, neurite blebbing).
-
Decreased cell viability, which can be quantified using assays like MTT or Calcein-AM/Propidium Iodide staining.
-
Increased release of lactate (B86563) dehydrogenase (LDH) into the culture medium, indicating compromised cell membrane integrity.
-
Elevated intracellular calcium levels.
-
Increased production of reactive oxygen species (ROS).[6][7][8]
Q3: At what concentrations might this compound induce excitotoxicity?
Currently, there is a lack of specific published data detailing the dose-response relationship of this compound-induced excitotoxicity in neuronal cultures. As this compound is noted to be significantly more potent than other racetams, it is crucial for researchers to empirically determine the appropriate concentration range for their specific cell culture system.[2] It is recommended to perform a dose-response curve to identify the threshold for cytotoxic effects.
Q4: What are the primary strategies to mitigate this compound-induced excitotoxicity?
The primary strategies to mitigate potential excitotoxicity from this compound involve:
-
Careful Dose-Response Analysis: Determine the optimal therapeutic window for this compound in your specific neuronal culture model to avoid excessive AMPA receptor stimulation.
-
Co-administration with Neuroprotective Agents: Utilize compounds that can counteract the downstream effects of AMPA receptor over-activation. These include:
-
NMDA Receptor Antagonists: To reduce the overall glutamatergic hyperexcitability.
-
AMPA Receptor Antagonists: To directly compete with or allosterically inhibit the effects of this compound.
-
GABA Receptor Agonists: To enhance inhibitory neurotransmission and counterbalance the excitatory effects.[3][9][10]
-
Antioxidants: To combat the oxidative stress that is a common consequence of excitotoxicity.
-
-
Optimizing Culture Conditions: Ensure your neuronal cultures are healthy and not predisposed to excitotoxic insults due to other stressors.
Troubleshooting Guides
Problem 1: Increased cell death observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high. | - Perform a dose-response experiment to determine the EC50 for this compound's desired effect and the lowest concentration that induces cytotoxicity (LC50).- Start with a low concentration range based on its reported high potency (e.g., nanomolar to low micromolar) and titrate upwards. |
| Prolonged exposure to this compound. | - Reduce the incubation time with this compound. Determine the minimum time required to observe the desired physiological effect. |
| Vulnerability of the specific neuronal culture type. | - Different neuronal populations have varying sensitivities to excitotoxicity. Consider using less vulnerable cell types if appropriate for the experimental goals.- Ensure the cultures are mature and healthy before treatment, as stressed neurons are more susceptible. |
| Sub-optimal culture conditions. | - Verify the quality of the culture medium, supplements, and incubation conditions (temperature, CO2, humidity). |
Problem 2: High background in cytotoxicity assays (e.g., LDH assay).
| Possible Cause | Troubleshooting Steps |
| Mechanical stress during media changes or plate handling. | - Handle cell culture plates gently. When changing media, aspirate from the side of the well and add fresh media slowly. |
| Serum in the culture medium. | - Some cytotoxicity assays are sensitive to components in serum. If possible, perform the final stages of the assay in serum-free medium, or use a serum-free medium control to determine background levels. |
| Contamination of cultures. | - Regularly check cultures for signs of bacterial or fungal contamination, which can lead to cell death and interfere with assays. |
Problem 3: Inconsistent results with neuroprotective agents.
| Possible Cause | Troubleshooting Steps |
| Inappropriate concentration of the neuroprotective agent. | - Titrate the concentration of the neuroprotective agent to find the optimal protective dose without causing toxicity itself. Refer to the data table below for suggested starting concentrations. |
| Timing of co-administration. | - The timing of adding the neuroprotective agent relative to this compound treatment is critical. Test different pre-incubation times with the neuroprotective agent before adding this compound. |
| Mechanism of the chosen neuroprotective agent is not optimal. | - If an NMDA receptor antagonist is not effective, consider trying an AMPA receptor antagonist, a GABA agonist, or an antioxidant to target different points in the excitotoxicity pathway. |
Data Presentation: Suggested Concentrations for Excitotoxicity Experiments
The following table provides a starting point for concentrations of compounds commonly used in excitotoxicity studies. Note: Optimal concentrations should be determined empirically for each specific cell type and experimental condition.
| Compound | Class | Suggested Starting Concentration Range | Reference |
| Glutamate (B1630785) | Excitotoxicity Inducer | 20 µM - 5 mM | [11][12] |
| AMPA | Excitotoxicity Inducer | 50 µM - 300 µM | [13] |
| NMDA | Excitotoxicity Inducer | 50 µM - 150 µM | [11][13] |
| MK-801 | NMDA Receptor Antagonist | 1 µM - 10 µM | [11] |
| AP5 | NMDA Receptor Antagonist | 50 µM - 200 µM | |
| NBQX | AMPA/Kainate Receptor Antagonist | 10 µM - 50 µM | |
| CNQX | AMPA/Kainate Receptor Antagonist | 10 µM - 30 µM | [14] |
| Baclofen | GABA-B Receptor Agonist | 50 µM - 100 µM | [3][9] |
| Muscimol | GABA-A Receptor Agonist | 10 µM - 50 µM | [3][9][10] |
| N-acetylcysteine (NAC) | Antioxidant | 1 mM - 10 mM | |
| Trolox | Antioxidant | 10 µM - 100 µM |
Experimental Protocols
Protocol 1: Determining the Excitotoxic Potential of this compound using an MTT Assay
This protocol outlines how to assess the cytotoxicity of this compound in primary neuronal cultures.
-
Cell Plating: Plate primary neurons in a 96-well plate at a suitable density and allow them to mature for at least 7-10 days in vitro.
-
This compound Treatment: Prepare a serial dilution of this compound in your culture medium. A suggested starting range is 10 nM to 100 µM.
-
Incubation: Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound). Incubate for 24 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve to determine the LC50 of this compound.
Protocol 2: Assessing Neuroprotection against this compound-Induced Excitotoxicity
This protocol is for testing the efficacy of a neuroprotective agent against this compound-induced cytotoxicity using a Calcein-AM and Propidium Iodide (PI) assay.
-
Cell Plating: Plate and mature primary neurons in a 96-well plate as described in Protocol 1.
-
Pre-treatment with Neuroprotective Agent: Add the neuroprotective agent (e.g., 10 µM MK-801, 50 µM Baclofen, or 1 mM NAC) to the appropriate wells and incubate for 1-2 hours.
-
This compound Treatment: Add this compound at a pre-determined excitotoxic concentration (e.g., the LC50 value determined in Protocol 1) to the wells, including those pre-treated with the neuroprotective agent. Include control wells with vehicle only, this compound only, and neuroprotective agent only. Incubate for 24 hours.
-
Staining: Prepare a staining solution containing Calcein-AM (for live cells) and Propidium Iodide (for dead cells) in a suitable buffer (e.g., HBSS).
-
Incubation: Remove the culture medium and add the staining solution to each well. Incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging and Analysis: Visualize the stained cells using a fluorescence microscope with appropriate filters for green (Calcein-AM) and red (PI) fluorescence. Quantify the number of live and dead cells to determine the percentage of neuroprotection.
Mandatory Visualizations
Caption: Signaling pathway of potential this compound-induced excitotoxicity.
References
- 1. Three Distinct Mechanisms Generate Oxygen Free Radicals in Neurons and Contribute to Cell Death during Anoxia and Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reactive Oxygen Species: Angels and Demons in the Life of a Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Oxygen Species: Physiological and Physiopathological Effects on Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive Oxygen Species in the Regulation of Synaptic Plasticity and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABAA receptor activation attenuates excitotoxicity but exacerbates oxygen-glucose deprivation-induced neuronal injury in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modafinil prevents glutamate cytotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulated Expression of Surface AMPA Receptors Reduces Excitotoxicity in Auditory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Water soluble RNA based antagonist of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in Unifiram electrophysiology recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Unifiram in electrophysiology experiments. Our goal is to help you improve the signal-to-noise ratio and obtain high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on electrophysiological recordings?
A1: this compound is a potent cognition enhancer that has been shown to increase the amplitude of field excitatory postsynaptic potentials (fEPSPs) in rat hippocampal slices.[1][2] This effect is believed to be mediated through the activation of AMPA receptors, leading to an increase in excitatory synaptic transmission.[1][2][3] Therefore, when applying this compound, you should expect to see a potentiation of your recorded synaptic responses.
Q2: What is a typical concentration range for this compound in in vitro slice electrophysiology?
A2: While specific dose-response curves for this compound in fEPSP recordings are not extensively published, a related compound, Sthis compound (B1682719), has been shown to enhance long-term potentiation (LTP) in a bell-shaped dose-response manner, with a peak effect at 10 nM.[4] Based on this and other studies, a concentration range of 1 nM to 1 µM is a reasonable starting point for your experiments. It is recommended to perform a dose-response study to determine the optimal concentration for your specific preparation and experimental conditions.
Q3: How long should I perfuse this compound to see an effect?
A3: The time to effect for this compound will depend on the diffusion rate of the compound into the brain slice and its binding kinetics. For in vitro slice preparations, it is advisable to perfuse the drug for at least 15-20 minutes to ensure it has reached the recording site and that the effect has stabilized before taking measurements. The exact duration may need to be optimized for your specific setup.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
High-quality electrophysiological recordings are essential for accurately measuring the effects of this compound. Below are common issues and troubleshooting steps to improve your signal-to-noise ratio.
Issue 1: High Baseline Noise (e.g., 50/60 Hz Hum)
This is a very common issue in electrophysiology and can obscure the subtle effects of this compound.
-
Solution:
-
Grounding: Ensure all components of your setup (microscope, amplifier, micromanipulators, perfusion system) are connected to a single, common ground point to avoid ground loops.
-
Faraday Cage: Check that your Faraday cage is properly closed and grounded. Any gaps can allow external electrical noise to enter.
-
Identify Noise Source: Systematically turn off and unplug nearby electrical equipment (e.g., centrifuges, vortexers, lights, phone chargers) to identify the source of the noise.
-
Perfusion System: Ensure the perfusion system is properly grounded. Lowering the bath solution level can also minimize the "antenna" effect.
-
Issue 2: Unstable Baseline or Drifting Recordings
An unstable baseline can make it difficult to accurately measure changes in fEPSP amplitude following this compound application.
-
Solution:
-
Mechanical Stability: Ensure your anti-vibration table is floating correctly and there are no sources of mechanical vibration in the room. Check that the pipette holder and headstage are securely fastened.
-
Reference Electrode: A stable reference electrode is crucial. Ensure your Ag/AgCl pellet is properly chlorinated and making good contact with the bath solution.
-
Slice Health: Unhealthy or dying slices are a common cause of instability. Ensure proper slice preparation and recovery procedures are followed.
-
Perfusion Flow Rate: Inconsistent flow rates from a gravity-fed or peristaltic pump system can cause baseline drift. Ensure a constant and smooth flow of aCSF.[5]
-
Issue 3: No Observable Effect of this compound
If you do not observe the expected potentiation of the fEPSP after this compound application, consider the following:
-
Solution:
-
Drug Concentration and Viability: Prepare fresh this compound solutions for each experiment, as the compound's stability in solution over time may vary. Consider testing a range of concentrations.
-
Slice Viability: The effect of this compound is dependent on healthy synaptic function. If your slices are compromised, you may not see an effect. Check the health of your slices by ensuring stable baseline recordings and a healthy fiber volley.
-
Receptor Saturation: If the baseline synaptic transmission is already very high, it may be difficult to observe further potentiation. Consider reducing the stimulation intensity to a level that elicits 30-50% of the maximal response before applying this compound.
-
Issue 4: Signal Rundown Over Time
A gradual decrease in the fEPSP amplitude over the course of the experiment can be mistaken for a lack of drug effect or a toxic effect.
-
Solution:
-
Slice Health: This is often a sign of deteriorating slice health. Ensure your aCSF is continuously bubbled with 95% O2 / 5% CO2 and that the temperature of the recording chamber is stable.
-
Recording and Stimulating Electrodes: Damage to the tissue from the electrodes can cause a signal rundown. Ensure gentle placement of the electrodes.
-
Stable Baseline: It is crucial to obtain a stable baseline recording for at least 20-30 minutes before applying this compound to ensure that any observed changes are due to the drug and not to the natural decay of the preparation.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration | 1 nM - 1 µM | Start with a dose-response curve to find the optimal concentration. |
| Perfusion Time | 15 - 20 minutes | Allow sufficient time for the drug to diffuse and the effect to stabilize. |
| Baseline Stability | < 5% drift over 20 min | A stable baseline is critical for reliable data. |
| Stimulation Intensity | 30-50% of max fEPSP | Avoids ceiling effects and allows for potentiation to be observed. |
Experimental Protocols
Detailed Methodology for Recording fEPSPs in Hippocampal Slices with this compound Application
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., NMDG-based or high-sucrose aCSF).
-
Prepare 300-400 µm thick hippocampal slices using a vibratome.
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar electrode) in the Schaffer collateral pathway and a recording electrode (a glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region.
-
Adjust the position of the electrodes to obtain a maximal fEPSP with a minimal fiber volley.
-
-
Data Acquisition:
-
Deliver baseline stimuli (e.g., 0.1 ms (B15284909) pulses) at a low frequency (e.g., 0.05 Hz).
-
Determine the maximal fEPSP amplitude and then adjust the stimulation intensity to elicit a response that is 30-50% of this maximum.
-
Record a stable baseline for at least 20-30 minutes.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF. Ensure the final solvent concentration is minimal (e.g., <0.1%).
-
Switch the perfusion to the this compound-containing aCSF.
-
Record for at least 20-30 minutes to allow the drug effect to manifest and stabilize.
-
-
Data Analysis:
-
Measure the slope of the fEPSP as an indicator of synaptic strength.
-
Normalize the fEPSP slope during this compound application to the average slope during the baseline period.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Visualizations
Caption: Proposed signaling pathway of this compound's effect on AMPA receptors.
Caption: General experimental workflow for this compound electrophysiology.
Caption: Troubleshooting flowchart for common noise issues.
References
- 1. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel nootropic drug sthis compound enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for Synthesized Unifiram
Welcome to the technical support center for the purification of synthesized Unifiram. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound syntheses?
A1: Organic impurities are common in multi-step syntheses.[1] Potential impurities in crude this compound may include unreacted starting materials, byproducts from side reactions, residual solvents used in the synthesis, and degradation products.[1][2] Given this compound's structure, which includes a piperazine (B1678402) ring and a sulfonyl group, potential byproducts could arise from incomplete reactions or side reactions involving these functional groups.
Q2: Is chiral purification necessary for this compound?
A2: Yes, if the desired biological activity is specific to one enantiomer. This compound has two enantiomers, with the dextro (+) form reported to be the more active isomer.[3] For research focused on the specific pharmacological effects of the more potent enantiomer, a chiral separation step is crucial.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is considered a gold standard for purity analysis of pharmaceutical compounds due to its precision and versatility.[4] For this compound, a reversed-phase HPLC method with UV detection would be suitable for assessing chemical purity. To determine enantiomeric purity, a chiral HPLC method is required.[5][6] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying and characterizing unknown impurities.[7]
Q4: What is the expected stability of this compound under typical laboratory conditions?
Troubleshooting Guides
Low Yield After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Poor crystal formation | The chosen solvent system is not optimal. The compound may be too soluble at low temperatures. | Screen a variety of solvents and solvent mixtures. An ideal solvent will dissolve this compound well at elevated temperatures but poorly at room temperature or below.[9] |
| The cooling process is too rapid, leading to precipitation instead of crystallization. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals. | |
| Significant loss of product in the mother liquor | The volume of solvent used for recrystallization was excessive. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The product has some solubility in the cold solvent. | Cool the solution to a lower temperature (e.g., using a dry ice/acetone bath) to maximize crystal precipitation. Concentrate the mother liquor and perform a second recrystallization to recover more product. |
Impurities Detected in Final Product by HPLC
| Symptom | Possible Cause | Suggested Solution |
| Persistent presence of starting materials or byproducts | Recrystallization alone is insufficient to remove these impurities. | Employ column chromatography to separate this compound from impurities with different polarities. A silica (B1680970) gel stationary phase with a suitable organic solvent mixture as the mobile phase is a common starting point. |
| The impurity co-crystallizes with the product. | Try a different recrystallization solvent system that may offer better selectivity.[9] | |
| Broad or tailing peaks in the HPLC chromatogram | The HPLC method is not optimized. | Adjust the mobile phase composition, flow rate, or column temperature. Ensure the sample is fully dissolved in the mobile phase before injection. |
| Presence of unexpected peaks | The compound may be degrading during the purification process or upon storage. | Investigate the stability of this compound under the purification conditions. Consider using milder purification techniques or storing the compound under an inert atmosphere. |
Quantitative Data Summary
The following table presents hypothetical but realistic data for different purification methods for this compound, assuming a starting crude purity of 85%.
| Purification Method | Solvent System | Yield (%) | Purity (%) | Notes |
| Recrystallization | Isopropanol/Water (9:1) | 75 | 98.5 | Good for removing non-polar and highly polar impurities. |
| Column Chromatography | Silica Gel, Dichloromethane (B109758)/Methanol (98:2) | 60 | 99.2 | Effective for separating closely related impurities. |
| Preparative HPLC | C18 column, Acetonitrile (B52724)/Water gradient | 45 | >99.8 | Provides the highest purity but with lower yield and higher cost. |
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based), Hexane/Ethanol | 35 (per enantiomer) | >99.9 (e.e.) | For separation of enantiomers. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a chosen solvent (e.g., isopropanol). If the solid dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, heat the mixture gently. A suitable solvent will dissolve the this compound when hot but the compound will precipitate upon cooling.
-
Dissolution: Place the crude this compound (e.g., 1 gram) in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of dichloromethane and methanol). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it carefully onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Analytical HPLC for Purity Assessment
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., acetonitrile and water) and degas it thoroughly.
-
Sample Preparation: Accurately weigh a small amount of the purified this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation Setup: Equilibrate the HPLC system, which includes a C18 column, with the mobile phase at a constant flow rate. Set the UV detector to a wavelength where this compound has strong absorbance.
-
Injection and Data Acquisition: Inject a small volume of the sample solution onto the column and record the chromatogram.
-
Data Analysis: Integrate the peaks in the chromatogram to determine the retention time of this compound and calculate the area percentage of the main peak to assess purity.
Visualizations
Caption: Experimental workflow for the purification and analysis of synthesized this compound.
Caption: Postulated signaling pathway for this compound's cognitive-enhancing effects.
Caption: Logical troubleshooting workflow for low purity issues in this compound purification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CN113620867A - Synthesis method of fluopyram - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. youtube.com [youtube.com]
- 9. CA2589839A1 - Method for affinity purification - Google Patents [patents.google.com]
Validation & Comparative
Unifiram and Sunifiram: A Comparative Analysis of Two Potent Nootropic Compounds
For Researchers, Scientists, and Drug Development Professionals
Unifiram (DM-232) and Sthis compound (B1682719) (DM-235) are two structurally related experimental nootropic compounds that have garnered significant interest within the scientific community for their potent cognitive-enhancing effects. Both are derivatives of the parent nootropic piracetam (B1677957) but exhibit potencies that are several orders of magnitude greater.[1][2] This guide provides a comprehensive comparison of their nootropic effects, supported by available experimental data, to assist researchers in their ongoing investigations into novel cognitive enhancers.
Mechanism of Action: A Tale of Two Ampakines
Both this compound and Sthis compound are broadly classified as ampakines, compounds that modulate the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast synaptic transmission and synaptic plasticity in the central nervous system.[3][4] However, nuanced differences in their mechanisms of action are beginning to be elucidated.
Sthis compound's mechanism has been more extensively detailed. It is understood to act as a positive allosteric modulator of AMPA receptors, though it does not bind directly to the glutamate (B1630785) binding site.[4] Its effects are believed to be mediated through the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, leading to the activation of intracellular signaling cascades involving Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase Cα (PKCα).[5][6] This signaling pathway is critical for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
This compound's precise signaling cascade is less characterized in publicly available literature. However, it is known to potently enhance AMPA receptor-mediated responses. Studies have shown that this compound can increase the amplitude of field excitatory postsynaptic potentials (fEPSPs) in rat hippocampal slices, with an EC50 of approximately 27 nM.[7][8] Like Sthis compound, it is believed to facilitate the release of the neurotransmitter acetylcholine, which plays a vital role in cognitive functions such as learning, memory, and attention.[1][2]
Quantitative Comparison of Nootropic Effects
Direct comparative studies providing head-to-head quantitative data on the potency of this compound and Sthis compound are limited. However, data extracted from various preclinical studies offer insights into their relative efficacy.
| Parameter | This compound (DM-232) | Sthis compound (DM-235) | Reference |
| Potency vs. Piracetam | ~1000-4000 times more potent | ~1000-4000 times more potent | [2][9] |
| Effective Dose (Passive Avoidance Test, i.p., mice) | 0.001 - 0.1 mg/kg (reversal of scopolamine-induced amnesia) | 0.001 - 0.1 mg/kg (reversal of scopolamine-induced amnesia) | [1][10] |
| Effective Dose (Morris Water Maze, i.p., rats) | 0.1 mg/kg (prevention of scopolamine-induced amnesia) | 0.1 mg/kg (prevention of scopolamine-induced amnesia) | [1][11] |
| AMPA Receptor Modulation (EC50) | ~27 nM (enhancement of fEPSP in rat hippocampal slices) | Not explicitly stated in comparative studies | [7] |
Experimental Protocols
Passive Avoidance Test
This task assesses long-term memory based on fear conditioning.
-
Apparatus: A two-compartment box with a brightly lit chamber and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Phase: A mouse is placed in the lit compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Phase: 24 hours later, the mouse is returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
Drug Administration: Nootropic compounds are typically administered intraperitoneally (i.p.) before the acquisition phase to test their effects on memory formation. Amnesic agents like scopolamine (B1681570) can be used to induce memory deficits, which the nootropics are then tested to reverse.[12][13]
Morris Water Maze
This test evaluates spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform submerged just below the surface.
-
Procedure: Rats are placed in the pool from different starting positions and must learn the location of the hidden platform using distal visual cues. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After training, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.
-
Drug Administration: Similar to the passive avoidance test, drugs can be administered before training sessions to evaluate their impact on spatial learning and memory.[14][15]
Hippocampal Slice Electrophysiology
This in vitro technique is used to study synaptic transmission and plasticity.
-
Slice Preparation: The hippocampus is dissected from a rodent brain and sliced into thin sections (typically 300-400 µm). The slices are maintained in an artificial cerebrospinal fluid (aCSF) solution.
-
Recording: A stimulating electrode is placed to activate a pathway (e.g., Schaffer collaterals), and a recording electrode measures the resulting field excitatory postsynaptic potentials (fEPSPs) in a specific region (e.g., CA1).
-
Long-Term Potentiation (LTP) Induction: A high-frequency stimulation protocol is applied to induce LTP, a long-lasting enhancement of synaptic transmission.
-
Drug Application: Nootropic compounds are perfused over the slice to assess their effects on baseline synaptic transmission and their ability to modulate LTP.[16][17]
Signaling Pathways and Experimental Workflows
Conclusion
This compound and Sthis compound represent a promising class of highly potent nootropic compounds. While both are understood to act via modulation of the AMPA receptor system, Sthis compound's downstream signaling pathway involving NMDA receptors, CaMKII, and PKCα has been more clearly defined. Preclinical data suggest comparable efficacy in animal models of learning and memory at very low doses. However, a lack of direct comparative studies with comprehensive quantitative data necessitates further research to fully delineate their respective pharmacological profiles. The detailed experimental protocols and signaling pathway diagrams provided herein offer a foundational resource for researchers dedicated to advancing the field of cognitive enhancement and developing novel therapeutics for cognitive disorders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel nootropic drug sthis compound improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DM235 (sthis compound): a novel nootropic with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 13. scantox.com [scantox.com]
- 14. jcdr.net [jcdr.net]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genes2cognition.org [genes2cognition.org]
- 17. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Unifiram: A Preclinical Efficacy Analysis Against Control Groups
For Researchers, Scientists, and Drug Development Professionals
Unifiram (developmental code name DM-232) is an experimental nootropic compound that has garnered interest for its potent cognitive-enhancing effects observed in preclinical animal studies.[1][2] While formal human clinical trials evaluating its efficacy against a placebo control group have not been conducted, a body of animal research provides preliminary insights into its potential.[1] This guide offers an objective comparison of this compound's performance against control groups in these foundational studies, presenting the available data, experimental methodologies, and proposed mechanisms of action.
Quantitative Data Summary from Preclinical Studies
The following table summarizes the key findings from animal studies investigating the effects of this compound compared to a control group. It is crucial to note that these studies were conducted in animal models of cognitive impairment or to assess procognitive effects, and the "placebo" is typically a vehicle control.
| Cognitive Test | Animal Model | This compound Dosage | Key Findings Compared to Control Group | Reference |
| Mouse Passive Avoidance Test | Scopolamine-induced amnesia | 0.001 mg/kg (i.p.) | Reversed memory impairment induced by scopolamine (B1681570). | [3] |
| Mouse Passive Avoidance Test | Unimpaired memory | Higher doses (not specified) | Ameliorated memory processes (procognitive effect). | [3] |
| Rat Morris Water Maze | Scopolamine-induced amnesia | 0.1 mg/kg (i.p.) | Prevented amnesia induced by scopolamine. | [3] |
| Rat Morris Water Maze | Unimpaired memory | 0.1 mg/kg (i.p.) | Inactive (no procognitive effect observed). | [3] |
| Rat Social-Learning Test | Not specified | 0.1 mg/kg (i.p.) | Demonstrated procognitive effects. | [3] |
| Mouse Passive Avoidance Test | NBQX-induced amnesia | 0.1 mg/kg (i.p.) | Reversed the amnesia induced by the AMPA receptor antagonist NBQX. | [4] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in the preclinical evaluation of this compound.
Murine Passive Avoidance Test
The passive avoidance test is a widely used behavioral paradigm to assess learning and memory in rodents. The protocol generally involves the following steps:
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a doorway. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition Trial): A mouse is placed in the light compartment. Due to their natural aversion to light, the mouse will typically enter the dark compartment. Upon entry, a mild foot shock is delivered.
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at specified doses and times relative to the training and testing phases. In amnesia models, an amnestic agent like scopolamine or NBQX is also administered.
-
Testing (Retention Trial): After a set period (e.g., 24 hours), the mouse is returned to the light compartment. The latency to enter the dark compartment is measured. Longer latencies are interpreted as better memory of the aversive stimulus.
-
Data Analysis: The step-through latencies between the this compound-treated group and the control group are statistically compared.
Morris Water Maze Test in Rats
The Morris water maze is a classic behavioral task used to study spatial learning and memory. The typical protocol is as follows:
-
Apparatus: A large circular pool filled with opaque water. A hidden platform is submerged just below the water's surface in one quadrant. Visual cues are placed around the room.
-
Acquisition Phase (Training): Rats are placed in the water at different starting points and must swim to find the hidden platform. This is repeated over several days. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Drug Administration: this compound or a vehicle control, and in some cases an amnestic agent, is administered before the training trials.
-
Probe Trial (Memory Test): After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Data Analysis: Escape latencies during training and the time spent in the target quadrant during the probe trial are compared between the this compound and control groups.
Proposed Signaling Pathway and Experimental Workflow
This compound's Proposed Mechanism of Action
While this compound does not directly bind to major central nervous system receptors, its cognitive-enhancing effects are believed to be mediated through the potentiation of AMPA receptor-mediated neurotransmission.[1][4] It has been shown to increase the release of acetylcholine (B1216132) in the rat cerebral cortex.[5][6] The antiamnesic effects of this compound are reversed by the AMPA receptor antagonist NBQX, suggesting that its mechanism is dependent on the AMPA signaling pathway.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unifiram vs. Piracetam: A Comparative Analysis of Action Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanistic actions of Unifiram (DM-232) and Piracetam, two nootropic compounds known for their cognitive-enhancing properties. While both fall under the broad category of nootropics and share some overlapping pathways, their potency, primary targets, and downstream effects exhibit significant differences. This analysis is supported by experimental data from in vitro and in vivo studies to elucidate their distinct pharmacological profiles.
Overview of Piracetam's Action Mechanisms
Piracetam, the parent compound of the racetam class, was first synthesized in the 1960s.[1] Its mechanism of action is considered multifaceted and not fully resolved, affecting various neurotransmitter systems and cellular functions.[2] Unlike classical drugs, Piracetam does not exhibit high affinity for common central nervous system receptors but is understood to exert its effects through several indirect pathways.[3][4]
Key proposed mechanisms include:
-
Positive Allosteric Modulation of AMPA Receptors: Piracetam acts as a weak positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5] Crystallographic studies have shown that it binds to multiple sites along the dimer interface of AMPA receptor subtypes GluA2 and GluA3, which is thought to reduce receptor desensitization and deactivation.[5][6] This modulation enhances glutamatergic neurotransmission, a critical component of synaptic plasticity, learning, and memory.[1]
-
Modulation of the Cholinergic System: The effect of Piracetam on the cholinergic system is complex. Some evidence suggests it enhances the action of acetylcholine (B1216132) (ACh) via muscarinic receptors and may increase the density of these receptors, particularly in aged brains.[1][7] However, other studies report conflicting results, with some indicating no effect on high-affinity choline (B1196258) uptake or even a decrease in hippocampal ACh levels, possibly due to increased utilization.[8][9][10]
-
Increased Cell Membrane Fluidity: Piracetam is thought to increase the permeability and fluidity of neuronal cell membranes.[1][2] This biophysical change may restore receptor function and improve signal transduction across the membrane.[3]
-
Effects on Cerebral Blood Flow and Metabolism: Studies have shown that Piracetam can increase oxygen and glucose consumption in the brain, potentially linked to ATP metabolism.[7] It also has vascular effects, such as reducing erythrocyte adhesion to the vascular endothelium, which may improve microcirculation.[2][3]
Overview of this compound's Action Mechanisms
This compound (DM-232) is a more recent and significantly more potent experimental nootropic.[11] It is reported to be up to three or four orders of magnitude more potent than Piracetam.[12][13] Its mechanism, while also centered on glutamatergic and cholinergic systems, appears to be more targeted and potent.
Key mechanisms include:
-
Potentiation of AMPA Receptor-Mediated Neurotransmission: The primary mechanism of this compound is believed to be the potentiation of AMPA receptor function.[14][15] In vitro experiments on rat hippocampal slices demonstrate that this compound induces a long-lasting increase in the amplitude of field excitatory postsynaptic potentials (fEPSPs), a key indicator of long-term potentiation (LTP).[16][17] This effect is highly potent, with a reported EC50 of 27 nM.[16][17] The antiamnesic properties of this compound have been directly linked to this pathway, as it can reverse memory deficits induced by the AMPA receptor antagonist NBQX.[15]
-
Enhanced Acetylcholine Release: this compound has been shown to consistently increase the release of acetylcholine in the rat cerebral cortex.[12][16][17] This direct enhancement of cholinergic activity is a significant aspect of its cognitive-enhancing profile.
-
Lack of Direct Receptor Binding: Similar to Piracetam, binding assays have shown that this compound does not have a significant affinity for a wide range of major central nervous system receptors at a concentration of 1 µM, including serotonergic, dopaminergic, muscarinic, nicotinic, adrenergic, opioid, or GABA receptors.[17][18] This suggests its actions are mediated through the modulation of specific signaling pathways rather than direct receptor agonism or antagonism.
Comparative Data Presentation
The following tables summarize the quantitative and qualitative differences in the action mechanisms of this compound and Piracetam based on available experimental data.
Table 1: Comparative Potency and Effects on Long-Term Potentiation (LTP)
| Parameter | This compound (DM-232) | Piracetam |
| Relative Potency | ~1,000-10,000 times more potent than Piracetam[11][19][20] | Baseline |
| Effect on fEPSP | Induces a long-lasting increase in fEPSP amplitude[16][17] | Weakly potentiates AMPA receptor responses[5][6] |
| EC50 for fEPSP Increase | 27 nM (in rat hippocampal CA1 region)[16][17] | Not typically reported due to weak modulation |
Table 2: Effects on Neurotransmitter Systems
| Neurotransmitter System | This compound (DM-232) | Piracetam |
| Glutamatergic (AMPA) | Potent modulator of AMPA receptor function; reverses amnesia induced by AMPA antagonist NBQX[14][15] | Weak positive allosteric modulator of AMPA receptors (GluA2/GluA3 subunits)[5][6] |
| Cholinergic (ACh) | Increases acetylcholine release in the cerebral cortex[12][16][17] | Effects are debated; may increase receptor density or utilization, while some studies report decreased ACh levels[1][7][8][9] |
Table 3: Receptor Binding Profiles
| Receptor Target | This compound (DM-232) | Piracetam |
| Major CNS Receptors | No significant affinity at 1 µM (Serotonin, Dopamine, Muscarinic, Nicotinic, Adrenergic, Glutamate, Histamine, Opioid, GABA)[17] | No significant affinity for most major CNS receptors[3][4] |
| Primary Binding Site | Presumed to be a modulatory site on the AMPA receptor complex[15] | Multiple low-affinity sites on the dimer interface of GluA2 and GluA3 AMPA receptor subunits[5] |
Visualizing the Action Mechanisms
The following diagrams illustrate the proposed signaling pathways and an experimental workflow relevant to the study of these compounds.
Caption: Proposed mechanism of action for this compound.
Caption: Multifaceted proposed mechanisms of action for Piracetam.
Caption: Experimental workflow for measuring LTP in hippocampal slices.
Key Experimental Protocols
A. In Vitro Electrophysiology: Hippocampal LTP Measurement
This method is crucial for assessing a compound's effect on synaptic plasticity.
-
Objective: To measure the change in field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus following the application of a test compound and high-frequency stimulation.
-
Methodology:
-
Tissue Preparation: A rodent (typically a rat or mouse) is euthanized, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF). The hippocampus is dissected, and transverse slices (approx. 400 µm thick) are prepared using a vibratome.
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region.
-
Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single-pulse stimuli every 15-30 seconds.
-
Compound Application: this compound or Piracetam is added to the perfusion medium at a known concentration (e.g., 27 nM for this compound's EC50 determination).[16][17]
-
LTP Induction: After compound application, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-HFS Recording: fEPSPs are recorded for 1-2 hours post-HFS.
-
Data Analysis: The slope of the fEPSP is measured and normalized to the pre-HFS baseline. A sustained increase in the fEPSP slope indicates the induction of LTP. The effect of the compound is quantified by comparing the magnitude of LTP to control (vehicle-only) slices.
-
B. In Vivo Microdialysis for Acetylcholine Release
This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals.
-
Objective: To quantify the extracellular concentration of acetylcholine (ACh) in a specific brain region (e.g., the cerebral cortex) following systemic administration of a compound.
-
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal. The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with ACSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding tissue, are collected at regular intervals (e.g., every 20 minutes).
-
Baseline Measurement: Several baseline samples are collected to establish the basal ACh concentration.
-
Drug Administration: this compound or Piracetam is administered (e.g., intraperitoneally), and sample collection continues.
-
Analysis: The concentration of ACh in each dialysate sample is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: ACh levels in post-drug samples are expressed as a percentage of the baseline average to determine the effect of the compound on neurotransmitter release.
-
C. Receptor Binding Assays
These assays determine if a compound directly interacts with specific receptor proteins.
-
Objective: To assess the binding affinity of this compound and Piracetam for a panel of CNS receptors.
-
Methodology:
-
Preparation: Cell membranes expressing the receptor of interest or brain tissue homogenates are prepared.
-
Incubation: The prepared tissue is incubated with a radiolabeled ligand known to bind specifically to the target receptor.
-
Competition: The incubation is performed in the presence of varying concentrations of the test compound (this compound or Piracetam).
-
Separation and Counting: Bound and free radioligand are separated (typically by filtration), and the amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Analysis: If the test compound binds to the receptor, it will compete with the radioligand, reducing the measured radioactivity. Data is used to calculate the inhibition constant (Ki) or IC50 value. For this compound and Piracetam, studies show no significant displacement of radioligands for most major receptors at a concentration of 1 µM, indicating a lack of direct, high-affinity binding.[4][17]
-
Conclusion
This compound and Piracetam, while both classified as nootropics, operate through distinct mechanistic frameworks. Piracetam exhibits a broad, multifaceted profile characterized by weak modulation of AMPA receptors, influences on membrane fluidity, and complex interactions with the cholinergic system.[1][5][7] Its effects are generally subtle and require high doses.
In contrast, this compound emerges as a highly potent and more targeted agent.[11][13] Its primary mechanism is the robust potentiation of AMPA receptor-mediated glutamatergic neurotransmission, which leads to a significant and long-lasting enhancement of synaptic plasticity (LTP).[15][16] This is complemented by a consistent and direct increase in acetylcholine release.[12][17] The profound difference in potency and the more defined action on LTP and ACh release position this compound as a pharmacologically distinct compound from Piracetam, offering a more precise tool for researchers investigating the modulation of glutamatergic and cholinergic pathways for cognitive enhancement.
References
- 1. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 2. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Piracetam - Wikipedia [en.wikipedia.org]
- 8. Mythbusters: Piracetam and cholinergic transmission - Brain Health - LONGECITY [longecity.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Choline and Piracetam - Life Extension [lifeextension.com]
- 11. nbinno.com [nbinno.com]
- 12. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | TargetMol [targetmol.com]
- 17. caymanchem.com [caymanchem.com]
- 18. flore.unifi.it [flore.unifi.it]
- 19. euro-nootropics.com [euro-nootropics.com]
- 20. nbinno.com [nbinno.com]
Unifiram's Cognitive Enhancement Effects: A Review of Seminal Research
Unifiram has been shown in preclinical studies to be a potent cognitive enhancer, demonstrating anti-amnesic and pro-cognitive effects at doses significantly lower than older nootropics like Piracetam.[1][2] Its primary mechanisms of action are believed to involve the positive modulation of AMPA receptors and an increase in acetylcholine (B1216132) release in the cerebral cortex.[1][2]
Comparative Performance Data
The following tables summarize the effective doses of this compound in various animal models of learning and memory, comparing its potency with the well-established nootropic, Piracetam. The data is compiled from reviews of seminal studies.
| Behavioral Test | Species | Amnesia Inducing Agent | This compound (DM-232) Effective Dose (i.p.) | Piracetam Effective Dose (i.p.) | Reference Potency Comparison |
| Mouse Passive Avoidance Test | Mice | Scopolamine (B1681570) | 0.001 mg/kg | 30 mg/kg | ~30,000x more potent |
| Rat Morris Water Maze | Rats | Scopolamine | 0.1 mg/kg | Inactive at comparable doses | Significantly more potent |
| Rat Social Learning Test | Rats | (Pro-cognitive effect) | 0.1 mg/kg | - | - |
Note: The data presented is based on the minimal effective doses reported in review articles summarizing the primary research. Access to the raw experimental data from the original publications was limited.
Experimental Protocols
Detailed methodologies for the key behavioral and neurochemical experiments cited in the seminal papers are outlined below.
Mouse Passive Avoidance Test
This test assesses learning and memory in mice by measuring their latency to enter a dark compartment where they previously received an aversive stimulus (foot shock).
Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acquisition Trial: Each mouse is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Retention Trial: 24 hours after the acquisition trial, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of improved memory of the aversive event.
-
Drug Administration: this compound or a vehicle is typically administered intraperitoneally (i.p.) at specified times before the acquisition trial.
Rat Morris Water Maze
This test evaluates spatial learning and memory in rats by measuring their ability to find a hidden platform in a circular pool of opaque water, using distal visual cues.
Apparatus: A large circular pool filled with water made opaque with a non-toxic substance. A small escape platform is submerged just below the water's surface in a fixed location.
Procedure:
-
Acquisition Phase: Rats are placed in the pool from different starting positions and must swim to find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Drug Administration: this compound or a vehicle is administered before the training trials. To induce amnesia, an agent like scopolamine can be administered before the trials.
In Vivo Microdialysis for Acetylcholine Release
This technique measures the extracellular levels of neurotransmitters, such as acetylcholine, in specific brain regions of freely moving animals.
Apparatus: A microdialysis probe, a syringe pump, a fraction collector, and an analytical system (e.g., HPLC with electrochemical detection).
Procedure:
-
Probe Implantation: A microdialysis probe is stereotactically implanted into the target brain region (e.g., the parietal cortex).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Dialysate Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting fluid (dialysate) is collected in timed fractions.
-
Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method.
-
Drug Administration: this compound or a vehicle is administered, and the changes in acetylcholine levels in the collected fractions are measured.
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which this compound is thought to exert its cognitive-enhancing effects.
Caption: Proposed AMPA Receptor-Mediated Signaling Pathway of this compound.
Caption: Proposed Cholinergic System Modulation by this compound.
References
- 1. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Unifiram's Cognitive Effects: A Comparative Analysis of Laboratory Models
For Immediate Release – This guide provides a comparative analysis of the experimental nootropic Unifiram (DM-232) and its structural analog Sthis compound (B1682719) (DM-235), with Piracetam included as a benchmark compound. The document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data from various animal models to objectively evaluate their cognitive-enhancing potential.
Introduction
This compound and Sthis compound are experimental compounds noted for their high potency, reportedly thousands of times stronger than Piracetam.[1][2][3][4] Both are structurally related to the racetam class of nootropics and are classified as ampakines due to their modulatory effects on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for synaptic plasticity and, by extension, learning and memory.[5][6][7] This guide summarizes the available preclinical evidence, focusing on quantitative data from diverse laboratory models and detailing the experimental protocols employed.
Mechanism of Action: AMPA Receptor Modulation
The primary mechanism of action for both this compound and Sthis compound involves the positive allosteric modulation of AMPA receptors.[2][5][8] By binding to an allosteric site, these compounds enhance glutamate (B1630785) signaling, which is essential for fast excitatory neurotransmission.[9][10][11] This potentiation of AMPA receptor activity is believed to underlie their observed anti-amnesic and cognitive-enhancing effects.[5][6] Additionally, studies suggest these compounds increase the release of acetylcholine (B1216132) in the cerebral cortex, a neurotransmitter vital for cognitive function.[2][3][12] While both compounds act on AMPA receptors, this compound is often reported to be more potent than Sthis compound.[8][13]
Below is a diagram illustrating the proposed signaling pathway.
Comparative Efficacy in Preclinical Models
This compound and Sthis compound have been evaluated in several rodent models of cognition, primarily focusing on their ability to reverse chemically-induced amnesia and improve performance in spatial and social learning tasks.
The most common paradigm involves inducing amnesia with a cholinergic antagonist like scopolamine (B1681570) and then assessing the compound's ability to rescue memory function.
| Compound | Animal Model | Amnesia Agent | Cognitive Test | Effective Dose (i.p.) | Outcome | Citation |
| This compound | Mouse | Scopolamine | Passive Avoidance | 0.001 mg/kg | Reverted memory impairment | [12] |
| This compound | Rat | Scopolamine | Morris Water Maze | 0.1 mg/kg | Prevented memory impairment | [12][14] |
| This compound | Mouse | NBQX (AMPA Antagonist) | Passive Avoidance | 0.1 mg/kg | Reversed amnesia | [5] |
| Sthis compound | Mouse | Scopolamine | Passive Avoidance | 0.001 mg/kg | Reverted memory impairment | [12][15] |
| Sthis compound | Rat | Scopolamine | Morris Water Maze | 0.1 mg/kg | Prevented memory impairment | [15] |
| Sthis compound | Mouse | NBQX (AMPA Antagonist) | Passive Avoidance | 0.1 mg/kg | Reversed amnesia | [5] |
| Piracetam | Mouse | Scopolamine | Passive Avoidance | 30-100 mg/kg | Comparable to this compound/Sthis compound | [14][15] |
| Piracetam | Rat | Scopolamine | Morris Water Maze | 200 mg/kg | Improved learning and memory | [16] |
Note: i.p. refers to intraperitoneal administration.
Studies also investigate whether these compounds can enhance cognitive performance in unimpaired animals.
| Compound | Animal Model | Cognitive Test | Effective Dose (i.p.) | Outcome | Citation |
| This compound | Rat | Social Learning Test | 0.1 mg/kg | Active (procognitive effect) | [12] |
| Sthis compound | Rat | Social Learning Test | 0.1 mg/kg | Active (procognitive effect) | [12] |
| Sthis compound | OBX Mouse | Y-Maze, Novel Object | 0.01-1.0 mg/kg (p.o.) | Significantly improved memory | [17] |
| Piracetam | Aged Rat | Active Avoidance | 300 mg/kg (daily) | Improved performance in aged rats | [18] |
Note: OBX refers to olfactory bulbectomized mice, a model for depression and cognitive deficits. p.o. refers to oral administration.
Experimental Protocols & Workflows
The validation of cognitive effects relies on standardized behavioral tests. The methodologies for two key assessments are detailed below.
The MWM is a widely used test for spatial learning and memory.[19][20]
-
Apparatus: A large circular pool (approx. 1.5-2m diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.[20]
-
Procedure:
-
Acquisition Phase: The animal (typically a rat) is placed in the pool from different starting positions over several trials and days. It must learn the location of the hidden platform using spatial cues in the room. The time to find the platform (escape latency) is recorded.[15][20]
-
Probe Trial: After training, the platform is removed, and the animal is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Drug Administration: The test compound (e.g., this compound 0.1 mg/kg) or a vehicle is typically administered intraperitoneally (i.p.) 20-30 minutes before each daily training session.[15]
This test assesses fear-conditioned memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment can deliver a mild foot shock.
-
Procedure:
-
Training Day: A mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Testing Day (e.g., 24 hours later): The mouse is again placed in the light compartment. The latency to enter the dark compartment is measured. A longer latency indicates a stronger memory of the aversive stimulus.
-
-
Drug Administration: Amnesic agents (e.g., scopolamine) are given before the training trial. Test compounds (e.g., this compound 0.001 mg/kg) are typically administered before the amnesic agent to test their preventative effects.[15]
Discussion and Conclusion
The available preclinical data consistently demonstrate that this compound and Sthis compound are potent cognitive enhancers in various animal models.[2][3] They effectively reverse amnesia induced by cholinergic and glutamatergic antagonists at doses significantly lower than Piracetam.[5][12][14] Furthermore, they have shown pro-cognitive effects in social learning and in the OBX mouse model, suggesting efficacy beyond just memory rescue.[12][17]
While both this compound and Sthis compound show promise, it is crucial to note that these findings are based exclusively on animal studies.[1][21] No formal clinical trials in humans have been published. The compounds' activity appears to be mediated primarily through the potentiation of AMPA receptor signaling, a well-established pathway for modulating synaptic plasticity.[2][5] The lack of motor impairment or changes in spontaneous activity at effective doses suggests a favorable profile with specific actions on cognitive processes.[5][12][14]
For drug development professionals, this compound and Sthis compound represent a class of highly potent ampakines. Future research should aim to translate these preclinical findings into human studies to determine their safety, tolerability, and efficacy for treating cognitive disorders. The detailed protocols and comparative data presented here serve as a foundational resource for designing such translational research.
References
- 1. Sthis compound: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]
- 2. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisepowder.com [wisepowder.com]
- 5. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Ampakine - Wikipedia [en.wikipedia.org]
- 8. verybigbrain.com [verybigbrain.com]
- 9. researchgate.net [researchgate.net]
- 10. AMPA receptor - Wikipedia [en.wikipedia.org]
- 11. AMPAkines potentiate the corticostriatal pathway to reduce acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. DM235 (sthis compound): a novel nootropic with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 17. Novel nootropic drug sthis compound improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nefiracetam improves Morris water maze performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. drugs.selfdecode.com [drugs.selfdecode.com]
Statistical analysis of Unifiram's impact on memory retention tasks
A detailed guide for researchers and drug development professionals on the preclinical efficacy of Unifiram in memory retention tasks, benchmarked against established nootropics.
This compound (DM-232) is a potent, experimental nootropic agent that has demonstrated significant cognitive-enhancing effects in preclinical studies. This guide provides a comparative statistical analysis of this compound's performance in memory retention tasks against well-known alternatives such as Piracetam (B1677957), Noopept, and the Alzheimer's medication Donepezil (B133215). Due to the absence of human clinical trials for this compound, this comparison is based on available animal model data.
Comparative Performance in Memory Retention Tasks
The following tables summarize the quantitative data from key preclinical studies on this compound and its comparators in two standard memory assessment paradigms: the Passive Avoidance Test and the Morris Water Maze.
Passive Avoidance Test
The passive avoidance test assesses fear-motivated, long-term memory.[1] The latency to enter a dark compartment where an aversive stimulus was previously delivered is measured, with longer latencies indicating better memory retention.
| Compound | Animal Model | Dosage | Administration | Amnesia Inducing Agent | Key Findings |
| This compound | Mouse | 0.001 - 1 mg/kg | i.p. | Scopolamine (B1681570) (1.5 mg/kg) | Prevented scopolamine-induced amnesia. The maximal effect was observed at 0.01 mg/kg.[2] |
| Mouse | 0.01 - 0.1 mg/kg | p.o. | Scopolamine (1.5 mg/kg) | Orally effective in preventing scopolamine-induced amnesia.[2] | |
| Mouse | 0.01 - 0.1 mg/kg | i.p. | Baclofen (2 mg/kg) | Prevented baclofen-induced amnesia.[2] | |
| Mouse | 0.01 - 0.1 mg/kg | i.p. | Clonidine (0.125 mg/kg) | Prevented clonidine-induced amnesia.[2] | |
| Piracetam | Mouse | 30 mg/kg | i.p. | Scopolamine (1.5 mg/kg) | Showed a comparable antiamnesic effect to this compound, but at a significantly higher dose.[2] |
| Mouse | 250 & 500 mg/kg | i.p. | - | Induced memory consolidation when administered up to 8 and 12 hours post-trial, respectively.[3] | |
| Donepezil | Rat (Hypoxia Model) | - | - | Sodium Nitrite | Increased latency of reactions in the step-down short memory retention test in hypoxic rats.[4] |
| Rat (Amyloid-β Model) | - | - | Amyloid-β | Chronic Donepezil reverted the performance of Aβ rats to the level of Sham specimens in the step-through latency test.[5][6] |
Morris Water Maze
The Morris Water Maze (MWM) is a test of spatial learning and memory that relies on distal cues for navigation.[7] Key metrics include escape latency (time to find a hidden platform) and the number of crossings over the former platform location during a probe trial.
| Compound | Animal Model | Dosage | Administration | Amnesia Inducing Agent | Key Findings |
| This compound | Rat | 0.1 mg/kg | i.p. | Scopolamine (0.8 mg/kg) | Prevented scopolamine-induced impairment of acquisition and retention/retraining.[2][8] |
| Piracetam | Mouse (Ts65Dn model of Down's Syndrome) | 75 & 150 mg/kg/day | i.p. | - | Improved performance in visible and hidden platform tasks in control mice, but not in Ts65Dn mice.[9] |
| Donepezil | Mouse (SAMP8 model) | 3 mg/kg/day | Oral | - | Significantly attenuated cognitive dysfunction, decreasing escape latency time.[10] |
| Rat (AD Model) | 1.0 mg/kg | Gavage | D-galactose + AlCl3 | Alleviated memory dysfunction, indicated by reduced escape latency and increased platform crossings and time in the target quadrant.[11] |
Experimental Protocols
Passive Avoidance Test Protocol (this compound Study)[3]
-
Apparatus: A two-compartment acrylic box with a lighted and a darkened compartment connected by a guillotine door. The floor of the dark compartment is a grid that can deliver an electric shock.
-
Training (Acquisition): Mice are placed in the lighted compartment. When a mouse enters the dark compartment, the door is closed, and a mild foot shock (0.3 mA for 1 second) is delivered.
-
Drug Administration: this compound or a comparator drug is administered intraperitoneally (i.p.) or orally (p.o.) at specified times relative to the training. In amnesia-induction studies, an amnesic agent like scopolamine is administered prior to the training.
-
Retention Test: 24 hours after the training, the mouse is again placed in the lighted compartment, and the latency to enter the dark compartment is recorded (up to a maximum of 180 seconds).
Caption: Experimental workflow for the passive avoidance test.
Morris Water Maze Protocol (this compound Study)[3]
-
Apparatus: A large circular tank filled with opaque water containing a hidden escape platform submerged just below the surface.
-
Acquisition Training: Rats are placed in the water and must find the hidden platform using spatial cues from the surrounding room. This is typically repeated for several trials over multiple days.
-
Drug Administration: this compound is administered 20 minutes before each daily acquisition training session. Scopolamine is used to induce memory impairment.
-
Retention/Retraining Test: 96 hours after the last acquisition training, rats are subjected to the same procedure to assess memory retention. The escape latency is recorded.
Caption: Experimental workflow for the Morris water maze test.
Signaling Pathways
This compound's Mechanism of Action
This compound's cognitive-enhancing effects are believed to be mediated through the modulation of glutamatergic and cholinergic systems. It is thought to act as a positive allosteric modulator of AMPA receptors, which are crucial for synaptic plasticity and memory formation.[12][13] Additionally, it has been shown to increase the release of acetylcholine (B1216132) in the cerebral cortex.[14]
Caption: Proposed signaling pathway for this compound.
Comparative Mechanisms of Action
-
Piracetam: The exact mechanism is not fully understood, but it is thought to enhance cell membrane fluidity and modulate AMPA receptors and cholinergic systems.[15][16][17]
-
Noopept: This dipeptide derivative is believed to exert its effects by increasing the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the hippocampus.[18][19][20]
-
Donepezil: As an acetylcholinesterase inhibitor, Donepezil increases the concentration of acetylcholine in the synaptic cleft by preventing its breakdown.[21][22][23]
Caption: Simplified signaling pathways of comparator nootropics.
Conclusion
Preclinical evidence strongly suggests that this compound is a highly potent cognitive enhancer, demonstrating significant efficacy in animal models of memory impairment at doses considerably lower than Piracetam.[2] Its mechanism of action, involving the modulation of both glutamatergic and cholinergic systems, provides a promising avenue for further research. However, the lack of human clinical trials necessitates caution in extrapolating these findings to human cognition. Further investigation is required to establish the safety and efficacy of this compound in humans and to fully elucidate its therapeutic potential in the context of memory disorders.
References
- 1. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Latency of memory consolidation induced in mice by piracetam, a nootropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of galantamine and donepezil on active and passive avoidance tests in rats with induced hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alzheimer's disease (AD) animal model - Amyloid-beta induced cognitive deficits - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 6. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciedu.ca [sciedu.ca]
- 12. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Piracetam - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 17. What is Piracetam used for? [synapse.patsnap.com]
- 18. Noopept stimulates the expression of NGF and BDNF in rat hippocampus | Semantic Scholar [semanticscholar.org]
- 19. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nootropicsexpert.com [nootropicsexpert.com]
- 21. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 23. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unifiram in Preclinical Cognitive Models: A Comparative Analysis with Other Ampakines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Unifiram with other notable ampakines in preclinical models of cognition. The objective is to present a clear, data-driven analysis of their relative performance, supported by experimental evidence, to aid in research and development decisions.
Introduction to Ampakines and this compound
Ampakines are a class of compounds that positively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are central to synaptic plasticity and, consequently, learning and memory. By enhancing glutamatergic neurotransmission, these molecules have shown potential in ameliorating cognitive deficits in various preclinical models. This compound (DM-232) has emerged as a particularly potent member of this class, demonstrating significant cognitive-enhancing effects at doses substantially lower than first-generation nootropics.[1][2] This guide will compare this compound primarily with its structural analog Sthis compound (DM-235) and the well-characterized ampakine Aniracetam (B1664956), with additional context provided by other relevant compounds where data is available.
Comparative Efficacy in Preclinical Cognitive Models
The cognitive-enhancing effects of this compound and other ampakines have been evaluated in several standard behavioral paradigms in rodents. The most common of these are the Morris water maze for spatial learning and memory, the novel object recognition test for recognition memory, and the passive avoidance test for fear-based learning and memory.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, focusing on effective dose ranges and key performance metrics in these models. It is important to note that direct head-to-head comparative studies for all compounds in all models are limited; therefore, data is compiled from multiple sources.
Table 1: Morris Water Maze
| Compound | Animal Model | Dosing (Route) | Key Findings | Reference |
| This compound | Rat (Scopolamine-induced amnesia) | 0.1 mg/kg (i.p.) | Prevented scopolamine-induced deficits in spatial learning. | [3] |
| Sthis compound | Rat (Scopolamine-induced amnesia) | 0.1 mg/kg (i.p.) | Prevented scopolamine-induced deficits in spatial learning. | [3] |
| Aniracetam | Data not available in searched literature |
Note: Escape latency, the time taken to find the hidden platform, is a primary measure in this test. A shorter escape latency indicates improved spatial learning.[4][5]
Table 2: Novel Object Recognition
| Compound | Animal Model | Dosing (Route) | Key Findings | Reference |
| This compound | Data not available in searched literature | |||
| Sthis compound | Data not available in searched literature | |||
| Aniracetam | Rat (Aged, scopolamine-induced, and nucleus basalis lesioned) | 25, 50, 100 mg/kg (p.o.) | Restored object recognition in all models. | [6] |
Note: The discrimination index, which quantifies the preference for a novel object over a familiar one, is a key metric. A higher discrimination index suggests better recognition memory.[7][8][9]
Table 3: Passive Avoidance Test
| Compound | Animal Model | Dosing (Route) | Key Findings | Reference |
| This compound | Mouse (Scopolamine-induced amnesia) | 0.001 mg/kg (i.p.) | Reversed scopolamine-induced amnesia. | [3] |
| Sthis compound | Mouse (Scopolamine-induced amnesia) | 0.001 mg/kg (i.p.) | Reversed scopolamine-induced amnesia. | [3] |
| Aniracetam | Rat | 30, 50 mg/kg (i.p.) | Significantly prolonged step-down latencies. | [10] |
| Rat (Scopolamine-induced amnesia) | 50 mg/kg (p.o.) | Ameliorated scopolamine-induced amnesia. | [11] | |
| Rat (Scopolamine-induced amnesia) | 100 mg/kg (p.o.) | Significantly prolonged retention time. | [12] |
Note: Step-through latency, the time it takes for an animal to enter a chamber associated with an aversive stimulus, is the primary measure. A longer latency indicates better memory of the aversive event.[13]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the key behavioral assays cited.
Morris Water Maze
The Morris water maze assesses hippocampal-dependent spatial learning and memory.
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. The pool is situated in a room with various distal visual cues.
Procedure:
-
Acquisition Phase: For several consecutive days, animals undergo multiple trials per day. In each trial, the animal is placed into the pool from one of several predetermined start locations and must find the hidden platform. The location of the platform remains constant relative to the distal cues. If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it. The time to find the platform (escape latency) and the path taken are recorded.[14][15]
-
Probe Trial: Following the acquisition phase, a probe trial is conducted where the platform is removed from the pool. The animal is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
Novel Object Recognition
This test evaluates an animal's ability to recognize a previously encountered object.
Apparatus: An open-field arena, large enough for the animal to move freely. Two sets of objects are used: one set of identical "familiar" objects and one "novel" object.
Procedure:
-
Habituation: The animal is allowed to explore the empty arena for a set period to acclimate to the environment.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration. The time spent exploring each object is recorded.
-
Test Phase: After a retention interval (which can vary to test short-term or long-term memory), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.[16][17] A discrimination index is calculated to quantify recognition memory.[7][8][9]
Passive Avoidance Test
This task assesses fear-motivated learning and memory.
Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped to deliver a mild foot shock.
Procedure:
-
Acquisition/Training Trial: The animal is placed in the light compartment. When it enters the dark compartment (which rodents are naturally inclined to do), the door closes, and a mild, brief foot shock is delivered.
-
Retention Trial: After a set period (typically 24 hours), the animal is placed back into the light compartment, and the door to the dark compartment is opened. The latency to enter the dark compartment (step-through latency) is measured.[13] A longer latency is indicative of the animal remembering the aversive stimulus.
Signaling Pathways and Experimental Workflows
The cognitive-enhancing effects of ampakines are rooted in their ability to modulate synaptic plasticity. The following diagrams illustrate the proposed signaling pathway and the general workflow of the preclinical cognitive tests.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Escape latency: Significance and symbolism [wisdomlib.org]
- 5. Morris Water Maze | Institute for Brain and Neuroscience Research [ibnr.njit.edu]
- 6. Aniracetam restores object recognition impaired by age, scopolamine, and nucleus basalis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolongation of latencies for passive avoidance responses in rats treated with aniracetam or piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of aniracetam on one-trial passive avoidance tests and cholinergic neurons in discrete brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scantox.com [scantox.com]
- 14. youtube.com [youtube.com]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Unifiram and Other Emerging Nootropics: A Guide for Researchers
For researchers, scientists, and drug development professionals, the landscape of nootropics is one of continuous evolution. This guide provides an objective, data-driven comparison of Unifiram and other emerging nootropics, including Sthis compound, Coluracetam, and Fasoracetam. We delve into their mechanisms of action, present available quantitative data from preclinical studies, and detail key experimental protocols to support further research and development.
Executive Summary
This compound and its structural analog Sthis compound are potent ampakine-like molecules that primarily modulate AMPA receptors and enhance cholinergic neurotransmission. Coluracetam and Pramiracetam distinguish themselves by directly targeting the high-affinity choline (B1196258) uptake (HACU) process, the rate-limiting step in acetylcholine (B1216132) synthesis. Fasoracetam presents a more complex profile, interacting with metabotropic glutamate (B1630785) receptors (mGluRs) and GABA-B receptors, in addition to influencing the cholinergic system. The available data, primarily from rodent models, suggests significant differences in potency and efficacy among these compounds, highlighting the need for further standardized comparative studies.
Comparative Analysis of Nootropic Agents
Mechanism of Action and Potency
The primary mechanisms of action for these emerging nootropics are summarized below. This compound and Sthis compound are notable for their high potency, reportedly being thousands of times more potent than the archetypal nootropic, Piracetam.[1]
| Nootropic | Primary Mechanism of Action | Secondary/Proposed Mechanisms | Reported Potency |
| This compound | Positive allosteric modulator of AMPA receptors; increases acetylcholine release.[1] | - | Orders of magnitude more potent than Piracetam.[1] |
| Sthis compound | Positive allosteric modulator of AMPA receptors; increases acetylcholine release.[1] | - | Similar to this compound, significantly more potent than Piracetam. |
| Coluracetam | Enhancer of high-affinity choline uptake (HACU).[2][3][4][5] | Potential modulation of AMPA receptors.[4] | More potent than Piracetam, with suggested doses in the 3-10 mg range.[4] |
| Fasoracetam | Modulator of metabotropic glutamate receptors (mGluRs) (Groups I, II, and III); upregulates GABA-B receptors.[6][7][8] | Enhances high-affinity choline uptake.[7] | - |
| Pramiracetam | Enhancer of high-affinity choline uptake (HACU).[9][10][11][12][13] | Increases nitric oxide synthase activity. | Reported to be up to 30 times more potent than Piracetam.[10] |
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies. It is crucial to note that direct comparisons are limited due to variations in experimental models and methodologies.
Table 1: In Vitro Efficacy
| Nootropic | Assay | Target | Result | Species/Tissue |
| This compound | Electrophysiology | AMPA Receptor Current | EC50: ~27 nM | Rat Hippocampal CA1 Slices |
| Coluracetam | Acetylcholine Measurement | Acetylcholine Concentration | 263% increase with 3 mg/kg | Rat Hippocampal Slices |
| Fasoracetam | Adenylyl Cyclase Activity | Group II & III mGluRs | Inhibition at 0.1 µM | Rat Cerebrocortical Membranes |
| Fasoracetam | Adenylyl Cyclase Activity | Group I mGluRs | Facilitation at 1 µM | Rat Cerebrocortical Membranes |
Table 2: In Vivo Efficacy (Behavioral Studies)
| Nootropic | Behavioral Test | Animal Model | Dosing (Route) | Effect |
| This compound | Passive Avoidance Test | Mouse (Scopolamine-induced amnesia) | 0.001 mg/kg (i.p.) | Reversal of amnesia |
| This compound | Morris Water Maze | Rat (Scopolamine-induced amnesia) | 0.1 mg/kg (i.p.) | Prevention of amnesia |
| Sthis compound | Passive Avoidance Test | Mouse (Scopolamine-induced amnesia) | 0.001-0.1 mg/kg (i.p.) | Prevention of amnesia |
| Sthis compound | Passive Avoidance Test | Mouse (Scopolamine-induced amnesia) | 0.01-0.1 mg/kg (p.o.) | Prevention of amnesia |
| Coluracetam | Morris Water Maze / Radial Arm Maze | Rat (Chemically-induced memory deficit) | 0.3, 1, and 3 mg/kg (p.o.) | Amelioration of memory deficit |
| Pramiracetam | High-Affinity Choline Uptake | Rat | 44 and 88 mg/kg (i.p.) | Increased HACU in hippocampus[9] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the nootropics discussed.
High-Affinity Choline Uptake (HACU) Assay
This assay is crucial for evaluating compounds like Coluracetam and Pramiracetam. A common method is the radionuclide-based assay.[14][15]
Objective: To quantify the rate of high-affinity choline uptake into neuronal preparations (e.g., synaptosomes or cultured neuronal cells).
Materials:
-
Neuronal cell culture (e.g., SK-N-SH human neuroblastoma cells) or synaptosomal preparation from rodent brain tissue (e.g., hippocampus).
-
Krebs-Ringer-HEPES buffer.
-
[³H]-Choline.
-
Hemicholinium-3 (HC-3) as a specific inhibitor of HACU.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell/Synaptosome Preparation: Prepare neuronal cells in culture plates or isolate synaptosomes from brain tissue by differential centrifugation.
-
Pre-incubation: Wash and pre-incubate the preparations in buffer.
-
Initiation of Uptake: Initiate the uptake by adding [³H]-Choline to the preparations. For determining specific HACU, a parallel set of samples is incubated with a saturating concentration of HC-3 to block high-affinity transport.
-
Termination of Uptake: After a defined incubation period (typically a few minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer to remove extracellular [³H]-Choline.
-
Quantification: Lyse the cells/synaptosomes and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific HACU by subtracting the radioactivity in the HC-3-treated samples (non-specific uptake) from the total radioactivity in the untreated samples.
Metabotropic Glutamate Receptor (mGluR) Functional Assay (Adenylyl Cyclase Activity)
This assay is relevant for characterizing the functional activity of compounds like Fasoracetam at G-protein coupled receptors.[6][7][8]
Objective: To determine the effect of a test compound on adenylyl cyclase activity mediated by specific mGluR subtypes.
Materials:
-
Rat cerebrocortical membranes or a cell line expressing the mGluR of interest.
-
Forskolin (B1673556) (an activator of adenylyl cyclase).
-
ATP.
-
Test compound (e.g., Fasoracetam).
-
Selective mGluR antagonists for group I, II, and III receptors.
-
cAMP assay kit.
Procedure:
-
Membrane Preparation: Prepare cell membranes from the tissue or cell line of interest.
-
Incubation: Incubate the membrane preparations with the test compound at various concentrations in the presence of forskolin and ATP. To identify the receptor subtype involved, co-incubate with selective mGluR antagonists.
-
Reaction Termination: Stop the reaction by adding a stopping solution.
-
cAMP Quantification: Measure the amount of cyclic AMP (cAMP) produced using a suitable assay kit (e.g., competitive protein binding assay or ELISA).
-
Data Analysis: Analyze the data to determine the inhibitory or facilitatory effect of the test compound on adenylyl cyclase activity and its dependence on specific mGluR subtypes.
Passive Avoidance Test
This behavioral test is widely used to assess the effects of nootropics on learning and memory.
Objective: To evaluate the ability of a test compound to prevent or reverse amnesia.
Apparatus: A two-compartment apparatus with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial: Place the animal (e.g., a mouse) in the light compartment. When the animal enters the dark compartment, deliver a mild foot shock.
-
Drug Administration: Administer the test compound or vehicle at a specified time before or after the acquisition trial, depending on whether the study is investigating effects on learning or memory consolidation. In amnesia models, an amnestic agent like scopolamine (B1681570) is administered before the test compound.
-
Retention Trial: After a set retention interval (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment.
-
Data Analysis: A longer latency to enter the dark compartment in the retention trial is indicative of better memory of the aversive experience. Compare the latencies between different treatment groups.
Conclusion
This compound and other emerging nootropics represent a diverse group of compounds with distinct pharmacological profiles. While this compound and Sthis compound show remarkable potency as AMPA receptor modulators, Coluracetam and Pramiracetam offer a targeted approach to enhancing acetylcholine synthesis. Fasoracetam's multi-target engagement of glutamatergic and GABAergic systems suggests a broader therapeutic potential. The quantitative data, though limited in its direct comparability, underscores the significant differences in the potency and efficacy of these molecules. The detailed experimental protocols provided herein serve as a foundation for future research aimed at a more comprehensive and standardized comparison of these promising cognitive enhancers. Further investigation, particularly well-controlled comparative studies and eventual human clinical trials, is necessary to fully elucidate their therapeutic value.
References
- 1. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Nootropic powder Coluracetam VS racetam family - Issuu [issuu.com]
- 5. medium.com [medium.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The effects of various cognition-enhancing drugs on in vitro rat hippocampal synaptosomal sodium dependent high affinity choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nootropicsexpert.com [nootropicsexpert.com]
- 11. What is the mechanism of Pramiracetam Sulfate? [synapse.patsnap.com]
- 12. yourinception.com [yourinception.com]
- 13. Effects of nootropic drugs on brain cholinergic and dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specific molecular targets of the Unifiram compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental nootropic compound Unifiram (DM-232) and its alternatives, focusing on the validation of its specific molecular targets. This compound has garnered interest for its potent cognitive-enhancing effects, which are believed to be mediated through the modulation of glutamatergic and cholinergic systems. However, evidence suggests an indirect mechanism of action, distinguishing it from other nootropics.
Executive Summary
This compound is a highly potent cognitive enhancer, reported to be several orders of magnitude more potent than Piracetam.[1][2][3] Its primary mechanism is understood to be the indirect activation of AMPA receptors, leading to enhanced synaptic transmission and plasticity.[4][5] Unlike direct AMPA receptor modulators, binding studies have consistently shown that this compound does not bind to the AMPA receptor itself, nor to a wide panel of other major central nervous system receptors, ion channels, or transporters at concentrations up to 1 µM.[2][6][7] This suggests a novel mechanism of action that initiates a downstream signaling cascade culminating in AMPA receptor potentiation.
A compelling hypothesis for this compound's mechanism is drawn from its structural analog, Sthis compound (B1682719) (DM-235). Research on Sthis compound has demonstrated that it enhances cognitive function by stimulating the glycine-binding site of the NMDA receptor.[8][9][10] This initial action triggers the activation of Protein Kinase C (PKC) and Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), which in turn phosphorylate AMPA receptors, enhancing their function and promoting long-term potentiation (LTP).[8][9][11] Given the structural and functional similarities between the two compounds, it is highly probable that this compound shares this signaling pathway.
In addition to its effects on the glutamatergic system, this compound has also been shown to increase the release of acetylcholine (B1216132) (ACh) in the cerebral cortex, which likely contributes to its pro-cognitive effects.[1][2][6]
This guide will compare this compound with its close analog, Sthis compound, and the archetypal nootropic, Piracetam, presenting quantitative data, detailed experimental protocols for target validation, and visual diagrams of the proposed signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Nootropic Compounds
The following tables summarize the available quantitative data for this compound and its comparators.
| Compound | Test | Metric | Value | Reference(s) |
| This compound (DM-232) | Hippocampal fEPSP | EC₅₀ | 27 nM | [6][12] |
| Passive Avoidance (Amnesia Reversal) | MED | 0.001 - 0.1 mg/kg (i.p.) | [6] | |
| Sthis compound (DM-235) | Hippocampal LTP Enhancement | Optimal Conc. | 10 nM | [8] |
| Hippocampal fEPSP Slope Increase | Effective Conc. | 1 - 1000 nM | [8] | |
| Piracetam | General Cognitive Enhancement | Potency vs. This compound | ~1,000-10,000x less potent | [1][2][3][13] |
Table 1: Potency and Efficacy Data. fEPSP: field Excitatory Postsynaptic Potential; EC₅₀: Half-maximal Effective Concentration; MED: Minimum Effective Dose; LTP: Long-Term Potiation; i.p.: intraperitoneal.
| Compound | Receptor/Transporter Target | Binding Affinity (Ki or IC₅₀) | Reference(s) |
| This compound (DM-232) | AMPA, NMDA, GABA, 5-HT, DA, Adrenergic, Histamine, ACh, Opioid Receptors | No significant affinity detected (up to 1 µM) | [2][6][7] |
| Sthis compound (DM-235) | AMPA, NMDA, GABA, 5-HT, DA, Adrenergic, Histamine, ACh, Opioid Receptors | No significant affinity detected (up to 1 µM) | [2][6][7] |
| Piracetam | Various (e.g., AMPA, ACh receptors) | Modulates function, does not act as a high-affinity ligand | [4][14][15] |
Table 2: Receptor Binding Affinity. This table highlights the indirect nature of this compound and Sthis compound's action, as they do not show direct binding affinity to a wide range of CNS targets.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway for this compound and the workflows for key validation experiments.
Caption: Proposed signaling pathway for this compound, based on evidence from Sthis compound studies.
Caption: Experimental workflows for key this compound validation assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's molecular targets are provided below.
Hippocampal Slice Electrophysiology: Field Excitatory Postsynaptic Potential (fEPSP) Recording
This in vitro assay is crucial for assessing the direct effects of a compound on synaptic transmission and plasticity in a functionally intact neural circuit.
Objective: To determine if this compound modulates excitatory synaptic strength at the Schaffer collateral-CA1 synapse in the hippocampus.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., Wistar rat).
-
Rapidly remove the brain and immerse it in ice-cold, carbogenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF) cutting solution (composition in mM: 110 Sucrose, 60 NaCl, 3 KCl, 1.25 NaH₂PO₄, 28 NaHCO₃, 0.5 CaCl₂, 7 MgSO₄, 5 D-Glucose).[16]
-
Prepare 350-400µm thick transverse hippocampal slices using a vibratome.[16][17]
-
Transfer slices to a holding chamber with standard ACSF (composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 2 MgSO₄, 10 D-Glucose) bubbled with carbogen. Allow slices to recover for at least 1 hour at room temperature.[17]
-
-
Recording:
-
Transfer a single slice to a submerged recording chamber continuously perfused with carbogenated ACSF at 30-32°C.
-
Place a bipolar stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents.
-
Place a glass microelectrode (filled with ACSF) in the stratum radiatum of the CA1 region to record fEPSPs.[16][18]
-
Generate an input-output curve to determine the stimulus intensity that evokes 50% of the maximal fEPSP response. This intensity will be used for the remainder of the experiment.
-
-
Drug Application and Data Acquisition:
-
Record a stable baseline of fEPSPs for at least 20-30 minutes, delivering a single stimulus pulse every 30 seconds.
-
Switch the perfusion to ACSF containing the desired concentration of this compound (or vehicle control).
-
Continue recording for at least 30-60 minutes to observe the full effect of the compound.
-
To confirm AMPA receptor involvement, the AMPA receptor antagonist NBQX can be co-applied to demonstrate a blockade of this compound's effects.[5]
-
The slope and/or amplitude of the fEPSP are measured and expressed as a percentage of the pre-drug baseline.
-
In Vivo Behavioral Assay: Passive Avoidance Test
This test assesses the effect of a compound on learning and memory in a fear-motivated task. It is particularly useful for evaluating anti-amnesic properties.[19][20]
Objective: To determine if this compound can prevent or reverse memory deficits induced by amnestic agents like the AMPA receptor antagonist NBQX.
Methodology:
-
Apparatus: A two-compartment box consisting of a brightly lit "safe" compartment and a dark compartment connected by a small opening. The floor of the dark compartment is a grid capable of delivering a mild electric footshock.[19][21]
-
Training (Acquisition Phase):
-
Place the mouse or rat in the light compartment, facing away from the opening.
-
Animals have a natural tendency to move to darker areas. When the animal enters the dark compartment with all four paws, the door closes automatically.
-
A brief, mild footshock (e.g., 0.2-0.3 mA for 2 seconds) is delivered through the grid floor.[21]
-
The animal is then removed and returned to its home cage.
-
-
Drug Administration:
-
Testing (Retention Phase):
-
Typically 24 hours after training, the animal is placed back into the light compartment.
-
The latency to cross into the dark compartment is recorded (up to a maximum cutoff time, e.g., 300 seconds).
-
A longer latency to enter the dark compartment is interpreted as a stronger memory of the aversive stimulus.
-
In Vivo Neurochemical Analysis: Microdialysis for Acetylcholine Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a compound's effect on neurotransmitter release.[22][23]
Objective: To determine if this compound administration leads to an increase in extracellular acetylcholine levels in the cerebral cortex or hippocampus.
Methodology:
-
Surgical Preparation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
-
Microdialysis Procedure:
-
After a recovery period, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with ACSF at a low, constant flow rate (e.g., 1-2 µL/min). To accurately measure ACh, an acetylcholinesterase inhibitor (e.g., neostigmine) is typically included in the perfusate to prevent degradation of ACh in the sample.[22]
-
Allow the system to equilibrate for 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials kept at a low temperature.
-
-
Drug Administration and Sampling:
-
Administer this compound or vehicle (e.g., intraperitoneally).
-
Continue collecting dialysate samples for several hours post-administration to monitor changes in ACh levels over time.
-
-
Sample Analysis:
-
The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, most commonly High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Mass Spectrometry.[24]
-
The results are typically expressed as a percentage change from the baseline acetylcholine levels.
-
References
- 1. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 5. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel nootropic drug sthis compound enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel nootropic drug sthis compound improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piracetam: a review of pharmacological properties and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. genes2cognition.org [genes2cognition.org]
- 17. Slice preparation and electrophysiology [bio-protocol.org]
- 18. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Passive avoidance test [panlab.com]
- 20. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 21. scribd.com [scribd.com]
- 22. benchchem.com [benchchem.com]
- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Unifiram and Donepezil in Cognitive Deficit Models: A Comprehensive Guide
In the landscape of cognitive enhancement and neurodegenerative disease research, Unifiram and Donepezil (B133215) represent two distinct therapeutic strategies. Donepezil, an established pharmaceutical for Alzheimer's disease, functions primarily by modulating cholinergic pathways. This compound, a more experimental nootropic, is recognized for its potent effects on glutamatergic transmission. This guide provides a detailed comparison of their efficacy in preclinical cognitive deficit models, supported by experimental data, methodologies, and visualizations of their underlying mechanisms.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from various animal model studies, offering a comparative overview of the efficacy of this compound and Donepezil in reversing cognitive deficits.
Table 1: Efficacy in Scopolamine-Induced Amnesia Models
| Compound | Animal Model | Dosing (Intraperitoneal) | Key Findings | Reference |
| This compound | Mouse (Passive Avoidance) | 0.001 mg/kg | Reverted scopolamine-induced memory impairment. | [1] |
| Rat (Morris Water Maze) | 0.1 mg/kg | Prevented scopolamine-induced amnesia. | [1] | |
| Donepezil | Mouse (Y-Maze) | 3 mg/kg | Significantly prevented the progression of scopolamine-induced memory impairment. | [2][3] |
| Rat (Passive Avoidance) | Not specified | Chronic Donepezil reverted the performance of scopolamine-induced deficit rats to the level of sham specimens. | [4] |
Table 2: Efficacy in Other Cognitive Deficit Models
| Compound | Cognitive Deficit Model | Animal Model | Dosing | Key Findings | Reference |
| This compound | NBQX-induced amnesia | Mouse (Passive Avoidance) | 0.1 mg/kg (i.p.) | Reversed amnesia induced by the AMPA receptor antagonist NBQX. | [5] |
| Donepezil | Traumatic Brain Injury | Mouse (Morris Water Maze) | Not specified | Rescued deficits in learning and memory. | [6] |
| Hypoxia-induced cognitive deficit | Rat (Passive Avoidance) | Not specified | Increased latency of reactions in the step-down short memory retention test. | [7] | |
| Alzheimer's Disease (Aβ-induced) | Rat | Not specified | Chronic Donepezil reverted the performance of Aβ rats to the level of Sham specimen. | [4] |
Mechanisms of Action: A Tale of Two Pathways
This compound and Donepezil enhance cognitive function through fundamentally different, yet ultimately intersecting, neurochemical pathways.
Donepezil: The Cholinergic Enhancer
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[8] By blocking AChE, Donepezil increases the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for memory and learning.[8]
This compound: The Glutamatergic Modulator
This compound is a potent nootropic that is thought to act as a positive allosteric modulator of AMPA receptors, a type of glutamate (B1630785) receptor critical for synaptic plasticity and, consequently, learning and memory.[5][9] Additionally, this compound has been shown to increase the release of acetylcholine from the cerebral cortex, suggesting a multimodal mechanism of action.[1][10]
Detailed Experimental Protocols
To ensure reproducibility and a clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Scopolamine-Induced Amnesia in the Passive Avoidance Test
This model is widely used to screen for anti-amnesic properties of compounds. Scopolamine, a muscarinic receptor antagonist, induces a temporary cognitive deficit.
-
Apparatus: A two-compartment acrylic box with a lighted and a darkened compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Training: A mouse is placed in the lighted compartment. When it enters the dark compartment, a mild foot shock (e.g., 0.3 mA for 1 second) is delivered. The latency to enter the dark compartment is recorded.
-
Drug Administration: this compound, Donepezil, or a vehicle is administered intraperitoneally at specified doses.
-
Amnesia Induction: Scopolamine (e.g., 1.5 mg/kg, i.p.) is administered to induce amnesia.
-
Retention Test: 24 hours after the training, the mouse is again placed in the lighted compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory retention.
-
-
Endpoint: The primary endpoint is the step-through latency in the retention test.
Morris Water Maze (MWM)
The MWM is a classic behavioral test to assess spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Habituation: The animal is allowed to swim freely in the pool for a short period to acclimate.
-
Training: The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the training phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured.
-
-
Endpoints: Key endpoints include escape latency during training and the time spent in the target quadrant during the probe trial.
Conclusion
This compound and Donepezil demonstrate efficacy in ameliorating cognitive deficits in various preclinical models, albeit through different primary mechanisms. Donepezil's well-established role in enhancing cholinergic function provides a clear therapeutic rationale for conditions characterized by cholinergic deficits, such as Alzheimer's disease. This compound's potent modulation of the glutamatergic system, specifically AMPA receptors, and its influence on acetylcholine release, positions it as a powerful nootropic with potential for broader applications in cognitive enhancement.
The available data suggests that this compound is effective at significantly lower doses compared to Donepezil in certain models. However, a direct, head-to-head comparison in a standardized battery of cognitive tests is lacking in the current literature. Future research should focus on such direct comparative studies to elucidate the relative potencies and therapeutic potentials of these two compounds. Such studies would be invaluable for guiding the development of novel treatments for cognitive impairments and neurodegenerative diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 5. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of galantamine and donepezil on active and passive avoidance tests in rats with induced hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unifiram's Neuroprotective Effects: An Independent Verification and Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Unifiram's neuroprotective properties against other prominent nootropics, supported by available experimental data. We delve into the mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate these compounds.
This compound (DM-232) has emerged as a potent nootropic agent, with preliminary research suggesting significant cognitive-enhancing and neuroprotective effects. Its potency, reportedly thousands of times greater than the archetypal nootropic Piracetam, has garnered considerable interest.[1][2] This guide aims to provide an independent verification of these claims by comparing this compound with its structural analog Sthis compound (B1682719) (DM-235), the traditional nootropic Piracetam, and the popular synthetic nootropic Noopept.
Mechanism of Action: A Comparative Overview
The neuroprotective and cognitive-enhancing effects of these compounds are attributed to their modulation of key neurotransmitter systems and intracellular signaling pathways.
-
This compound and Sthis compound: Both compounds are known to potentiate AMPA receptor-mediated neurotransmission.[1] this compound has been shown to enhance AMPA receptor-dependent currents in rat hippocampal CA1 slices with an EC50 of approximately 27 nM.[3] This action is believed to be a primary contributor to their ability to improve long-term potentiation (LTP), a cellular mechanism crucial for learning and memory.[1] Additionally, both this compound and Sthis compound have been found to increase the release of acetylcholine, a neurotransmitter vital for cognitive processes.[1][4] Sthis compound is also suggested to stimulate the glycine-binding site of the NMDA receptor.[5][6][7][8][9]
-
Piracetam: The mechanism of Piracetam is multifaceted, involving the modulation of cholinergic and glutamatergic systems.[2][10][11] It is believed to enhance the fluidity of neuronal cell membranes, which can improve the function of membrane-bound receptors and ion channels.[10][12] Piracetam has also been shown to increase the density of AMPA receptors and may positively modulate their activity.[13]
-
Noopept: This dipeptide nootropic exerts its effects through several pathways. It modulates AMPA and NMDA receptors and increases the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[14][15] Noopept has also demonstrated neuroprotective properties by mitigating glutamate (B1630785) toxicity and influencing the mitochondrial apoptotic pathway.[14][15][16]
Comparative Efficacy: Insights from Preclinical Studies
The following tables summarize quantitative data from various preclinical studies, offering a glimpse into the comparative potency and efficacy of this compound and its counterparts. It is important to note that these studies were not always conducted under identical conditions, which may influence the results.
Table 1: In Vitro AMPA Receptor Potentiation
| Compound | Preparation | Effect | Concentration/EC50 | Reference |
| This compound (DM-232) | Rat hippocampal CA1 slices | Enhancement of AMPA receptor-dependent currents | ~27 nM | [3] |
| CX717 (Ampakine) | Hippocampal CA1 neurons | Increased steady-state glutamate-induced peak current | 3.4 µM | [3] |
Table 2: Efficacy in Animal Models of Amnesia (Passive Avoidance Test)
| Compound | Animal Model | Amnesia-Inducing Agent | Effective Dose (Intraperitoneal) | Reference |
| This compound (DM-232) | Mouse | Scopolamine | 0.001 mg/kg | [3] |
| Sthis compound (DM-235) | Mouse | Scopolamine | 0.001 mg/kg | [3] |
| Piracetam | Mouse | Scopolamine | 30 - 100 mg/kg |
Table 3: Efficacy in Animal Models of Amnesia (Morris Water Maze)
| Compound | Animal Model | Amnesia-Inducing Agent | Effective Dose (Intraperitoneal) | Reference |
| This compound (DM-232) | Rat | Scopolamine | 0.1 mg/kg | [3] |
| Sthis compound (DM-235) | Rat | Scopolamine | 0.1 mg/kg | [3] |
Experimental Protocols
To ensure transparency and facilitate the replication of findings, this section details the methodologies for key experiments cited in the literature.
Passive Avoidance Test
This test assesses long-term memory based on negative reinforcement.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Phase: A mouse is placed in the light chamber. When it enters the dark chamber, the door closes, and a mild foot shock is delivered.
-
Retention Phase: After a set period (e.g., 24 hours), the mouse is returned to the light chamber. The latency to enter the dark chamber is measured. A longer latency indicates better memory of the aversive stimulus.
Morris Water Maze
This test evaluates spatial learning and memory.
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.
Procedure:
-
Acquisition Phase: A rat is placed in the pool and must find the hidden platform to escape the water. This is repeated over several days from different starting positions.
-
Probe Trial: The platform is removed, and the time the rat spends in the quadrant where the platform was previously located is measured. More time spent in the target quadrant indicates better spatial memory.
Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)
This technique is used to measure synaptic plasticity, such as Long-Term Potentiation (LTP), in brain slices.
Preparation:
-
Acute hippocampal slices are prepared from rodent brains.
-
The slices are maintained in an artificial cerebrospinal fluid (aCSF) solution.
Recording:
-
A stimulating electrode is placed to activate a pathway of neurons (e.g., Schaffer collaterals in the hippocampus).
-
A recording electrode is placed in the dendritic field of the postsynaptic neurons (e.g., CA1 pyramidal neurons) to measure the fEPSP.
-
A baseline fEPSP is recorded.
-
A high-frequency stimulation protocol (e.g., theta-burst stimulation) is delivered to induce LTP.
-
The fEPSP is then recorded for an extended period to measure the potentiation of the synaptic response.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathway for this compound-mediated potentiation of Long-Term Potentiation (LTP) through AMPA receptor modulation.
Caption: Experimental workflow for the Passive Avoidance Test.
Caption: General workflow for an electrophysiology experiment to measure Long-Term Potentiation (LTP).
Conclusion
The available preclinical evidence strongly suggests that this compound is a highly potent nootropic compound with significant neuroprotective potential. Its mechanism of action, centered on the potentiation of AMPA receptor function and enhancement of cholinergic activity, distinguishes it from older nootropics like Piracetam. While direct comparative studies under standardized conditions are limited, the existing data consistently point to this compound's superior potency in animal models of cognitive impairment. Further research, particularly well-controlled clinical trials, is necessary to fully elucidate its therapeutic potential and safety profile in humans. This guide provides a foundational overview for researchers and professionals in the field of drug development, highlighting the key findings and methodologies in the study of this compound and related compounds.
References
- 1. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sthis compound - NutraPedia [nutrahacker.com]
- 7. Novel nootropic drug sthis compound enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel nootropic drug sthis compound improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 11. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piracetam: novelty in a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. examine.com [examine.com]
- 14. nbinno.com [nbinno.com]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. nootropicsexpert.com [nootropicsexpert.com]
Unifiram and Its Derivatives: A Comparative Review of Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unifiram (DM-232) and its structural analog, Sthis compound (DM-235), are experimental nootropic compounds that have garnered significant interest for their potent cognitive-enhancing effects observed in preclinical studies. While their pharmacological activity is pronounced, a comprehensive understanding of their pharmacokinetic profiles—absorption, distribution, metabolism, and excretion (ADME)—is crucial for further development and clinical translation. This guide provides a comparative overview of the available pharmacokinetic data for this compound and its derivatives, highlighting key experimental findings and predictive insights.
Comparative Pharmacokinetic Data
Direct, quantitative in vivo pharmacokinetic data for this compound and Sthis compound is notably scarce in publicly available literature. However, existing studies on this compound's metabolism and in silico predictions for Sthis compound offer valuable insights into their disposition.
| Parameter | This compound | Sthis compound & Derivatives (Predicted) | Reference |
| Absorption | Evidence of absorption following administration, as metabolites are detected in urine. | High gastrointestinal absorption predicted. | [1] |
| Distribution | Crosses the blood-brain barrier to exert its nootropic effects. | Predicted to be blood-brain barrier penetrant. | |
| Metabolism | Undergoes metabolism, with at least two potential metabolites identified (M1 and M2). The metabolic pathways are proposed to involve hydroxylation. | - | [1] |
| Excretion | Partially excreted in its native form. Metabolites are detectable in urine up to six days after a single 10 mg administration. | - | [1] |
| Oral Bioavailability | Not experimentally determined. | Good oral bioavailability predicted based on Lipinski's rule of five. | |
| Half-life | Not experimentally determined. | - | |
| Cmax | Not experimentally determined. | - | |
| Tmax | Not experimentally determined. | - |
Table 1: Summary of Available Pharmacokinetic Information for this compound and Predicted Data for Sthis compound.
Experimental Methodologies
Metabolism Study of this compound
A study investigating the metabolism of this compound utilized ultra-high performance liquid chromatography–high-resolution mass spectrometry (UHPLC-HRMS) to identify its metabolites in urine.
-
Sample Preparation: Urine samples were subjected to enzymatic hydrolysis to deconjugate potential metabolites. Mineral hydrolysis was found to degrade both this compound and its metabolites.
-
Chromatography: Chromatographic separation was performed using a UHPLC system.
-
Mass Spectrometry: High-resolution mass spectrometry with electrospray ionization in the positive ion mode was used for the detection and structural elucidation of this compound and its metabolites. The exact masses of the parent compound and its metabolites were determined to propose their elemental compositions.
-
Data Analysis: The chromatographic and mass spectrometric data were analyzed to identify peaks corresponding to this compound and its potential metabolites (M1 and M2) based on their mass-to-charge ratios and fragmentation patterns.
Representative Preclinical Pharmacokinetic Study Protocol in Rats (Oral Administration)
Due to the absence of a specific published protocol for this compound or Sthis compound, a general methodology for assessing the pharmacokinetics of a novel nootropic compound in rats is described below.
-
Animals: Male Sprague-Dawley or Wistar rats are typically used. Animals are housed in controlled conditions and fasted overnight before drug administration.
-
Drug Formulation and Administration: The nootropic compound is formulated in a suitable vehicle (e.g., saline, carboxymethyl cellulose) and administered via oral gavage at a specific dose.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: A sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated for the quantification of the parent drug and any major metabolites in plasma.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time after oral administration.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Visualizations
Caption: General workflow of a preclinical pharmacokinetic study.
Caption: Proposed metabolic pathway of this compound.
Conclusion
The available data, while limited, suggests that this compound undergoes metabolism and that both this compound and its analog Sthis compound are likely to possess favorable absorption and blood-brain barrier penetration properties. However, the lack of robust, quantitative in vivo pharmacokinetic studies for this compound and its derivatives represents a significant knowledge gap. Further preclinical research employing standardized pharmacokinetic protocols is essential to accurately characterize the ADME profiles of these promising nootropic agents, which will be critical for guiding future clinical development and ensuring their safe and effective use.
References
A Meta-Analysis of Unifiram Research: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Unifiram (developmental code name DM-232) is an experimental nootropic agent that has garnered significant interest for its potent cognitive-enhancing effects observed in preclinical studies.[1] This guide provides a meta-analysis of the existing research literature on this compound, presenting a detailed comparison with other nootropics, a summary of quantitative data, and an overview of experimental methodologies.
Comparative Analysis of Nootropic Potency
This compound is consistently reported to be significantly more potent than Piracetam, the archetypal nootropic compound.[2] While direct clinical comparisons are unavailable due to the absence of formal human studies on this compound, preclinical data suggests its potency may be up to 1,000 to 30,000 times greater than Piracetam.[2][3] The following table summarizes the comparative potency and effective dosages of this compound and related compounds in preclinical models.
| Compound | Test Model | Effective Dose (i.p.) | Potency Comparison with Piracetam | Reference |
| This compound (DM-232) | Mouse Passive Avoidance (Scopolamine-induced amnesia) | 0.001 mg/kg | ~30,000x | [3] |
| This compound (DM-232) | Rat Morris Water Maze (Scopolamine-induced amnesia) | 0.1 mg/kg | - | [3] |
| Sthis compound (DM-235) | Mouse Passive Avoidance (Scopolamine-induced amnesia) | 0.001 mg/kg | ~30,000x | [3] |
| Piracetam | Mouse Passive Avoidance (Scopolamine-induced amnesia) | 30 mg/kg | 1x | [4] |
| Aniracetam | Mouse Passive Avoidance | 100 mg/kg (p.o.) | - | |
| Oxiracetam | - | - | >1000x less potent than this compound | |
| Nefiracetam | - | - | >1000x less potent than this compound | [3] |
Mechanism of Action: A Multi-Target Approach
The precise mechanism of action of this compound is not fully elucidated, though research points towards a multi-target approach primarily involving the glutamatergic and cholinergic systems.[3] Unlike many other nootropics, this compound does not appear to directly bind to a wide array of common central nervous system receptors.[5]
AMPA Receptor Modulation
A significant body of evidence suggests that this compound's cognitive-enhancing effects are mediated through the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6][7] this compound has been shown to reverse amnesia induced by the AMPA receptor antagonist NBQX.[7] In vitro studies have demonstrated that this compound increases the amplitude of field excitatory postsynaptic potentials (fEPSP) in rat hippocampal slices, an effect that is sensitive to NBQX.[8][9] This suggests an enhancement of AMPA-mediated neurotransmission.
Cholinergic System Involvement
This compound has also been shown to potentiate cholinergic neurotransmission.[3] Studies have demonstrated that this compound can increase the release of acetylcholine (B1216132) (ACh) from the rat cerebral cortex.[3][9] This effect is thought to contribute to its anti-amnesic properties, particularly in models of chemically-induced amnesia by cholinergic antagonists like scopolamine (B1681570).[3]
Experimental Protocols
The majority of the data on this compound comes from preclinical animal models designed to assess cognitive function, particularly learning and memory.
Mouse Passive Avoidance Test
This test is widely used to evaluate the anti-amnesic effects of compounds.
Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber connected by an opening. The floor of the dark chamber is equipped with a grid for delivering a mild electric shock.
-
Acquisition Phase: A mouse is placed in the light compartment. Due to their natural aversion to light, the mouse will typically enter the dark compartment. Upon entry, a brief, mild foot shock is delivered.
-
Treatment: Following the acquisition phase, the animals are treated with the test compound (e.g., this compound), an amnesic agent (e.g., scopolamine to induce memory impairment), or a combination thereof.
-
Retention Test: Typically 24 hours later, the mouse is returned to the light compartment, and the latency to enter the dark compartment is recorded. A longer latency is interpreted as successful memory of the aversive stimulus.
Morris Water Maze
This test assesses spatial learning and memory in rodents.
Methodology:
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Trials: Rats are placed in the pool from different starting positions and must learn the location of the hidden platform to escape the water. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Treatment: this compound or other compounds are administered before the trials to assess their effects on learning and memory. To test for anti-amnesic properties, an amnesic agent like scopolamine can be co-administered.[3]
Quantitative Data Summary
The following table presents a summary of the available quantitative data from preclinical studies on this compound.
| Parameter | Value | Experimental Model | Significance | Reference |
| Anti-amnesic Potency (Scopolamine) | 0.001 mg/kg (i.p.) | Mouse Passive Avoidance | Reverses scopolamine-induced memory impairment. | [3] |
| Anti-amnesic Potency (NBQX) | 0.1 mg/kg (i.p.) | Mouse Passive Avoidance | Reverses amnesia induced by AMPA receptor antagonist. | [7] |
| Effect on Pentobarbital-induced Sleep | 0.1 mg/kg (i.p.) | Mice | Significantly reduces total sleeping time. | [3] |
| Acetylcholine Release | 0.01 mg/kg | Rat Cerebral Cortex | Increases acetylcholine release. | [3] |
| AMPA Current Potentiation (EC50) | 27 ± 6 nM | Rat CA1 Slices | Potentiates AMPA receptor-mediated currents. | [3] |
Conclusion and Future Directions
The existing body of preclinical research strongly suggests that this compound is a potent cognitive enhancer with a unique mechanism of action involving both the glutamatergic and cholinergic systems. Its remarkable potency in animal models positions it as a compound of significant interest for the development of novel therapies for cognitive disorders.
However, the complete absence of formal human clinical trials is a critical limitation.[5] Therefore, all data presented should be interpreted with the understanding that the safety, tolerability, and efficacy of this compound in humans remain unknown. Future research should prioritize well-designed clinical trials to investigate the therapeutic potential of this compound and to establish a comprehensive safety profile. Further preclinical studies are also warranted to fully elucidate its molecular targets and downstream signaling pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. AMPA-receptor activation is involved in the antiamnesic effect of DM 232 (this compound) and DM 235 (sthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Characterization of DM232 (this compound) and DM235 (Sthis compound), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Unifiram's performance against established cognitive enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Unifiram, a potent nootropic agent, against established cognitive enhancers: Piracetam (B1677957), Aniracetam (B1664956), and Modafinil. The following sections present available preclinical data, detail experimental methodologies, and visualize key signaling pathways to offer an objective assessment of this compound's performance characteristics.
Quantitative Performance Comparison
Preclinical evidence suggests that this compound exerts its cognitive-enhancing effects at significantly lower doses compared to Piracetam and Aniracetam. The following tables summarize the effective doses of these compounds in ameliorating chemically-induced amnesia in rodent models.
Table 1: Comparative Efficacy in the Mouse Passive Avoidance Test (Amnesia Model)
| Compound | Animal Model | Amnesia-Inducing Agent | Effective Dose (Intraperitoneal - i.p.) | Efficacy | Source |
| This compound | Mouse | Scopolamine (B1681570) | 0.001 - 1 mg/kg | Prevention of amnesia | [1] |
| Mouse | Baclofen | 0.01 - 0.1 mg/kg | Prevention of amnesia | [1] | |
| Mouse | Clonidine | 0.01 - 0.1 mg/kg | Prevention of amnesia | [1] | |
| Piracetam | Mouse | Scopolamine | 30 mg/kg | Prevention of amnesia | [1] |
| Mouse | Clonidine | 30 mg/kg | Prevention of amnesia | [1] | |
| Rat | N/A (Age-related decline) | 100 mg/kg (i.p. for 5 days) | Prolonged step-down latencies | [2] | |
| Aniracetam | Mouse | Scopolamine | 100 mg/kg (Oral - p.o.) | Prevention of amnesia | [1] |
| Rat | N/A (Age-related decline) | 30 and 50 mg/kg (i.p. for 5 days) | Prolonged step-down latencies | [2] |
Table 2: Comparative Efficacy in the Morris Water Maze (Spatial Memory)
| Compound | Animal Model | Amnesia-Inducing Agent | Effective Dose | Efficacy | Source |
| This compound | Rat | Scopolamine | 0.1 mg/kg (i.p.) | Prevention of spatial memory impairment | [1] |
| Piracetam | Mouse (Control) | N/A | 75 and 150 mg/kg/day (i.p.) | Improved performance | [3] |
| Modafinil | Rat | N/A | 200 and 300 mg/kg (i.p.) | Improved learning performance | [4] |
Experimental Protocols
Mouse Passive Avoidance Test
This test assesses learning and memory in rodents. The apparatus consists of a brightly lit compartment and a dark compartment connected by a door.
-
Procedure:
-
Training: A mouse is placed in the lit compartment. Upon entering the dark compartment, it receives a mild electric shock to the feet.
-
Testing: After a set period (e.g., 24 hours), the mouse is returned to the lit compartment, and the latency to enter the dark compartment is measured. Longer latencies indicate better memory of the aversive stimulus.
-
-
Drug Administration: In the cited study, this compound, Piracetam, or Aniracetam were administered intraperitoneally (i.p.) or orally (p.o.) before the training session.[1][2][5] Amnesia-inducing agents like scopolamine were administered prior to the training trial to impair memory formation.[1]
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Prolongation of latencies for passive avoidance responses in rats treated with aniracetam or piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Modafinil on Behavioral Learning and Hippocampal Synaptic Transmission in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piracetam facilitates long-term memory for a passive avoidance task in chicks through a mechanism that requires a brain corticosteroid action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Reproducibility of Unifiram Synthesis Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Unifiram (DM232) is a potent nootropic agent that has garnered significant interest within the research community for its cognitive-enhancing effects, which are reported to be orders of magnitude greater than that of Piracetam (B1677957).[1][2] Despite this interest, detailed and independently verified synthesis protocols for this compound are not widely disseminated, posing a challenge to the reproducibility of research findings. This guide aims to provide a comparative analysis of the available information on this compound synthesis, juxtaposed with a well-established protocol for the archetypal nootropic, Piracetam. This comparison will facilitate a clearer understanding of the synthetic approaches and highlight the data required for rigorous validation of reproducibility.
Comparison of Synthesis Protocols
The following table summarizes the key aspects of the known synthesis protocol for this compound and a standard protocol for Piracetam. A notable gap in the publicly available literature is the lack of detailed reports on the reproducibility of this compound synthesis, with no studies found that specifically attempt to replicate and validate existing protocols.
| Parameter | This compound (DM232) Synthesis | Piracetam Synthesis |
| Starting Materials | (S)- or (R)-5-(hydroxymethyl)-2-pyrrolidinone, 4-Fluorobenzenesulfonyl chloride | 2-Pyrrolidone, Sodium methoxide (B1231860), Ethyl chloroacetate (B1199739), Ammonia (B1221849) |
| Key Reactions | Enantioselective synthesis involving the introduction of a 4-fluorophenylsulfonyl group. The exact reaction steps and conditions are not fully detailed in publicly available abstracts. | 1. Formation of the sodium salt of 2-pyrrolidone. 2. Condensation with ethyl chloroacetate. 3. Amination with ammonia. |
| Reported Yield | Not specified in available abstracts. | ~76% (based on one described method).[3] A patent for a novel method claims a yield of over 80%.[4] |
| Reported Purity | Enantiomeric excess reported as >99.9%.[5][6] Overall chemical purity is not specified. | A patented method claims a purity of >99.9% after recrystallization.[4] |
| Reproducibility Data | No dedicated studies on reproducibility have been identified in the public domain. | The synthesis of Piracetam is a well-established and widely documented process, suggesting a high degree of reproducibility. |
Experimental Protocols
This compound (DM232) Synthesis (Based on available information)
The enantioselective synthesis of this compound, as described in the literature, utilizes either the (S)- or (R)-enantiomer of 5-(hydroxymethyl)-2-pyrrolidinone as a chiral precursor.[5][6] This approach is crucial as the pharmacological activity of this compound resides primarily in the dextrorotatory (+) enantiomer. The synthesis involves the reaction of the chiral precursor with 4-fluorobenzenesulfonyl chloride to introduce the sulfonyl group.
Note: The detailed experimental conditions, including solvents, reaction times, temperatures, and purification methods, are not available in the abstracts of the primary literature. Access to the full scientific papers is required to obtain this critical information for reproduction.
Piracetam Synthesis: A Comparative Protocol
The synthesis of Piracetam is a multi-step process that is well-documented. One common method involves the following steps[3]:
-
Formation of 2-Pyrrolidone Sodium Salt: 2-Pyrrolidone is reacted with sodium methoxide to form the corresponding sodium salt.
-
Condensation Reaction: The sodium salt of 2-pyrrolidone is then reacted with ethyl chloroacetate to yield ethyl 2-pyrrolidoneacetate.
-
Amination: Finally, ethyl 2-pyrrolidoneacetate is treated with ammonia to produce Piracetam. The reaction mixture is typically allowed to crystallize, and the resulting product is dried.
A patented, more recent method describes a process with a reported yield of over 80% and a purity of greater than 99.9% after recrystallization.[4]
Visualizing the Synthesis and Signaling Pathways
To further elucidate the processes discussed, the following diagrams illustrate the general experimental workflow for synthesizing nootropics and the proposed signaling pathway for this compound.
Caption: A generalized workflow for the synthesis and validation of a chemical compound.
Caption: A simplified diagram of the proposed signaling cascade initiated by this compound.
Conclusion and Future Directions
For the scientific community to confidently build upon existing research, it is imperative that detailed, step-by-step synthesis protocols for this compound are published and independently verified. Future work should focus on:
-
Full Publication of Experimental Details: Researchers who have successfully synthesized this compound should publish their complete methodologies, including reagent quantities, reaction conditions, purification techniques, and comprehensive analytical data (e.g., NMR, HPLC, mass spectrometry).
-
Independent Replication Studies: Independent laboratories should attempt to replicate the published synthesis protocols to validate their reproducibility. The results of these studies, whether successful or not, should be published to provide a clear picture of the robustness of the existing methods.
-
Development of Optimized Protocols: Further research could focus on optimizing the existing synthesis routes to improve yield, purity, and cost-effectiveness, with a strong emphasis on documenting the reproducibility of these new methods.
By addressing these gaps in the current literature, the research community can establish a solid foundation for the continued investigation of this compound and its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of DM232 (this compound) and DM235 (sthis compound), new potent cognition enhancers. | Semantic Scholar [semanticscholar.org]
- 3. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]
- 4. CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents [patents.google.com]
- 5. Enantioselective synthesis and preliminary pharmacological evaluation of the enantiomers of this compound (DM232), a potent cognition-enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
Navigating the Disposal of Unifiram: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like Unifiram are paramount for maintaining a safe laboratory environment and ensuring environmental protection. Given that this compound is an experimental drug, specific disposal guidelines from regulatory bodies are not available.[1] Therefore, a conservative approach, treating the compound as potentially hazardous, is essential.
This guide provides a procedural framework for the proper disposal of this compound, drawing upon general best practices for laboratory chemical and pharmaceutical waste management. Adherence to these steps, in conjunction with institutional and local regulations, will facilitate the safe handling and disposal of this novel compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial for personnel to be equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of solid this compound should occur within a chemical fume hood to prevent the inhalation of any fine particulates. In case of a spill, the area should be secured, and the spilled material carefully collected into a designated hazardous waste container.
This compound: Chemical and Physical Properties
A comprehensive understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the key chemical and physical data for this compound.
| Property | Value | Source |
| IUPAC Name | 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | [1][2] |
| CAS Number | 272786-64-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₅FN₂O₃S | [1][2] |
| Molecular Weight | 298.34 g/mol | [2] |
| Appearance | Solid (assumed) | General chemical information |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 1 mg/ml | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the caution accorded to any research chemical with unknown long-term toxicity and environmental impact. The primary recommended method of disposal is incineration by a licensed hazardous waste management company.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated materials (e.g., weighing boats, contaminated PPE), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Avoid mixing with other solvent waste streams to prevent unknown chemical reactions.
2. Containerization and Labeling:
-
All waste containers must be in good condition, compatible with chemical waste, and kept securely closed except when adding waste.
-
Each container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of waste accumulation should also be recorded.
3. Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to mitigate any potential leaks or spills.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The EHS office will coordinate with a licensed hazardous waste disposal company for the incineration of the material, which is the most effective method for destroying active pharmaceutical ingredients.
It is strongly advised against disposing of this compound down the drain or in regular trash. Wastewater treatment facilities are not designed to remove such synthetic compounds, and landfilling can lead to environmental contamination.[4]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound, from initial handling to final disposition.
Caption: this compound Disposal Workflow
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical stewardship. Always consult with your institution's EHS office for specific guidance and to ensure compliance with all applicable regulations.
References
Essential Safety and Handling Protocols for Unifiram
When working with Unifiram, a nootropic compound under investigation, adherence to rigorous safety and handling protocols is paramount to ensure the well-being of laboratory personnel and to maintain experimental integrity. Although this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), a cautious approach consistent with handling any research chemical is advised.[1] This guide provides essential, step-by-step procedures for the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound indicates that breathing equipment is not required, it also notes a lack of data on suitable glove materials.[1] Therefore, a conservative approach is warranted.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Safety Goggles | To be worn at all times in the laboratory to protect against splashes or airborne particles.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are a minimum requirement for incidental contact.[4] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[2][5] Given the lack of specific glove resistance data for this compound, it is crucial to change gloves immediately if contamination is suspected.[1][3] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | Not generally required | A NIOSH-approved respirator may be warranted if there is a potential for generating aerosols or dust, or as dictated by a specific risk assessment.[3] |
Operational Plan: Handling and Use
Preparation and Weighing:
-
Designated Area: Conduct all handling of powdered this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation risk.
-
Static Control: Use anti-static weigh paper or a static-dissipating spatula to prevent the powder from becoming airborne.
-
Spill Prevention: Use a contained workspace (e.g., a tray) to facilitate cleanup in case of a spill.
Solution Preparation:
-
Solvent Safety: If dissolving this compound in a solvent, consult the Safety Data Sheet for the specific solvent and adhere to all recommended safety precautions.
-
Mixing: Prepare solutions in a well-ventilated area. Keep containers closed when not in use.
General Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.[6]
-
Avoid prolonged or repeated exposure.[3]
-
Do not eat, drink, or store food in areas where this compound is handled.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
While this compound is not currently classified as hazardous, it is prudent to handle its disposal as a chemical waste.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization.[7]
Disposal of Unused this compound:
-
Non-Hazardous Disposal: If deemed non-hazardous by EHS, this compound can be disposed of in the regular trash after being rendered unappealing. Mix the compound with an inert substance like cat litter or used coffee grounds, place it in a sealed plastic bag, and then discard it in the trash.[8]
-
Hazardous Disposal: If classified as hazardous chemical waste, it must be collected by a certified waste management service.[9]
Disposal of Contaminated Materials:
-
Gloves, Weigh Paper, etc.: Dispose of all single-use items that have come into contact with this compound as chemical waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the empty container can often be disposed of in the regular trash or recycled, depending on institutional policies.[10]
Procedural Workflow for Handling this compound
The following diagram illustrates the logical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. venogen.com [venogen.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 10. michigan.gov [michigan.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
